molecular formula C18H20Cl2N4 B1649282 L-745870 hydrochloride CAS No. 1173023-36-3

L-745870 hydrochloride

货号: B1649282
CAS 编号: 1173023-36-3
分子量: 363.3 g/mol
InChI 键: GFFJYISJZJIKAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-745870 hydrochloride is a useful research compound. Its molecular formula is C18H20Cl2N4 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJYISJZJIKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016928
Record name L-745870 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-36-3
Record name L-745870 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173023363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-745870 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-745870 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2UD7T27FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-745,870 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. This technical guide provides a comprehensive overview of its mechanism of action, detailing its binding affinity, functional effects on downstream signaling pathways, and the experimental methodologies used to characterize these properties. Quantitative data from key studies are summarized, and detailed protocols for essential in vitro assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of L-745,870's pharmacological profile. Despite its preclinical promise, it is noteworthy that L-745,870 was found to be ineffective as an antipsychotic in human clinical trials.[1][2][3]

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

L-745,870 acts as a competitive antagonist at the dopamine D4 receptor.[1] Its primary mechanism involves blocking the binding of the endogenous neurotransmitter, dopamine, to the D4 receptor. As a D2-like receptor, the dopamine D4 receptor is coupled to inhibitory G proteins (Gαi/o).[4] Upon activation by an agonist, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] L-745,870 effectively counteracts this dopamine-mediated signaling.

Downstream Signaling Pathway

The antagonism of the D4 receptor by L-745,870 prevents the Gαi/o-mediated inhibition of adenylyl cyclase. This leads to a maintenance or increase in the intracellular concentration of cAMP.

Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o-Gβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Binds L745870 L-745,870 L745870->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_cells Culture D4-expressing cells prep_membranes Prepare cell membranes prep_cells->prep_membranes incubation Incubate membranes with [³H]-Spiperone and L-745,870 prep_membranes->incubation prep_reagents Prepare reagents ([³H]-Spiperone, L-745,870) prep_reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration counting Scintillation counting filtration->counting analysis Calculate IC50 and Ki counting->analysis Adenylate Cyclase Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate D4-expressing cells pre_incubate Pre-incubate with L-745,870 plate_cells->pre_incubate stimulate Stimulate with Forskolin and Dopamine pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP analyze_data Analyze inhibition of dopamine effect measure_cAMP->analyze_data GTP_gamma_S_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare D4-expressing cell membranes pre_incubation Pre-incubate membranes with Dopamine and L-745,870 prep_membranes->pre_incubation prep_reagents Prepare reagents (Dopamine, L-745,870, [³⁵S]GTPγS) prep_reagents->pre_incubation initiate_reaction Add [³⁵S]GTPγS to initiate binding pre_incubation->initiate_reaction terminate_reaction Terminate reaction and separate bound/free [³⁵S]GTPγS initiate_reaction->terminate_reaction counting Scintillation counting terminate_reaction->counting analysis Analyze antagonism of dopamine-stimulated binding counting->analysis

References

In-Depth Technical Guide: Dopamine D4 Receptor Selectivity of L-745,870 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. Its remarkable affinity and selectivity for the D4 subtype over other dopamine receptors and other classes of G-protein coupled receptors (GPCRs) have made it a critical tool in neuroscience research and a candidate for the development of novel therapeutics, particularly for conditions where D4 receptor dysfunction is implicated, such as schizophrenia. This technical guide provides a comprehensive overview of the dopamine D4 receptor selectivity of L-745,870, including its binding affinity profile, detailed experimental protocols for its characterization, and a visualization of its selectivity and associated experimental workflows.

Data Presentation: Binding Affinity Profile of L-745,870 Hydrochloride

The selectivity of L-745,870 hydrochloride is quantitatively demonstrated by its binding affinity (Ki) for various neurotransmitter receptors. The data, summarized from multiple studies, is presented in the tables below.

Table 1: Binding Affinity of L-745,870 at Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity (fold) vs. D4
Dopamine D40.43[1]-
Dopamine D2960[1]~2233
Dopamine D32300[1]~5349

Table 2: Binding Affinity of L-745,870 at Other Receptor Classes

ReceptorKi / IC50 (nM)Notes
5-HT2 ReceptorsModerate affinity (IC50 < 300 nM)[2]Specific subtypes not detailed in initial findings.
Sigma SitesModerate affinity (IC50 < 300 nM)[2]Specific subtypes not detailed in initial findings.
α-AdrenoceptorsModerate affinity (IC50 < 300 nM)[2]Specific subtypes not detailed in initial findings.

Note: The selectivity fold is calculated as Ki (other receptor) / Ki (D4 receptor).

Mandatory Visualization

Signaling Pathway and Selectivity Profile

The following diagram illustrates the high selectivity of L-745,870 for the dopamine D4 receptor over other dopamine receptor subtypes and other G-protein coupled receptors.

cluster_L745870 L-745,870 cluster_receptors Target Receptors L745870 L-745,870 D4 Dopamine D4 L745870->D4 High Affinity (Ki = 0.43 nM) D2 Dopamine D2 L745870->D2 Low Affinity (Ki = 960 nM) D3 Dopamine D3 L745870->D3 Very Low Affinity (Ki = 2300 nM) Other 5-HT2, Sigma, α-Adrenergic L745870->Other Moderate Affinity

Caption: Selectivity profile of L-745,870 hydrochloride.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like L-745,870.

start Start prep Prepare cell membranes expressing D4 receptors start->prep incubation Incubate membranes, radioligand, and L-745,870 prep->incubation radioligand Prepare radioligand ([3H]spiperone) solution radioligand->incubation competitor Prepare serial dilutions of L-745,870 competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Data analysis: Calculate IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is adapted from methodologies used to characterize high-affinity D4 receptor antagonists.

1. Materials and Reagents:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [3H]spiperone (specific activity ~16.2 Ci/mmol).

  • Test Compound: L-745,870 hydrochloride.

  • Non-specific Binding Control: (+)-Butaclamol (5 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer. Homogenize briefly. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 1 ml:

    • 250 µl assay buffer.

    • 150 µl of the membrane suspension.

    • 200 µl of either assay buffer (for total binding), 5 µM (+)-butaclamol (for non-specific binding), or varying concentrations of L-745,870.

    • 200 µl assay buffer.

  • Initiation of Reaction: Start the binding reaction by adding 200 µl of [3H]spiperone solution (final concentration ~0.2 nM).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the L-745,870 concentration.

  • Determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assays

L-745,870 has been shown to act as a functional antagonist at the D4 receptor in several in vitro assays.

Dopamine D4 receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like L-745,870 will reverse this inhibition.

1. Materials and Reagents:

  • Cells: hD4HEK or hD4CHO cells.

  • Agonist: Dopamine (1 µM).

  • Antagonist: L-745,870 (0.1-1 µM).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • cAMP Assay Kit (e.g., radioimmunoassay or fluorescence-based).

2. Procedure:

  • Cell Culture: Culture hD4HEK or hD4CHO cells to near confluency.

  • Pre-incubation: Pre-incubate the cells with various concentrations of L-745,870 for a specified time.

  • Stimulation: Add dopamine (to inhibit adenylyl cyclase) and forskolin (to stimulate adenylyl cyclase, providing a measurable baseline of cAMP production) to the cells and incubate.

  • Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

3. Data Analysis:

  • Determine the ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation. The results are typically expressed as the percentage of reversal of inhibition.

This assay measures the functional coupling of the D4 receptor to its G-protein. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist will block this agonist-induced increase in [35S]GTPγS binding.

1. Materials and Reagents:

  • Cell Membranes: From hD4HEK or hD4CHO cells.

  • Radioligand: [35S]GTPγS.

  • Agonist: Dopamine (1 µM).

  • Antagonist: L-745,870.

  • GDP.

  • Assay Buffer: Typically contains HEPES, MgCl2, and NaCl.

2. Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP and varying concentrations of L-745,870.

  • Stimulation: Add dopamine to stimulate the receptor.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for a defined period.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.

3. Data Analysis:

  • Calculate the percentage of inhibition of dopamine-stimulated [35S]GTPγS binding by L-745,870.

Activation of Gi/o-coupled receptors like the D4 receptor can lead to changes in cellular metabolism, which can be measured as a change in the extracellular acidification rate (ECAR). L-745,870 would be expected to block dopamine-induced changes in ECAR.

1. Materials and Reagents:

  • Cells: hD4HEK or hD4CHO cells.

  • Agonist: Dopamine.

  • Antagonist: L-745,870.

  • Assay Medium: Low-buffered medium.

  • Instrumentation: An instrument capable of measuring real-time ECAR (e.g., Seahorse XF Analyzer).

2. Procedure:

  • Cell Plating: Seed cells in a microplate compatible with the ECAR measurement instrument.

  • Equilibration: Equilibrate the cells in the assay medium.

  • Baseline Measurement: Measure the basal ECAR.

  • Compound Injection: Sequentially inject L-745,870 (or vehicle) followed by dopamine.

  • ECAR Measurement: Continuously monitor the ECAR after each injection.

3. Data Analysis:

  • Analyze the ECAR data to determine if L-745,870 can block the dopamine-induced changes in the extracellular acidification rate.

Conclusion

L-745,870 hydrochloride stands out as a highly selective dopamine D4 receptor antagonist, a property rigorously established through comprehensive radioligand binding studies and a suite of in vitro functional assays. Its greater than 2000-fold selectivity for the D4 receptor over the D2 and D3 subtypes underscores its utility as a precise pharmacological tool for dissecting the physiological and pathological roles of the D4 receptor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other selective GPCR ligands, facilitating advancements in our understanding of neurotransmitter systems and the development of next-generation therapeutics.

References

A Comprehensive Pharmacological Profile of L-745,870 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1][2][3][4][5][6][7] Its high affinity and selectivity for the D4 subtype over other dopamine receptors and other neurotransmitter systems have made it a valuable tool for elucidating the physiological and pathological roles of the D4 receptor.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of L-745,870, including its binding affinity, functional activity, and pharmacokinetic profile, supplemented with detailed experimental protocols and visual representations of its mechanism of action. While it showed promise in preclinical studies, L-745,870 was found to be ineffective as an antipsychotic in human trials.[8][9]

Receptor Binding Profile

L-745,870 exhibits high-affinity binding to the human dopamine D4 receptor. Its selectivity for the D4 receptor is a key feature, with significantly lower affinity for other dopamine receptor subtypes and other neuroreceptors.

Quantitative Binding Data

The binding affinities of L-745,870 hydrochloride for various receptors are summarized in the table below. The data are presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are measures of the drug's binding affinity to a receptor. A lower value indicates a higher affinity.

ReceptorKi (nM)SpeciesRadioligandReference
Dopamine D4 0.43Human[3H]Spiperone[1][2][6]
0.51Human-[10]
Dopamine D2 960Human[3H]Spiperone[2][3][5][6]
Dopamine D3 2300Human[3H]Spiperone[2][3][5][6]
5-HT2 Moderate Affinity (IC50 < 300 nM)--[1][2]
Sigma Sites Moderate Affinity (IC50 < 300 nM)--[1][2]
α-Adrenergic Receptors Moderate Affinity (IC50 < 300 nM)--[1][2]

Table 1: Receptor Binding Affinities of L-745,870 Hydrochloride.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of L-745,870 is typically determined using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of L-745,870 for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the recombinant human dopamine D4 receptor (e.g., CHO or HEK293 cells).[1][2]

  • Radioligand: [3H]Spiperone (a non-selective D2-like receptor antagonist).[1]

  • L-745,870 hydrochloride (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand ([3H]Spiperone, e.g., 0.2 nM) with the cell membranes and a range of concentrations of L-745,870.[1]

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[11]

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[12]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the L-745,870 concentration. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]Spiperone Radioligand->Incubation Compound L-745,870 Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Radioligand Binding Assay Workflow

Functional Activity

L-745,870 acts as a functional antagonist at the dopamine D4 receptor, meaning it blocks the action of the endogenous agonist, dopamine. It exhibits no significant intrinsic agonist activity.[1]

In Vitro Functional Assays

Several in vitro assays have demonstrated the antagonist properties of L-745,870.

AssayEffect of L-745,870Cell LineReference
Adenylate Cyclase Assay Reverses dopamine-mediated inhibition of adenylate cyclasehD4HEK and hD4CHO cells[1]
[35S]GTPγS Binding Assay Reverses dopamine-mediated stimulation of [35S]GTPγS binding-[1]
Extracellular Acidification Rate Reverses dopamine-mediated stimulation of extracellular acidification-[1]
Ca2+ Current Inhibition Blocks dopamine-induced inhibition of Ca2+ currentsTransfected GH4C1 pituitary cells[2][6]
GIRK Channel Activation Inhibits D4 activation of G protein-coupled inwardly rectifying K+ channels-[2][6]

Table 2: In Vitro Functional Activity of L-745,870.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the D4 receptor.

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to block dopamine-stimulated [35S]GTPγS binding.

Materials:

  • Cell membranes expressing the human D4 receptor.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Dopamine (agonist).

  • L-745,870 hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

Procedure:

  • Pre-incubation: Incubate the cell membranes with varying concentrations of L-745,870.

  • Stimulation: Add a fixed concentration of dopamine to stimulate the D4 receptors.

  • Binding: Add [35S]GTPγS and GDP to the mixture and incubate to allow for binding to the activated G proteins.

  • Separation: Separate bound from free [35S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The antagonist effect of L-745,870 is observed as a concentration-dependent inhibition of the dopamine-stimulated [35S]GTPγS binding.

G Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits cAMP cAMP AdenylateCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylateCyclase Effector Downstream Effectors cAMP->Effector Regulates

Dopamine D4 Receptor Signaling Pathway and L-745,870 Action

Pharmacokinetic Profile

L-745,870 demonstrates good oral bioavailability and brain penetration in preclinical species.

ParameterRatMonkeyReference
Oral Bioavailability 20-60%20-60%[2][3]
Plasma Half-life (t1/2) 2.1-2.8 hours2.1-2.8 hours[2][3]
Brain Penetration Excellent-[1][2][3][6][13]

Table 3: Pharmacokinetic Parameters of L-745,870.

In Vivo Profile

In vivo studies in rodents have shown that L-745,870 occupies D4 receptors in the brain at behaviorally relevant doses.[1] However, unlike typical antipsychotics, it does not significantly increase dopamine metabolism or plasma prolactin levels, suggesting a lack of D2 receptor blockade in vivo at therapeutic doses.[1] At very high doses (100 mg/kg), it can induce catalepsy in mice, likely due to off-target D2 receptor occupancy.[9] In squirrel monkeys, oral administration of L-745,870 at 10 mg/kg induced mild sedation, while 30 mg/kg led to extrapyramidal motor symptoms like bradykinesia.[2]

Mechanism of Action

L-745,870 is a competitive antagonist at the dopamine D4 receptor. It binds to the receptor at the same site as dopamine but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating the intracellular signaling cascade. The D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins.[14] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[14][15] L-745,870 blocks these downstream effects by preventing the initial receptor activation by dopamine.

The crystal structure of the D4 receptor in complex with L-745,870 has revealed that the antagonist binds in a pocket formed by transmembrane helices 2, 3, 5, 6, and 7.[14] Its high selectivity for the D4 receptor is attributed to its interaction with a DRD4-specific crevice.[14] By binding in this pocket, L-745,870 is thought to prevent the conformational changes in the transmembrane helices that are necessary for receptor activation.[14]

G cluster_ligand Ligand Interaction cluster_receptor Receptor Level cluster_cellular Cellular Response L745870 L-745,870 ReceptorBinding Binds to D4 Receptor L745870->ReceptorBinding Dopamine Dopamine Dopamine->ReceptorBinding Competes with NoActivation Prevents Conformational Change (No Receptor Activation) ReceptorBinding->NoActivation BlockSignaling Blocks G-protein Signaling NoActivation->BlockSignaling NoDownstream Inhibition of Downstream Effects (e.g., no change in cAMP) BlockSignaling->NoDownstream

Mechanism of Action of L-745,870 as a D4 Receptor Antagonist

Conclusion

L-745,870 hydrochloride is a highly selective and potent dopamine D4 receptor antagonist with good oral bioavailability and brain penetration. Its well-characterized pharmacological profile makes it an invaluable research tool for investigating the role of the D4 receptor in health and disease. The detailed data and protocols presented in this guide are intended to support researchers in the design and execution of studies utilizing this important pharmacological agent. Despite its utility in preclinical research, it is important to note its lack of efficacy in clinical trials for schizophrenia.[8][9]

References

In Vitro Characterization of L-745,870 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of L-745,870 hydrochloride, a potent and selective dopamine D4 receptor antagonist. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their studies.

Core Pharmacological Profile

L-745,870, with the chemical structure 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, is a selective dopamine D4 receptor antagonist.[1] It has demonstrated high affinity and selectivity for the human dopamine D4 receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor subtype.

Binding Affinity and Selectivity

The binding affinity of L-745,870 hydrochloride has been determined through radioligand binding assays. These studies have consistently shown its high affinity for the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinity (Ki) of L-745,870

Receptor SubtypeKi (nM)
Dopamine D40.43
Dopamine D2960
Dopamine D32300

Data compiled from multiple sources.

Table 2: Selectivity Profile of L-745,870

Receptor SubtypeSelectivity (fold vs. D4)
Dopamine D2>2000
Dopamine D3>5000

Selectivity is calculated as the ratio of Ki values (Ki(other receptor) / Ki(D4)).

L-745,870 also exhibits moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors, with IC50 values less than 300 nM.[1]

Functional Antagonism

The antagonist activity of L-745,870 at the dopamine D4 receptor has been confirmed through various functional assays. In these assays, L-745,870 effectively reverses the intracellular signaling initiated by dopamine, a natural agonist of the D4 receptor.

Table 3: Functional Antagonist Activity of L-745,870

AssayCell LineAgonistL-745,870 ConcentrationEffect
Adenylate Cyclase InhibitionhD4HEK, hD4CHO1 µM Dopamine0.1 - 1 µMReversal of dopamine-mediated inhibition
[35S]GTPγS BindinghD4HEK, hD4CHO1 µM Dopamine0.1 - 1 µMReversal of dopamine-stimulated binding
Extracellular Acidification RateNot Specified1 µM Dopamine0.1 - 1 µMReversal of dopamine-stimulated rate

Data from Patel et al., 1997.[1]

Importantly, L-745,870 does not exhibit any significant intrinsic agonist activity in these functional assays.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize L-745,870 hydrochloride.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).

  • Non-labeled Ligand: L-745,870 hydrochloride.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

2. Procedure:

  • Thaw the cell membranes on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of various concentrations of L-745,870, and 25 µL of 0.2 nM [3H]spiperone.[1]

  • To initiate the binding reaction, add 150 µL of the cell membrane suspension (containing 10-20 µg of protein) to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled dopamine antagonist such as haloperidol.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of L-745,870 from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

This assay measures the ability of L-745,870 to antagonize the dopamine-induced inhibition of adenylyl cyclase.

1. Materials:

  • Cells: hD4HEK or hD4CHO cells stably expressing the human dopamine D4 receptor.

  • Agonist: Dopamine.

  • Antagonist: L-745,870 hydrochloride.

  • Stimulating Agent: Forskolin.

  • Cell Culture Medium.

  • cAMP Assay Kit.

2. Procedure:

  • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of L-745,870 (0.1 - 1 µM) for 15-30 minutes.[1]

  • Add 1 µM dopamine and a sub-maximal concentration of forskolin to stimulate adenylyl cyclase.[1]

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the potency of L-745,870 in reversing the dopamine-mediated inhibition of cAMP production.

This assay assesses the ability of L-745,870 to block dopamine-induced G-protein activation.

1. Materials:

  • Cell Membranes: Membranes from hD4HEK or hD4CHO cells expressing the human dopamine D4 receptor.

  • Radioligand: [35S]GTPγS.

  • Agonist: Dopamine.

  • Antagonist: L-745,870 hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • GDP.

2. Procedure:

  • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein), and GDP (10-30 µM).

  • Add various concentrations of L-745,870 (0.1 - 1 µM) and incubate for 15 minutes at 30°C.[1]

  • Add 1 µM dopamine and incubate for another 15 minutes.[1]

  • Initiate the binding reaction by adding [35S]GTPγS (0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer and measure the bound radioactivity using a liquid scintillation counter.

  • Determine the ability of L-745,870 to inhibit the dopamine-stimulated [35S]GTPγS binding.

Visualizations

Experimental Workflow

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_camp cAMP Accumulation cluster_gtp [35S]GTPγS Binding b_prep Membrane Preparation b_inc Incubation with [3H]spiperone & L-745,870 b_prep->b_inc b_filt Filtration & Washing b_inc->b_filt b_count Scintillation Counting b_filt->b_count b_analysis Ki Determination b_count->b_analysis end_res In Vitro Characterization Profile b_analysis->end_res c_cell Cell Culture c_treat Treatment with L-745,870 & Dopamine/Forskolin c_cell->c_treat c_lysis Cell Lysis c_treat->c_lysis c_measure cAMP Measurement c_lysis->c_measure c_measure->end_res g_mem Membrane Preparation g_inc Incubation with L-745,870, Dopamine & [35S]GTPγS g_mem->g_inc g_filt Filtration & Washing g_inc->g_filt g_count Scintillation Counting g_filt->g_count g_count->end_res start Start cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Caption: Experimental workflow for the in vitro characterization of L-745,870 hydrochloride.

Signaling Pathway of L-745,870 Antagonism

signaling_pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates Dopamine Dopamine Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP response Cellular Response cAMP->response

Caption: Signaling pathway illustrating the antagonist action of L-745,870 at the D4 receptor.

Selectivity Profile of L-745,870

selectivity_profile cluster_high_affinity High Affinity cluster_low_affinity Low Affinity cluster_moderate_affinity Moderate Affinity L745870 L-745,870 D4 Dopamine D4 (Ki = 0.43 nM) L745870->D4 >2000x vs D2 >5000x vs D3 D2 Dopamine D2 (Ki = 960 nM) L745870->D2 D3 Dopamine D3 (Ki = 2300 nM) L745870->D3 Other 5-HT2, Sigma, α-adrenergic (IC50 < 300 nM) L745870->Other

Caption: Selectivity profile of L-745,870 for dopamine receptor subtypes and other receptors.

References

Preclinical Profile of L-745,870 Hydrochloride: A Selective Dopamine D4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for L-745,870 hydrochloride, a potent and selective antagonist of the dopamine D4 receptor. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in dopaminergic signaling and its role in central nervous system disorders.

Introduction

L-745,870 hydrochloride is a pyrrolopyridine derivative identified as a high-affinity antagonist for the human dopamine D4 receptor.[1] Its selectivity for the D4 receptor over other dopamine receptor subtypes (D2 and D3) and other neurotransmitter receptors has made it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the D4 receptor.[1][2] This document summarizes the key preclinical findings related to its receptor binding profile, pharmacokinetic properties, in vitro functional activity, and in vivo behavioral effects.

Receptor Binding Affinity

L-745,870 hydrochloride exhibits a high affinity and selectivity for the dopamine D4 receptor. The binding affinities, expressed as inhibitor constant (Ki) and IC50 values, for various receptors are summarized in the table below.

Receptor/SiteKi (nM)IC50 (nM)SpeciesRadioligandReference
Dopamine D40.43-Human[3H]spiperone[2][3]
Dopamine D2960-Human-[2]
Dopamine D32300-Human-[2]
5-HT2-< 300--[1]
Sigma Sites-< 300--[1]
α-Adrenergic-< 300--[1]

Table 1: Receptor Binding Profile of L-745,870 Hydrochloride. This table presents the binding affinities of L-745,870 hydrochloride for various neurotransmitter receptors.

Pharmacokinetic Properties

Preclinical studies in rats and monkeys have demonstrated that L-745,870 hydrochloride possesses favorable pharmacokinetic properties, including good oral bioavailability and brain penetration.

SpeciesOral Bioavailability (%)Plasma Half-life (t1/2) (hours)Brain PenetrationReference
Rat20-602.1-2.8Excellent brain to plasma ratios[2]
Monkey20-602.1-2.8-[2]

Table 2: Pharmacokinetic Parameters of L-745,870 Hydrochloride. This table summarizes the key pharmacokinetic properties of L-745,870 hydrochloride in preclinical animal models.

In Vitro Functional Activity

L-745,870 hydrochloride acts as a functional antagonist at the dopamine D4 receptor, reversing the effects of dopamine on various downstream signaling pathways.

AssayCell LineEffect of L-745,870Dopamine ConcentrationL-745,870 ConcentrationReference
Adenylate Cyclase InhibitionhD4HEK, hD4CHOReversal of dopamine-mediated inhibition1 µM0.1-1 µM[2][3]
[35S]GTPγS Binding-Reversal of dopamine-stimulated binding1 µM0.1-1 µM[2][3]
Extracellular Acidification Rate-Reversal of dopamine-stimulated rate1 µM0.1-1 µM[2][3]
Ca2+ Current InhibitionGH4C1 pituitary cellsBlockade of dopamine-induced inhibition--[4]
K+ Channel Activation-Inhibition of D4-mediated activation--[4]

Table 3: In Vitro Functional Antagonism of L-745,870 Hydrochloride. This table details the antagonistic effects of L-745,870 hydrochloride on dopamine D4 receptor-mediated signaling events in various in vitro assays.

In Vivo Preclinical Studies

The in vivo effects of L-745,870 hydrochloride have been evaluated in various rodent models to assess its potential antipsychotic activity and side-effect profile.

Animal ModelBehavioral TestDose of L-745,870EffectReference
MouseAmphetamine-induced Hyperactivity-No antagonism[5]
RatConditioned Avoidance RespondingDoses selectively blocking D4 receptorsNo impairment[5]
RatApomorphine-induced Prepulse Inhibition Deficit-No reversal[5]
RatApomorphine-induced Stereotypy-No effect[5]
MouseCatalepsy100 mg/kgInduced catalepsy[5]
RatSpontaneous Locomotor Activity30 mg/kg (minimum effective dose)Reduced activity[5]
MouseRotarod Performance100 mg/kg (minimum effective dose)Reduced time on rod[5]
RatCocaine Discrimination1-10 mg/kgNo effect on cocaine discrimination[6]
MouseMorphine Dependence (Naloxone-induced withdrawal)1 mg/kg, i.p.Attenuated withdrawal syndromes[7]

Table 4: In Vivo Behavioral Effects of L-745,870 Hydrochloride. This table summarizes the observed effects of L-745,870 hydrochloride in a range of behavioral paradigms in rodents.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R L745870 L-745,870 L745870->D4R Antagonizes G_protein Gi/o Protein D4R->G_protein Activates Beta_Arrestin β-Arrestin D4R->Beta_Arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling Beta_Arrestin->Downstream

Caption: Dopamine D4 Receptor Signaling Pathway.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing D4 Receptors) incubation Incubate to Reach Equilibrium prep->incubation radioligand Add [3H]spiperone (Radioligand) radioligand->incubation competitor Add L-745,870 (Varying Concentrations) competitor->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis (Determine Ki) quantification->analysis

Caption: Radioligand Binding Assay Workflow.

Conditioned_Avoidance_Workflow acclimation Acclimation to Shuttle Box training Training: Conditioned Stimulus (CS; e.g., light/tone) followed by Unconditioned Stimulus (US; e.g., footshock) acclimation->training drug_admin Administer L-745,870 or Vehicle training->drug_admin testing Testing Session: Present CS drug_admin->testing response Measure Response: - Avoidance (crosses during CS) - Escape (crosses during US) - No Response testing->response analysis Analyze Effect of L-745,870 on Avoidance Behavior response->analysis

Caption: Conditioned Avoidance Response Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of compounds for the dopamine D4 receptor.[2][3]

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are prepared. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand ([3H]spiperone, at a concentration of approximately 0.2 nM), and varying concentrations of L-745,870 hydrochloride.

  • Incubation: The plates are incubated for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of L-745,870 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

This protocol outlines a method to assess the functional antagonism of L-745,870 at the D4 receptor.[2][3]

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.

  • Assay Procedure: Cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with L-745,870 hydrochloride at various concentrations, followed by stimulation with a fixed concentration of dopamine (e.g., 1 µM).

  • cAMP Measurement: The reaction is stopped, and the intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a radioimmunoassay [RIA]).

  • Data Analysis: The ability of L-745,870 to reverse the dopamine-induced inhibition of adenylate cyclase activity is quantified, and the potency of the antagonism is determined.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the D4 receptor.[2][3]

  • Membrane Preparation: Membranes from cells expressing the D4 receptor are prepared as described for the radioligand binding assay.

  • Assay Conditions: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of L-745,870 hydrochloride, followed by the addition of a fixed concentration of dopamine.

  • Incubation and Separation: The reaction is allowed to proceed for a set time and is then terminated by rapid filtration, similar to the radioligand binding assay.

  • Quantification and Analysis: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting. The antagonistic effect of L-745,870 on dopamine-stimulated [35S]GTPγS binding is then determined.

Conditioned Avoidance Response (CAR) in Rats

This behavioral model is used to predict the antipsychotic potential of a compound.[5]

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening.

  • Training: Rats are trained to avoid a footshock (unconditioned stimulus, US) by moving from one compartment to the other upon presentation of a conditioned stimulus (CS), such as a light or a tone.

  • Drug Administration: Once the rats have acquired the avoidance response, they are treated with L-745,870 hydrochloride or vehicle prior to the test session.

  • Testing: The number of successful avoidances (crossing during the CS), escapes (crossing during the US), and failures to respond are recorded.

  • Analysis: The effect of L-745,870 on the conditioned avoidance response is evaluated.

Prepulse Inhibition (PPI) of Acoustic Startle in Rodents

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients.[5]

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure: The animal is placed in the chamber and, after an acclimation period, is subjected to a series of trials. Some trials consist of a loud, startling stimulus (pulse) alone, while others present a weaker, non-startling stimulus (prepulse) shortly before the pulse.

  • Drug Administration: Animals are pretreated with L-745,870 hydrochloride or a vehicle.

  • Measurement and Analysis: The startle response is measured in all trials. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The ability of L-745,870 to reverse a deficit in PPI (e.g., induced by a dopamine agonist like apomorphine) is assessed.

Conclusion

L-745,870 hydrochloride has been extensively characterized in preclinical studies as a potent and selective dopamine D4 receptor antagonist with good oral bioavailability and brain penetration. While it effectively antagonizes D4 receptor-mediated signaling in vitro, its in vivo behavioral profile in rodent models traditionally used to predict antipsychotic efficacy is not consistent with that of classical or atypical antipsychotics. Notably, it failed to antagonize amphetamine-induced hyperactivity or impair conditioned avoidance responding at doses selective for the D4 receptor.[5] These findings have been instrumental in advancing the understanding of the role of the dopamine D4 receptor in the central nervous system and have guided further drug development efforts targeting this receptor. Despite its lack of efficacy as an antipsychotic in human trials, L-745,870 remains an invaluable research tool for the continued exploration of D4 receptor pharmacology.[8]

References

L-745,870 Hydrochloride: A Technical Guide to its Dopamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-745,870 hydrochloride for dopamine receptors. L-745,870 is a potent and highly selective antagonist for the dopamine D4 receptor, a target of significant interest in the research and development of novel therapeutics for a range of neuropsychiatric disorders. This document summarizes key quantitative data, details common experimental methodologies for determining binding affinity, and visualizes the relevant signaling pathways.

Core Data: Binding Affinity Profile

L-745,870 hydrochloride demonstrates a remarkably high affinity and selectivity for the human dopamine D4 receptor. Its binding affinity for other dopamine receptor subtypes, namely D1, D2, D3, and D5, is substantially lower, underscoring its specificity. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The binding profile of L-745,870 has been characterized primarily through in vitro radioligand binding assays. These experiments typically involve the use of cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are genetically engineered to express specific human dopamine receptor subtypes. The radioligand most commonly used in these assays to label the dopamine receptors is [3H]spiperone.

Below is a summary of the reported Ki values for L-745,870 hydrochloride at the various human dopamine receptor subtypes.

Receptor SubtypeReported Ki (nM)Selectivity over D4Reference
Dopamine D1> 10,000> 23,255-fold[1]
Dopamine D2960~2,232-fold[2][3]
Dopamine D32300~5,348-fold[2][3]
Dopamine D4 0.43 - [2][3][4]
Dopamine D5> 10,000> 23,255-fold[1]

Table 1: Binding Affinity (Ki) of L-745,870 Hydrochloride for Human Dopamine Receptor Subtypes.

The data clearly illustrates the exceptional selectivity of L-745,870 for the D4 receptor, with over 2000-fold higher affinity compared to the D2 and D3 receptors and negligible affinity for the D1 and D5 receptors.[1] This high selectivity makes L-745,870 an invaluable pharmacological tool for studying the physiological and pathological roles of the dopamine D4 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of L-745,870 is predominantly achieved through competitive radioligand binding assays. The following is a generalized yet detailed protocol that reflects the common methodologies cited in the literature.

Objective: To determine the inhibition constant (Ki) of L-745,870 hydrochloride for a specific dopamine receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D4).

  • Radioligand: [3H]spiperone, a high-affinity antagonist for D2-like receptors.

  • Test Compound: L-745,870 hydrochloride.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol or unlabeled spiperone) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing dopamine receptor subtype incubate Incubate membranes, [3H]spiperone, and L-745,870 (or buffer/non-specific control) prep_membranes->incubate prep_ligands Prepare serial dilutions of L-745,870 and fixed concentration of [3H]spiperone prep_ligands->incubate filtrate Rapidly filtrate the incubation mixture through glass fiber filters incubate->filtrate wash Wash filters with ice-cold buffer to remove unbound radioligand filtrate->wash count Measure radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki value count->analyze

Figure 1: Experimental workflow for a radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells expressing the target dopamine receptor subtype to a high density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes to each well.

    • Add a fixed concentration of the radioligand, [3H]spiperone, to each well. The concentration is typically chosen to be close to its dissociation constant (Kd) for the receptor.

    • Add increasing concentrations of the test compound, L-745,870 hydrochloride, to a set of wells.

    • For determining total binding, add only the membranes and radioligand.

    • For determining non-specific binding, add the membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

  • Incubation:

    • Incubate the assay plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

    • Quickly wash the filters with several volumes of ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of L-745,870 by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the L-745,870 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs). The primary signaling mechanism for D2-like receptors, including the D4 receptor, is through coupling to the inhibitory G protein, Gαi/o.[5] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). L-745,870, as an antagonist, blocks this signaling cascade by preventing dopamine from binding to and activating the receptor.

G cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Figure 2: Dopamine D4 receptor signaling pathway.

Pathway Description:

  • Ligand Binding: Under normal physiological conditions, dopamine binds to the extracellular domain of the D4 receptor. L-745,870 competes with dopamine for this binding site.

  • G Protein Activation: Upon dopamine binding, the D4 receptor undergoes a conformational change, which activates the associated heterotrimeric Gαi/o protein on the intracellular side of the membrane. This activation involves the exchange of GDP for GTP on the Gα subunit.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of the enzyme adenylyl cyclase.

  • Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cyclic AMP (cAMP), thus lowering the intracellular concentration of this second messenger.

  • Downstream Effects: A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). PKA is a critical enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels. Therefore, the inhibition of PKA activity by the D4 receptor signaling cascade can lead to widespread changes in cellular function.

By blocking the initial binding of dopamine, L-745,870 prevents the entire downstream signaling cascade, making it a powerful tool to investigate the consequences of D4 receptor blockade.

This in-depth guide provides the core information on the binding affinity of L-745,870 hydrochloride for dopamine receptors, the experimental procedures used to determine this affinity, and the relevant signaling pathways. This knowledge is fundamental for researchers and scientists working on the development of novel drugs targeting the dopaminergic system.

References

The Discovery and Development of L-745,870: A Selective Dopamine D4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-745,870, a potent and selective antagonist of the dopamine D4 receptor. L-745,870, chemically identified as 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, emerged from drug discovery programs as a promising candidate for the treatment of schizophrenia due to its high affinity and selectivity for the D4 receptor subtype. This document details the quantitative binding and functional data, in-depth experimental protocols for key assays, and the underlying signaling pathways and developmental workflow. Despite its robust preclinical profile, L-745,870 ultimately failed to demonstrate efficacy in human clinical trials, a critical outcome that has shaped subsequent research in the field of dopamine receptor pharmacology.

Quantitative Data Presentation

The pharmacological profile of L-745,870 is characterized by its high affinity and selectivity for the dopamine D4 receptor. The following tables summarize the key quantitative data gathered from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity of L-745,870

Receptor SubtypeRadioligandCell LineKi (nM)Reference
Human Dopamine D4 [3H]SpiperonehD4HEK0.43 [1]
Human Dopamine D2[3H]SpiperoneCHO960[1]
Human Dopamine D3[3H]SpiperoneCHO2300[1]
Human 5-HT2--Moderate Affinity (<300 nM IC50)[1]
Sigma Sites--Moderate Affinity (<300 nM IC50)[1]
Alpha-Adrenergic Receptors--Moderate Affinity (<300 nM IC50)[1]

Table 2: In Vitro Functional Antagonist Activity of L-745,870

AssayCell LineAgonistL-745,870 ConcentrationEffectReference
Adenylate Cyclase InhibitionhD4HEK, hD4CHODopamine (1 µM)0.1 - 1 µMReversal of dopamine-mediated inhibition[1]
[35S]GTPγS Binding-Dopamine (1 µM)0.1 - 1 µMReversal of dopamine-stimulated binding[1]
Extracellular Acidification Rate-Dopamine (1 µM)0.1 - 1 µMReversal of dopamine-stimulated rate[1]

Table 3: Pharmacokinetic Parameters of L-745,870

SpeciesRoute of AdministrationDoseBioavailabilityBrain PenetrationReference
RodentsOral≤ 30 mg/kgExcellent-[1]
Monkeys----Data not available

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of L-745,870 are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-745,870 for the human dopamine D4 receptor and its selectivity against other dopamine receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from human embryonic kidney (HEK) cells stably expressing the human dopamine D4 receptor (hD4HEK) or Chinese hamster ovary (CHO) cells expressing human D2 or D3 receptors.

  • Radioligand: [3H]Spiperone (a non-selective D2-like receptor antagonist).

  • Test Compound: L-745,870.

  • Non-specific Binding Control: Haloperidol or another suitable high-affinity dopamine receptor antagonist (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Cell Harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture hD4HEK or other receptor-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration determined by a protein assay (e.g., Bradford or BCA).

  • Binding Assay (performed in a 96-well plate format):

    • To each well, add in the following order:

      • Assay buffer.

      • A fixed concentration of [3H]Spiperone (typically at a concentration near its Kd for the respective receptor, e.g., 0.2 nM for D4).[1]

      • Increasing concentrations of L-745,870 for competition binding curves. For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

      • The prepared cell membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the L-745,870 concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[35S]GTPγS Functional Assay

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to block dopamine-induced stimulation of [35S]GTPγS binding to G-proteins coupled to the D4 receptor.

Materials:

  • Cell Membranes: Membranes from cells expressing the human dopamine D4 receptor.

  • Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Agonist: Dopamine.

  • Test Compound: L-745,870.

  • Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Cell Harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Incubation:

    • In a 96-well plate, pre-incubate the cell membranes with varying concentrations of L-745,870 or vehicle.

    • Add a fixed concentration of dopamine (e.g., 1 µM) to stimulate the receptor.[1]

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Filtration and Washing: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the ability of L-745,870 to inhibit the dopamine-stimulated increase in [35S]GTPγS binding and calculate its IC50 value.

Adenylate Cyclase Inhibition Assay

Objective: To determine the antagonist effect of L-745,870 on the D4 receptor-mediated inhibition of adenylate cyclase.

Materials:

  • Whole Cells: hD4HEK or hD4CHO cells stably expressing the human dopamine D4 receptor.[1]

  • Agonist: Dopamine.

  • Adenylate Cyclase Stimulator: Forskolin.

  • Test Compound: L-745,870.

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., ELISA, HTRF, or luminescence-based).

  • Cell Culture Medium and Buffers.

Procedure:

  • Cell Culture and Plating: Culture the D4 receptor-expressing cells to an appropriate density and seed them in 96-well plates.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of L-745,870 for a specified time.

    • Add a fixed concentration of dopamine to inhibit adenylate cyclase.

    • Add forskolin to stimulate adenylate cyclase activity.

    • Incubate for a defined period to allow for cAMP accumulation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production and calculate its IC50 value.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by dopamine, it primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This canonical pathway is central to the receptor's modulatory effects on neuronal excitability.

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP  (X) ATP ATP Downstream Downstream Effectors (e.g., PKA) cAMP->Downstream

Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow for L-745,870 Discovery and Characterization

The discovery and development of L-745,870 followed a typical workflow for a GPCR antagonist, starting from a high-throughput screening campaign to identify initial hits, followed by lead optimization and detailed pharmacological characterization.

Antagonist_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Characterization cluster_3 Clinical Development HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Selectivity Selectivity Profiling (vs. D2, D3, etc.) SAR->Selectivity In_Vitro In Vitro Functional Assays (GTPγS, Adenylate Cyclase) Selectivity->In_Vitro In_Vivo In Vivo Animal Models (Rodents, Monkeys) In_Vitro->In_Vivo PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) In_Vivo->PK_PD Clinical_Trials Human Clinical Trials (Phase I, II, III) PK_PD->Clinical_Trials

GPCR Antagonist Discovery and Development Workflow.
Logical Relationship of L-745,870 Selectivity

The key pharmacological feature of L-745,870 is its high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2. This selectivity was a primary driver for its development as a potential atypical antipsychotic with a reduced side-effect profile.

Selectivity_Profile cluster_D4 High Affinity cluster_Other_D Low Affinity cluster_Other_R Moderate Affinity L745870 L-745,870 D4 Dopamine D4 Receptor (Ki = 0.43 nM) L745870->D4 > 2000-fold selectivity vs. other DA receptors D2 Dopamine D2 Receptor (Ki = 960 nM) L745870->D2 D3 Dopamine D3 Receptor (Ki = 2300 nM) L745870->D3 Other 5-HT2, Sigma, α-Adrenergic (IC50 < 300 nM) L745870->Other

References

L-745,870 Hydrochloride: A Technical Guide to its Role in Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. This technical guide provides an in-depth overview of its pharmacological profile, detailing its interactions with various neurotransmitter systems. The document consolidates quantitative data on its binding affinities and functional effects, presents detailed methodologies for key experimental procedures, and visualizes relevant signaling pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

L-745,870 hydrochloride, chemically known as 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride, is a well-characterized pharmacological tool extensively used to investigate the physiological and pathological roles of the dopamine D4 receptor. Its high selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it a valuable instrument for elucidating the specific functions of this receptor in the central nervous system. Despite initial investigations into its potential as an antipsychotic agent, which were ultimately unsuccessful in human trials, L-745,870 remains a critical compound for preclinical research into neuropsychiatric disorders where D4 receptor dysfunction is implicated.[1]

Pharmacological Profile: Receptor Binding Affinities

The hallmark of L-745,870 is its high affinity and selectivity for the dopamine D4 receptor. Radioligand binding assays have consistently demonstrated its potent interaction with the D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Receptor SubtypeLigandKᵢ (nM)SpeciesReference
Dopamine
D₄[³H]Spiperone0.43Human[2][3]
D₂[³H]Spiperone960Human[2]
D₃[³H]Spiperone2300Human[2]
Serotonin
5-HT₂Moderate Affinity (IC₅₀ < 300 nM)[3]
Sigma
σ sitesModerate Affinity (IC₅₀ < 300 nM)[3]
Adrenergic
α-adrenoceptorsModerate Affinity (IC₅₀ < 300 nM)[3]

Role in Neurotransmitter Systems

Dopaminergic System

L-745,870 acts as a potent antagonist at the dopamine D4 receptor. D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D4 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. L-745,870 blocks this effect by competitively binding to the D4 receptor, thereby preventing dopamine-mediated signaling.

Dopamine D4 Receptor Antagonism by L-745,870

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds & Activates L-745,870 L-745,870 L-745,870->D4_Receptor Binds & Blocks G_Protein Gαi/o Protein D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Figure 1: Mechanism of L-745,870 at the Dopamine D4 Receptor.

In vivo, the selective antagonism of D4 receptors by L-745,870 does not produce the typical neurochemical consequences seen with less selective antipsychotics. For instance, at doses sufficient to occupy 50% of brain D4 receptors (5-60 µg/kg), L-745,870 does not increase dopamine metabolism or elevate plasma prolactin levels in rodents.[3] This suggests that D4 receptor blockade alone is not responsible for the neuroleptic-like effects associated with broader-spectrum dopamine antagonists.

Other Neurotransmitter Systems

While highly selective for the D4 receptor, L-745,870 exhibits moderate affinity for 5-HT₂, sigma, and α-adrenergic receptors.[3] The functional consequences of these interactions are less well-characterized. Further research is required to fully elucidate whether L-745,870 acts as an antagonist, agonist, or has no functional effect at these other receptor sites at physiologically relevant concentrations. The lack of typical antipsychotic effects in behavioral models at D4-selective doses suggests that its activity at these other receptors may not be clinically significant under those conditions.

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity (Kᵢ) of L-745,870 for various receptors.

  • Objective: To quantify the affinity of L-745,870 for dopamine D4 receptors and assess its selectivity over other receptor subtypes.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., cloned human dopamine D4 receptors).

    • Radioligand (e.g., [³H]spiperone at a concentration of 0.2 nM).[3]

    • L-745,870 hydrochloride of varying concentrations.

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of L-745,870.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the IC₅₀ (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes (with receptor) Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand (e.g., [³H]spiperone) Radioligand->Incubate L-745,870 L-745,870 (varying concentrations) L-745,870->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Kᵢ IC50->Ki

Figure 2: General workflow for a radioligand binding assay.

  • [³⁵S]GTPγS Binding Assay: This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Antagonists like L-745,870 will inhibit agonist-stimulated [³⁵S]GTPγS binding.

  • Adenylyl Cyclase (cAMP) Assay: This assay directly measures the production of cAMP. For Gαi/o-coupled receptors like D4, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP. L-745,870, as an antagonist, reverses this dopamine-mediated inhibition.[3]

In Vivo Behavioral Pharmacology

This model is used to assess the potential antipsychotic activity of a compound.

  • Objective: To determine if L-745,870 can antagonize the locomotor-stimulating effects of amphetamine.

  • Animals: Mice.

  • Procedure:

    • Administer L-745,870 or vehicle to the mice.

    • After a pre-treatment period, administer amphetamine.

    • Place the mice in an open-field arena and measure their locomotor activity (e.g., distance traveled) over a specified time period.

  • Results: In contrast to classical and atypical neuroleptics, L-745,870 failed to antagonize amphetamine-induced hyperactivity at doses that selectively block D4 receptors.[4]

The CAR test is another preclinical screen for antipsychotic efficacy.

  • Objective: To evaluate the effect of L-745,870 on the ability of rats to learn and perform an avoidance response.

  • Animals: Rats.

  • Procedure:

    • Train rats in a shuttle box to avoid an aversive unconditioned stimulus (e.g., footshock) by responding to a conditioned stimulus (e.g., a light or tone).

    • Administer L-745,870 or vehicle and assess the number of successful avoidance responses.

  • Results: L-745,870 did not impair conditioned avoidance responding at D4-selective doses.[4]

This test is used to measure the potential for a compound to induce extrapyramidal side effects.

  • Objective: To determine if L-745,870 induces catalepsy, a state of motor immobility.

  • Animals: Mice.

  • Procedure:

    • Administer L-745,870 or vehicle.

    • At various time points, place the mouse's forepaws on an elevated bar and measure the time it remains in this unnatural posture.

  • Results: L-745,870 induced catalepsy only at a very high dose (100 mg/kg), which is likely to involve the occupancy of dopamine D2 receptors.[4]

In Vivo Behavioral Testing Workflow

cluster_admin Drug Administration cluster_behavioral_tests Behavioral Assessment cluster_data Data Collection & Analysis Drug_Admin Administer L-745,870 or Vehicle Hyperactivity Amphetamine-Induced Hyperactivity Drug_Admin->Hyperactivity CAR Conditioned Avoidance Responding Drug_Admin->CAR Catalepsy Catalepsy Assessment Drug_Admin->Catalepsy Measure Measure Behavioral Parameters Hyperactivity->Measure CAR->Measure Catalepsy->Measure Analyze Statistical Analysis Measure->Analyze

Figure 3: General workflow for in vivo behavioral experiments.

Conclusion

L-745,870 hydrochloride is a powerful research tool characterized by its high affinity and selectivity for the dopamine D4 receptor. Its primary role in neurotransmitter systems is the potent antagonism of D4 receptor-mediated signaling. While it exhibits moderate affinity for other receptors, its functional effects at these sites are not well-established and appear to be minimal at doses selective for the D4 receptor. The lack of typical antipsychotic-like effects in preclinical behavioral models at these selective doses has been instrumental in differentiating the roles of D4 and D2 receptors in antipsychotic action. This technical guide provides a foundational understanding of L-745,870's pharmacology and serves as a resource for the design and interpretation of future research involving this important compound.

References

The Structural Basis of L-745,870 Hydrochloride's Selectivity for the Dopamine D4 Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and pharmacological factors governing the high selectivity of L-745,870 hydrochloride for the dopamine D4 receptor over other dopamine receptor subtypes, particularly D2 and D3. By examining its binding affinity, the structural nuances of the receptor-ligand interaction, and the experimental methodologies used to determine these properties, this document aims to offer a detailed resource for researchers in pharmacology and drug development.

Introduction to L-745,870 Hydrochloride

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor.[1] Its high affinity for the D4 subtype, coupled with significantly lower affinity for the D2 and D3 receptors, has made it a valuable tool in neuroscience research to probe the physiological and pathological roles of the D4 receptor.[1] This selectivity is of particular interest in the development of antipsychotic drugs, as it was hypothesized that selective D4 antagonism could offer therapeutic benefits without the extrapyramidal side effects associated with D2 receptor blockade. While clinical trials with L-745,870 did not demonstrate efficacy as an antipsychotic in humans, the molecule remains a critical subject of study for understanding the principles of ligand-receptor selectivity.

Quantitative Analysis of Binding Affinity

The selectivity of L-745,870 is quantitatively demonstrated by its binding affinities (Ki values) for the human dopamine D2, D3, and D4 receptors. The data, compiled from various radioligand binding assays, are presented in the table below.

Receptor SubtypeL-745,870 Ki (nM)Reference Radioligand
Dopamine D40.43[3H]spiperone
Dopamine D2960[3H]spiperone
Dopamine D32300[3H]spiperone

Table 1: Binding affinities of L-745,870 hydrochloride for human dopamine receptor subtypes. The data clearly illustrates the remarkable selectivity of L-745,870 for the D4 receptor, with over 2000-fold higher affinity compared to the D2 receptor and over 5000-fold higher affinity compared to the D3 receptor.[1]

Structural Basis for Selectivity

The profound selectivity of L-745,870 for the D4 receptor is rooted in the specific molecular interactions between the ligand and the receptor's binding pocket. The elucidation of the crystal structure of the human dopamine D4 receptor in complex with L-745,870 has provided critical insights into this phenomenon.[2][3][4][5][6]

The key structural determinant of L-745,870's selectivity is the presence of an extended binding pocket in the D4 receptor, which is not as readily accessible in the D2 and D3 subtypes.[2][3] This extended pocket is a crevice located between transmembrane helices 2 (TM2) and 3 (TM3).[2][3]

Key Amino Acid Residues

Specific amino acid residues within the D4 receptor's binding pocket form crucial interactions with L-745,870:

  • Orthosteric Binding Pocket: The core of L-745,870 binds to the orthosteric pocket, the same site where the endogenous ligand dopamine binds. A critical interaction is a salt bridge formed between the protonated amine of L-745,870's piperazine ring and the highly conserved Aspartic Acid 112 (D3.32) in TM3.[2] This interaction is common to many aminergic GPCR ligands. The aromatic pyrrolopyridine core of L-745,870 is nestled in a hydrophobic region of the orthosteric pocket.[2]

  • Extended Binding Pocket: The chlorophenyl group of L-745,870 extends into the unique crevice between TM2 and TM3 of the D4 receptor.[2][3] This conformation is stabilized by hydrophobic interactions with specific, non-conserved amino acid residues in this region of the D4 receptor. In contrast, the corresponding regions in the D2 and D3 receptors are sterically more restricted, preventing the optimal accommodation of the chlorophenyl moiety of L-745,870 in the same low-energy conformation.

The following diagram illustrates the logical relationship underpinning the selectivity of L-745,870.

cluster_ligand L-745,870 Structure cluster_receptors Dopamine Receptor Subtypes cluster_binding_pockets Receptor Binding Pockets cluster_interaction Ligand-Receptor Interaction L745 L-745,870 (Pyrrolopyridine core + Chlorophenyl group) D4 D4 Receptor L745->D4 Interacts with D2_D3 D2 & D3 Receptors L745->D2_D3 Interacts with D4_pocket Orthosteric Pocket + Extended Pocket (TM2-TM3 crevice) D4->D4_pocket Possesses D2_D3_pocket Orthosteric Pocket (Sterically hindered extended region) D2_D3->D2_D3_pocket Possess High_Affinity High Affinity Binding (Optimal fit of chlorophenyl group) D4_pocket->High_Affinity Leads to Low_Affinity Low Affinity Binding (Steric clash of chlorophenyl group) D2_D3_pocket->Low_Affinity Leads to

Logical flow of L-745,870's selectivity for the D4 receptor.

Experimental Protocols

The determination of L-745,870's binding affinity and functional activity relies on specific in vitro assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of L-745,870 for dopamine receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of L-745,870 at human D2, D3, and D4 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human recombinant D2, D3, or D4 receptors (e.g., CHO or HEK293 cells).

  • [3H]spiperone (radioligand).

  • L-745,870 hydrochloride (competitor ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding inhibitor: 10 µM haloperidol or (+)-butaclamol.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A range of concentrations of L-745,870.

    • For total binding wells, add assay buffer instead of L-745,870.

    • For non-specific binding wells, add 10 µM haloperidol.

    • Add the cell membrane suspension to all wells.

  • Initiation of Binding: Add [3H]spiperone to all wells at a final concentration close to its Kd for the respective receptor (typically 0.1-0.5 nM).

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-745,870 concentration. Determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

The following diagram outlines the workflow for the radioligand competition binding assay.

start Start prep Prepare Cell Membranes (Expressing D2, D3, or D4) start->prep setup Set up 96-well Plate (Membranes, Buffer, L-745,870/Haloperidol) prep->setup add_radio Add [3H]spiperone setup->add_radio incubate Incubate to Equilibrium add_radio->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki calculation) count->analyze end End analyze->end cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates L745 L-745,870 L745->D4R Blocks Gi Gαi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

References

Methodological & Application

Application Notes and Protocols for L-745,870 Hydrochloride in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 hydrochloride is a potent and selective dopamine D4 receptor antagonist that is orally active and readily penetrates the blood-brain barrier.[1][2][3] It exhibits significantly higher affinity for the D4 receptor subtype compared to D2 and D3 receptors, making it a valuable tool for investigating the role of the D4 receptor in various physiological and pathological processes.[1][4] These application notes provide detailed protocols for in vivo rodent studies using L-745,870 hydrochloride, including vehicle preparation, administration routes, and experimental designs for behavioral and neurochemical assessments.

Chemical and Pharmacokinetic Properties

PropertyValueReference
IUPAC Name 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine[5]
Molecular Formula C18H19ClN4[5]
Molar Mass 326.83 g/mol [5]
Ki for human D4 receptor 0.43 nM[1][3][4]
Ki for human D2 receptor 960 nM[1][4]
Ki for human D3 receptor 2300 nM[1][4]
Oral Bioavailability (Rat) 20-60%[1]
Plasma Half-life (t1/2) (Rat) 2.1-2.8 hours[1]

Mechanism of Action

L-745,870 acts as a competitive antagonist at the dopamine D4 receptor. Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-745,870 blocks this action of dopamine, thereby preventing the downstream signaling cascade.[3][6] In vitro studies have demonstrated that L-745,870 can reverse dopamine-mediated inhibition of adenylyl cyclase.[3]

D4_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks AC Adenylyl Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Figure 1: Simplified signaling pathway of the dopamine D4 receptor and the antagonistic action of L-745,870.

Experimental Protocols

Protocol 1: Preparation of L-745,870 Hydrochloride for In Vivo Administration

L-745,870 hydrochloride has good solubility in aqueous solutions.[4] However, for some administration routes, specific vehicles may be required.

Aqueous Vehicle (for subcutaneous or intraperitoneal injection):

  • Weigh the desired amount of L-745,870 hydrochloride powder.

  • Dissolve in sterile saline (0.9% NaCl).

  • If necessary, sonicate briefly to aid dissolution.

  • Adjust the pH to a physiologically compatible range (6.5-7.5) if needed, although it is often not necessary for the hydrochloride salt.

  • Filter the solution through a 0.22 µm sterile filter before injection.

Vehicle for Oral Gavage:

  • Option 1 (Aqueous): Prepare as described for the aqueous vehicle.

  • Option 2 (Suspension): For higher concentrations or specific experimental needs, a suspension can be prepared.

    • Weigh the desired amount of L-745,870 hydrochloride.

    • Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Add the solvents sequentially, ensuring each is fully mixed before adding the next.

    • Add the L-745,870 hydrochloride to the vehicle and vortex or sonicate until a uniform suspension is achieved.

Protocol 2: Administration to Rodents

The choice of administration route depends on the desired pharmacokinetic profile and the specific aims of the study.

RouteRecommended Volume (Mouse)Recommended Volume (Rat)Needle GaugeNotes
Oral (p.o.) 5-10 mL/kg5-10 mL/kgGavage needleL-745,870 is orally bioavailable.[1][3]
Intraperitoneal (i.p.) 10 mL/kg5-10 mL/kg25-27 GProvides rapid systemic absorption.
Subcutaneous (s.c.) 5-10 mL/kg5 mL/kg25-27 GResults in slower, more sustained absorption compared to i.p.

Note: Always adhere to institutional guidelines for animal care and use. The volumes provided are general recommendations and may need to be adjusted based on the specific strain, age, and health of the animals.

experimental_workflow start Start: Acclimatize Rodents prep Prepare L-745,870 (Protocol 1) start->prep admin Administer L-745,870 (Protocol 2) prep->admin behavior Behavioral Assessment (e.g., Locomotor Activity) admin->behavior neurochem Neurochemical Analysis (e.g., Brain Tissue Collection) admin->neurochem data Data Analysis behavior->data neurochem->data end End: Report Findings data->end

Figure 2: General experimental workflow for in vivo rodent studies with L-745,870.

Protocol 3: Assessment of Locomotor Activity

L-745,870 has been shown to have effects on locomotor activity in rodents, although these effects can be dose-dependent and may differ from typical antipsychotics.[7]

Objective: To assess the effect of L-745,870 on spontaneous or drug-induced locomotor activity.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice)

  • L-745,870 hydrochloride solution

  • Vehicle control

  • Open-field arenas equipped with automated photobeam detection systems

  • (Optional) Psychostimulant such as amphetamine

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer L-745,870 (e.g., 1, 10, 30 mg/kg, i.p.) or vehicle to different groups of animals.

  • After a pre-treatment period (e.g., 30 minutes), place each animal individually into the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

  • For studies on drug-induced hyperactivity, a psychostimulant can be administered after the L-745,870 pre-treatment and before placing the animal in the arena.

  • At the end of the session, return the animals to their home cages.

  • Clean the arenas thoroughly between animals to remove any olfactory cues.

Data Analysis:

  • Analyze the locomotor activity data using appropriate statistical methods, such as ANOVA, followed by post-hoc tests to compare treatment groups.

Quantitative Data from In Vivo Studies

Study TypeAnimal ModelL-745,870 DoseRouteObserved EffectReference
Morphine DependenceMice1 mg/kgi.p.Attenuated withdrawal syndromes and reduced the increase in cAMP levels.[6]
Locomotor ActivityRats30 mg/kgp.o.Significantly reduced spontaneous locomotor activity.[7]
Motor PerformanceMice100 mg/kgp.o.Reduced time on a rotarod.[7]
ALS ModelSOD1(H46R) Transgenic MiceChronic Administrationp.o. (in drinking water)Delayed onset of motor deficits, slowed disease progression, and extended lifespan.[8]

Concluding Remarks

L-745,870 hydrochloride is a selective dopamine D4 receptor antagonist with demonstrated efficacy in various rodent models. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further elucidate the role of the D4 receptor in the central nervous system. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal welfare. Although L-745,870 was found to be ineffective as an antipsychotic in human trials, it remains a critical pharmacological tool for preclinical research.[9][10]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing L-745,870 hydrochloride, a potent and selective dopamine D4 receptor antagonist, in common behavioral assays. The information is intended to guide researchers in designing and executing experiments to investigate the role of the D4 receptor in cognition, anxiety, and depression-like behaviors.

Introduction

L-745,870 hydrochloride is a high-affinity, brain-penetrant, and orally active antagonist of the dopamine D4 receptor. Its selectivity for the D4 receptor over other dopamine receptor subtypes (D2 and D3) and other neurotransmitter receptors makes it a valuable tool for elucidating the specific functions of the D4 receptor in the central nervous system.[1] Preclinical studies often employ behavioral assays to characterize the pharmacological effects of compounds like L-745,870. This document outlines recommended dosages and detailed protocols for three commonly used behavioral paradigms: the Novel Object Recognition (NOR) test, the Elevated Plus Maze (EPM), and the Forced Swim Test (FST).

Data Presentation: Recommended Dosages

The following table summarizes the recommended dosages of L-745,870 hydrochloride for various behavioral assays based on preclinical studies. It is crucial to note that optimal doses may vary depending on the specific experimental conditions, animal strain, and research question. Therefore, pilot studies are always recommended to determine the most effective dose for your specific needs.

Behavioral AssayAnimal ModelDosage RangeRoute of AdministrationEffectReference
Novel Object RecognitionRat1 mg/kgIntraperitoneal (i.p.)Abolished pro-cognitive effects of Angiotensin IV[2][3]
Forced Swim TestRat1.15 µmol/kg (approx. 0.43 mg/kg)Intraperitoneal (i.p.)No significant antidepressant-like effect on its own
Elevated Plus MazeRat0.02 - 2 mg/kgIntraperitoneal (i.p.)No significant anxiolytic or anxiogenic effects[3]
Morphine DependenceMouse1 mg/kgIntraperitoneal (i.p.)Attenuated withdrawal syndromes[4]
General D4 Receptor OccupancyRodent5 - 60 µg/kgNot specifiedSufficient for 50% D4 receptor occupancy in the brain[5]
Motor ImpairmentRat/Mouse30 - 100 mg/kgNot specifiedReduced locomotor activity and motor performance[6]

Note: The conversion of 1.15 µmol/kg to mg/kg is based on the molar mass of L-745,870 hydrochloride (approximately 375.9 g/mol ).

Mechanism of Action: Dopamine D4 Receptor Signaling

L-745,870 acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) of the D2-like family. Upon binding of its endogenous ligand, dopamine, the D4 receptor typically couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, L-745,870 prevents dopamine-mediated inhibition of adenylyl cyclase.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gαi/o-βγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for conducting behavioral assays with L-745,870 hydrochloride.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

  • Two sets of identical objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animal. The objects should be of similar size but differ in shape and texture.

  • L-745,870 hydrochloride solution.

  • Vehicle solution (e.g., saline, DMSO).

  • Video recording and analysis software.

Experimental Workflow:

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Test cluster_training Training Phase (T1) cluster_test Test Phase (T2) Habituation Habituate animal to empty arena (5-10 min) Administer Administer L-745,870 or Vehicle Explore_Familiar Animal explores two identical familiar objects (A + A) for 5-10 min Administer->Explore_Familiar ITI Inter-Trial Interval (e.g., 1 hour) Explore_Familiar->ITI Explore_Novel Animal explores one familiar (A) and one novel object (B) for 5 min ITI->Explore_Novel EPM_Workflow Acclimation Acclimate animal to testing room (30-60 min) Administration Administer L-745,870 or Vehicle Acclimation->Administration Placement Place animal in the center of the maze Administration->Placement Exploration Allow free exploration for 5 min Placement->Exploration Analysis Analyze time spent and entries into open/closed arms Exploration->Analysis FST_Workflow Acclimation Acclimate animal to testing room (30-60 min) Administration Administer L-745,870 or Vehicle Acclimation->Administration Placement Gently place animal in the water-filled cylinder Administration->Placement Test_Session 6-minute test session (score last 4 minutes) Placement->Test_Session Removal_Drying Remove and dry the animal Test_Session->Removal_Drying

References

Preparation of L-745,870 Hydrochloride for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of L-745,870 hydrochloride, a potent and selective dopamine D4 receptor antagonist, for use in cell culture experiments. The information is intended to guide researchers in accurately preparing solutions and applying this compound in various in vitro assays.

Compound Information

L-745,870 is a selective antagonist of the dopamine D4 receptor, exhibiting significantly lower affinity for D2 and D3 receptors.[1] It is a valuable tool for investigating the role of the D4 receptor in various cellular processes. The hydrochloride salt is a common form used in research due to its solubility in aqueous solutions.

Chemical Properties
PropertyValueReference
Molecular Formula C₁₈H₂₀Cl₂N₄[1]
Molecular Weight 363.28 g/mol [1]
CAS Number 1173023-36-3[1]
Appearance Light yellow to yellow solid[1]

Note: The trihydrochloride form (CAS: 866021-03-6, MW: 436.21) is also commercially available and exhibits high water solubility.

Solubility and Stock Solution Preparation

Proper dissolution and storage of L-745,870 hydrochloride are critical for maintaining its activity and ensuring reproducible experimental results.

Solubility Data
SolventSolubilityNotes
Water ≥ 100 mg/mL (≥ 275.27 mM)[1]
DMSO 32.26 mg/mL (88.80 mM)Requires sonication. Use freshly opened DMSO as it is hygroscopic.[1]
0.1 M HCl 25 mg/mL (68.82 mM)Requires sonication and pH adjustment to 3 with HCl.[1]
Protocol for Preparing a 10 mM Stock Solution in Water

This protocol provides a method for preparing a 10 mM stock solution, a common starting concentration for further dilutions.

Materials:

  • L-745,870 hydrochloride powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of L-745,870 hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.363 mg of the compound (based on a molecular weight of 363.28 g/mol ).

  • Dissolution: Add the weighed powder to a sterile conical tube. Add the appropriate volume of sterile water to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Sterilization: If using water as the solvent, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots as recommended below.

Storage and Stability
Storage TemperatureShelf LifeNotes
-20°C 1 monthSealed storage, away from moisture.[1]
-80°C 6 monthsSealed storage, away from moisture.[1]

Experimental Protocols

Preparation of Working Solutions for Cell Culture

The final concentration of L-745,870 hydrochloride used in cell culture experiments will depend on the cell type and the specific assay. A typical effective concentration range for in vitro antagonist activity is 0.1-1 µM.[2]

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM L-745,870 hydrochloride stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentrations.

    • Example for a 1 µM final concentration in a 1 mL well: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. To avoid pipetting very small volumes, it is recommended to perform an intermediate dilution (e.g., dilute the 10 mM stock 1:100 in media to get a 100 µM solution, then add 10 µL of this to 990 µL of media).

  • Vehicle Control: Prepare a vehicle control using the same final concentration of the solvent used for the stock solution (e.g., water or DMSO) in the cell culture medium.

  • Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired period.

Signaling Pathway and Experimental Workflow

Mechanism of Action

L-745,870 acts as a competitive antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is coupled to Gαi/o proteins.[3] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. L-745,870 blocks this effect by preventing dopamine from binding to the receptor.

L745870_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates L745870 L-745,870 L745870->D4R Binds & Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Figure 1. Signaling pathway of the dopamine D4 receptor and the antagonistic action of L-745,870.

Experimental Workflow

The following diagram illustrates the general workflow for preparing L-745,870 hydrochloride for cell culture experiments.

L745870_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application to Cells weigh 1. Weigh L-745,870 HCl dissolve 2. Dissolve in appropriate solvent (e.g., sterile water) weigh->dissolve mix 3. Vortex/Sonicate to ensure complete dissolution dissolve->mix sterilize 4. Filter sterilize (0.22 µm filter) if using aqueous solvent mix->sterilize aliquot 5. Aliquot into single-use tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw one aliquot store->thaw dilute 8. Perform serial dilutions in cell culture medium thaw->dilute vehicle 9. Prepare vehicle control dilute->vehicle treat 10. Treat cells with working solutions and vehicle control dilute->treat vehicle->treat incubate 11. Incubate for desired time treat->incubate analyze 12. Perform downstream analysis incubate->analyze

Figure 2. Experimental workflow for the preparation and use of L-745,870 hydrochloride in cell culture.

References

Application Notes: L-745,870 Hydrochloride in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-745,870 hydrochloride is a potent, selective, and orally active antagonist of the dopamine D4 receptor.[1][2] Initially developed with the hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects, it has become a valuable pharmacological tool for investigating the role of the D4 receptor in the pathophysiology of schizophrenia.[3][4] While clinical trials ultimately showed L-745,870 to be ineffective in treating acute psychosis in schizophrenic patients, its high selectivity makes it an excellent probe for dissecting the function of the D4 receptor in various preclinical models of the disorder.[3][5]

Mechanism of Action

L-745,870 is a competitive antagonist with high affinity for the human dopamine D4 receptor.[4][6] It binds to the D4 receptor, preventing the endogenous ligand dopamine from binding and activating it.[6] The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are coupled to Gi/o proteins.[1] Activation of the D4 receptor by an agonist like dopamine typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4][7] L-745,870 blocks this signaling cascade.[1][4] Due to its high selectivity, it allows researchers to isolate the effects of D4 receptor blockade from the broader effects on D2, D3, and other receptors that are common with traditional antipsychotics.[4][8]

Applications in Schizophrenia Models

L-745,870 is utilized in various animal models that aim to replicate the positive, negative, and cognitive symptoms of schizophrenia.

  • Models of Psychosis (Positive Symptoms): It has been tested in models such as amphetamine-induced hyperlocomotion. However, unlike classic and atypical antipsychotics, L-745,870 failed to antagonize amphetamine-induced hyperactivity at doses selective for the D4 receptor, suggesting D4 receptor antagonism alone is not sufficient to produce a typical neuroleptic-like profile.[9]

  • Models of Sensorimotor Gating Deficits: Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating that is deficient in schizophrenic patients. L-745,870 was found to be ineffective at reversing PPI deficits induced by the dopamine agonist apomorphine.[9]

  • Models of Cognitive Deficits: Cognitive impairment is a core feature of schizophrenia.[10][11] L-745,870 has been used in models like the Novel Object Recognition (NOR) test to probe the role of the D4 receptor in cognition.[12] For instance, it has been shown to impair NOR in normal rats and to block the cognitive-enhancing effects of certain atypical antipsychotics in the phencyclidine (PCP) model of schizophrenia.[12] This suggests a complex role for the D4 receptor in cognitive processes.

Despite its failure as a standalone antipsychotic in humans, L-745,870 remains an indispensable tool for preclinical research, helping to clarify the specific contributions of the dopamine D4 receptor to behaviors relevant to schizophrenia.[3][9]

Data Presentation

Table 1: Receptor Binding Profile of L-745,870
Receptor SubtypeBinding Affinity (Ki) [nM]Selectivity vs. D4
Dopamine D40.43 - 0.51[1][4][8]-
Dopamine D2960[1][8]>2000-fold[4]
Dopamine D32300[1][8]>5000-fold
5-HT2Moderate Affinity (<300 nM IC50)[4]>1000-fold[8]
Sigma SitesModerate Affinity (<300 nM IC50)[4]Not specified
α-AdrenoceptorsModerate Affinity (<300 nM IC50)[1][4]Not specified
Table 2: Summary of In Vivo Behavioral Effects of L-745,870 in Rodent Models
Behavioral ModelSpeciesDose RangeOutcome
Amphetamine-Induced HyperactivityMiceNot specifiedFailed to antagonize at D4-selective doses.[9]
Conditioned Avoidance RespondingRatsNot specifiedDid not impair responding at D4-selective doses.[9]
Apomorphine-Induced Prepulse Inhibition (PPI) DeficitRatsNot specifiedFailed to reverse the deficit.[9]
Spontaneous Locomotor ActivityRats30 mg/kgSignificantly reduced activity.[9]
Rotarod Motor PerformanceMice100 mg/kgReduced time spent on the revolving rod.[9]
Novel Object Recognition (NOR)RatsNot specifiedImpaired performance in normal rats.[12]

Visualizations

Signaling Pathway Diagram

L745870_Mechanism cluster_membrane Cell Membrane cluster_gp Gi/o Protein D4R D4 Receptor Gi_alpha α D4R->Gi_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_alpha->AC Inhibits Gi_betagamma βγ Dopamine Dopamine Dopamine->D4R Binds & Activates L745870 L-745,870 L745870->D4R Binds & Blocks ATP ATP ATP->AC

Caption: L-745,870 blocks dopamine's inhibitory effect on adenylyl cyclase.
Experimental Workflow Diagram

NOR_Workflow cluster_setup Phase 1: Habituation & Pre-treatment cluster_test Phase 2: Novel Object Recognition Test cluster_analysis Phase 3: Data Analysis A1 Day 1-2: Habituate rats to open field arena (10 min/day) A2 Day 3: Administer Vehicle, Ketamine, or L-745,870 + Ketamine A1->A2 B1 Acquisition Trial (T1): Place rat in arena with two identical objects (5 min) A2->B1 30 min post-injection B2 Inter-trial Interval (e.g., 60 min) B1->B2 B3 Test Trial (T2): Replace one object with a novel one. Place rat in arena (5 min) B2->B3 C1 Record time spent exploring familiar (Tf) and novel (Tn) objects B3->C1 C2 Calculate Discrimination Index: (Tn - Tf) / (Tn + Tf) C1->C2 C3 Statistical Analysis: Compare indices between treatment groups C2->C3 Logic_Model cluster_hypothesis Research Question cluster_tools Pharmacological Tools cluster_targets Receptor Targets Q What is the specific role of the Dopamine D4 Receptor in schizophrenia-related behaviors? L745 L-745,870 D4 D4 L745->D4 High Affinity & Selectivity Clozapine Clozapine / Haloperidol Clozapine->D4 High Affinity D2 D2 Clozapine->D2 Moderate Affinity D3 D3 Clozapine->D3 Affinity HT2 5-HT2 Clozapine->HT2 High Affinity Other ... Clozapine->Other Broad Profile D4->Q Isolates D4 Function

References

Application of L-745,870 Hydrochloride in Addiction Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor.[1][2] Its high affinity for the D4 receptor subtype over other dopamine receptors, as well as other neurotransmitter receptors, makes it a valuable pharmacological tool for investigating the role of the D4 receptor in various physiological and pathological processes, including drug addiction.[1][3] This document provides detailed application notes and experimental protocols for the use of L-745,870 hydrochloride in preclinical addiction research.

Mechanism of Action

L-745,870 acts as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[4] Upon activation by dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] By blocking the binding of dopamine to the D4 receptor, L-745,870 prevents this signaling cascade, thereby antagonizing the downstream effects of D4 receptor activation.[3]

Data Presentation

Table 1: Receptor Binding Affinity of L-745,870
Receptor SubtypeKi (nM)Reference
Dopamine D40.43[1][2][3]
Dopamine D2960[1][2]
Dopamine D32300[1][2]
5-HT2Moderate Affinity (IC50 < 300 nM)[3]
Alpha-adrenergicModerate Affinity (IC50 < 300 nM)[3]
Sigma sitesModerate Affinity (IC50 < 300 nM)[3]
Table 2: Effective Doses of L-745,870 in Preclinical Addiction Models
Animal ModelSubstance of AbuseBehavioral AssayEffective Dose (mg/kg)Route of AdministrationObserved EffectReference
MiceMorphineNaloxone-induced withdrawal1i.p.Attenuated withdrawal syndromes and associated increase in thalamic cAMP levels.[6]
RatsNicotineCue-induced reinstatement of nicotine-seeking0.1 - 3.0i.p.Significantly decreased active lever pressing.[7]
RatsCocaineDrug discrimination1 - 10i.p.Did not substitute for cocaine or alter the cocaine dose-response curve; reduced response rates.[8]

Signaling Pathway Diagram

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates L745 L-745,870 L745->D4R Binds & Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.

Experimental Protocols

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

Methodology:

  • Apparatus: A standard three-chamber CPP apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Habituation (Day 1): Allow animals to freely explore all three chambers for a predetermined time (e.g., 15-20 minutes) to establish baseline preference. Record the time spent in each chamber.

  • Conditioning (Days 2-9):

    • On alternate days, administer the drug of interest (e.g., morphine, cocaine) and confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes).

    • On the intervening days, administer the vehicle and confine the animal to the other conditioning chamber for the same duration.

    • To investigate the effect of L-745,870, administer it (at the desired dose) prior to the drug of interest on the drug-conditioning days. A control group receiving L-745,870 followed by vehicle should be included.

  • Test (Day 10): Place the animal in the central chamber and allow free access to all three chambers for the same duration as the habituation phase. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference. A significant decrease suggests a conditioned place aversion. The effect of L-745,870 is determined by its ability to block the development of CPP.

CPP_Workflow Habituation Habituation (Free Exploration) Conditioning Conditioning (Drug/Vehicle Pairing) Habituation->Conditioning Day 1 Test Test (Free Exploration) Conditioning->Test Days 2-9 Analysis Data Analysis (Time in Chambers) Test->Analysis Day 10

Caption: Experimental workflow for Conditioned Place Preference (CPP).

Drug Self-Administration and Reinstatement

Objective: To model drug-taking and relapse behavior.

Methodology:

  • Surgical Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the subject animal (typically a rat or mouse). Allow for a recovery period.

  • Acquisition of Self-Administration:

    • Place the animal in an operant conditioning chamber equipped with two levers.

    • Pressing the "active" lever results in an intravenous infusion of the drug of abuse (e.g., cocaine, heroin).

    • Pressing the "inactive" lever has no consequence.

    • Sessions are typically conducted daily for a set duration (e.g., 2 hours) until a stable pattern of responding is established.

  • Extinction:

    • Replace the drug solution with saline.

    • Lever presses on the active lever no longer result in a drug infusion.

    • Continue daily sessions until responding on the active lever decreases to a predetermined low level.

  • Reinstatement:

    • After extinction, test the ability of various stimuli to reinstate drug-seeking behavior (i.e., pressing the active lever).

    • Drug-Primed Reinstatement: Administer a non-contingent, small dose of the training drug.

    • Cue-Induced Reinstatement: Present cues that were previously associated with drug delivery (e.g., a light or tone).

    • Stress-Induced Reinstatement: Expose the animal to a mild stressor (e.g., footshock).

  • Role of L-745,870: To test the effect of L-745,870, administer it prior to the reinstatement test. A significant reduction in active lever pressing compared to a vehicle-treated control group indicates that D4 receptor blockade attenuates relapse-like behavior.

Self_Admin_Workflow cluster_main Self-Administration & Reinstatement Paradigm Acquisition Acquisition (Lever press for drug) Extinction Extinction (Lever press for saline) Acquisition->Extinction Stable Responding Reinstatement Reinstatement Test (Drug, Cue, or Stress) Extinction->Reinstatement Low Responding Analysis Data Analysis (Lever Presses) Reinstatement->Analysis

Caption: Workflow for drug self-administration and reinstatement studies.

Assessment of Withdrawal Syndromes

Objective: To quantify the physical signs of withdrawal from a substance of abuse.

Methodology:

  • Induction of Dependence: Administer the drug of abuse (e.g., morphine) repeatedly over several days to induce physical dependence. For example, morphine can be administered subcutaneously twice daily for 5 days.[6]

  • Precipitated Withdrawal: On the day following the final drug administration, precipitate withdrawal by administering an antagonist (e.g., naloxone for opioids).[6]

  • Behavioral Observation: Immediately after the antagonist administration, place the animal in an observation chamber and record the frequency and/or severity of withdrawal signs for a set period (e.g., 30 minutes). Common signs for opioid withdrawal in rodents include jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea.

  • Role of L-745,870: To evaluate the effect of L-745,870 on withdrawal, administer it prior to the administration of the withdrawal-precipitating antagonist. A reduction in the number or severity of withdrawal signs compared to a vehicle-treated control group indicates that D4 receptor blockade can alleviate withdrawal symptoms.

  • Biochemical Analysis (Optional): Following the behavioral assessment, brain tissue can be collected to measure neurochemical changes associated with withdrawal, such as cAMP levels in specific brain regions like the thalamus.[6]

Withdrawal_Workflow Dependence Induce Dependence (Repeated Drug Admin) Withdrawal Precipitate Withdrawal (Antagonist Admin) Dependence->Withdrawal Observation Behavioral Observation Withdrawal->Observation Analysis Data Analysis (Withdrawal Scores) Observation->Analysis

Caption: Experimental workflow for assessing withdrawal syndromes.

Conclusion

L-745,870 hydrochloride is a critical tool for elucidating the role of the dopamine D4 receptor in the complex neurobiology of addiction. The protocols outlined above provide a framework for researchers to investigate its effects on the rewarding properties of drugs, drug-seeking and relapse behavior, and withdrawal symptoms. The high selectivity of L-745,870 allows for a targeted investigation of the D4 receptor's contribution to these processes, offering valuable insights for the development of novel therapeutic strategies for substance use disorders.

References

Application Notes and Protocols for Electrophysiological Recording with L-745,870 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor.[1][2][3] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological roles of the D4 receptor in neuronal signaling and for investigating its potential as a therapeutic target in various neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing L-745,870 hydrochloride in electrophysiological studies to characterize its effects on neuronal activity and synaptic transmission.

Mechanism of Action

L-745,870 acts as a competitive antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically linked to Gi/o proteins.[2] Activation of D4 receptors generally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4] By blocking the binding of dopamine to the D4 receptor, L-745,870 prevents these downstream signaling events, thereby inhibiting the receptor's modulatory effects on neuronal excitability and synaptic transmission.

Quantitative Data

The following tables summarize the key quantitative parameters of L-745,870 hydrochloride, providing a quick reference for its binding affinity and effective concentrations in various experimental paradigms.

Table 1: Binding Affinity of L-745,870 for Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)Reference
Dopamine D40.43[1]
Dopamine D2960[1]
Dopamine D32300[1]

Table 2: Effective Concentrations of L-745,870 in In Vitro Electrophysiology

PreparationApplicationEffective ConcentrationObserved EffectReference
Mouse Globus Pallidus Neurons (in slice)Whole-cell patch-clampNot specified, but used to block dopamine effectsBlocked dopamine-induced suppression of GABAergic IPSCs[4]
Rat Prefrontal Cortex Pyramidal Neurons (in slice)Whole-cell patch-clampNot specified, but used to block D4 agonist effectsBlocked the D4 agonist-mediated decrease of NMDA receptor-mediated currents[5]
Rat Thalamic Reticular Nucleus Neurons (in slice)Whole-cell patch-clampNot specified, but used to block D4 agonist effectsBlocked D4 agonist-mediated enhancement of excitability[6]

Signaling Pathway

L745870_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Dopamine Dopamine D4R_pre D4 Receptor Dopamine->D4R_pre Binds Gi_o_pre Gi/o Protein D4R_pre->Gi_o_pre Activates L745870_pre L-745,870 L745870_pre->D4R_pre Blocks AC_pre Adenylyl Cyclase Gi_o_pre->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Reduces PKA_pre PKA cAMP_pre->PKA_pre Inhibits Ca_channel Voltage-gated Ca2+ Channel PKA_pre->Ca_channel Modulates Vesicle Synaptic Vesicle (GABA) Ca_channel->Vesicle Triggers GABA_release GABA Release Vesicle->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Activates Cl_influx Cl- influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization (IPSP) Cl_influx->Hyperpolarization

Caption: L-745,870 blocks presynaptic D4 receptor-mediated inhibition of GABA release.

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes how to investigate the effect of L-745,870 on synaptic transmission in acute brain slices.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines. b. Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. c. Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution. d. Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., prefrontal cortex, globus pallidus). e. Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover. f. After recovery, maintain the slices at room temperature until recording.

2. Solutions:

  • Slicing Solution (example, in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

  • aCSF (example, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 D-glucose.

  • Intracellular Solution (for voltage-clamp, example, in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.

3. Recording Procedure: a. Transfer a single slice to the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF at a rate of 2-3 ml/min. b. Visualize neurons using differential interference contrast (DIC) microscopy. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. d. Approach a neuron and establish a gigaohm seal (>1 GΩ). e. Rupture the membrane to obtain the whole-cell configuration. f. For recording inhibitory postsynaptic currents (IPSCs), clamp the neuron at a holding potential of 0 mV. For excitatory postsynaptic currents (EPSCs), clamp at -70 mV. g. Stimulate presynaptic inputs using a bipolar stimulating electrode placed in a relevant afferent pathway. h. Record baseline synaptic currents for at least 10 minutes. i. Apply a D4 receptor agonist (e.g., PD168077) to the bath to modulate synaptic transmission. j. After observing a stable effect of the agonist, co-apply L-745,870 hydrochloride (e.g., 1-10 µM) to the bath to test for antagonism. k. Record for a further 10-20 minutes to observe the effect of L-745,870. l. A washout period with aCSF can be performed to check for reversibility.

4. Data Analysis: a. Analyze the amplitude, frequency, and kinetics of the recorded postsynaptic currents using appropriate software. b. Compare the synaptic responses before and after the application of the D4 agonist and L-745,870. c. Use statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any observed effects.

Patch_Clamp_Workflow A Brain Slice Preparation B Slice Recovery A->B C Transfer to Recording Chamber B->C D Obtain Whole-Cell Recording C->D E Record Baseline Synaptic Activity D->E F Apply D4 Receptor Agonist E->F G Apply L-745,870 Hydrochloride F->G H Data Acquisition G->H I Data Analysis H->I

Caption: Workflow for a whole-cell patch-clamp experiment with L-745,870.

Protocol 2: In Vivo Single-Unit Recording

This protocol provides a general framework for investigating the effects of systemically administered L-745,870 on the firing activity of individual neurons in an anesthetized animal.

1. Animal Preparation: a. Anesthetize the animal (e.g., rat) with a suitable anesthetic (e.g., urethane) and mount it in a stereotaxic frame. b. Monitor and maintain the animal's body temperature, heart rate, and respiratory rate throughout the experiment. c. Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex).

2. Recording Setup: a. Use a high-impedance microelectrode (e.g., glass micropipette or tungsten electrode) to record extracellular action potentials. b. Advance the electrode slowly through the brain tissue using a microdrive until a single neuron's activity is isolated. c. Amplify and filter the recorded signal and acquire the data using a data acquisition system.

3. Experimental Procedure: a. Record the baseline spontaneous firing rate of the isolated neuron for a stable period (e.g., 10-15 minutes). b. Administer L-745,870 hydrochloride intraperitoneally (i.p.) or intravenously (i.v.) at the desired dose. c. Continue to record the neuron's firing activity for an extended period (e.g., 60-90 minutes) to observe any changes in firing rate or pattern. d. In some experiments, a dopamine D4 receptor agonist can be administered prior to L-745,870 to first modulate neuronal activity.

4. Data Analysis: a. Use spike sorting software to isolate and discriminate the action potentials of the single unit. b. Calculate the firing rate of the neuron in bins (e.g., 1-minute bins) before and after drug administration. c. Generate a peri-stimulus time histogram (PSTH) to visualize the change in firing rate over time. d. Employ statistical analysis to compare the firing rates during the baseline period with the post-injection period.

Logical Relationship Diagram

Logical_Relationship cluster_Hypothesis Hypothesis cluster_Experiment Experimental Approach cluster_Outcome Expected Outcome cluster_Conclusion Conclusion Hypo Dopamine D4 receptor activation modulates neuronal activity. Agonist Apply D4 Receptor Agonist Hypo->Agonist Measure Measure Neuronal Response (e.g., firing rate, PSCs) Agonist->Measure Antagonist Apply L-745,870 (D4 Antagonist) Antagonist->Measure Re-measure Outcome1 Agonist alters neuronal activity. Measure->Outcome1 Outcome2 L-745,870 reverses the effect of the agonist. Measure->Outcome2 Outcome1->Antagonist Conclusion The observed effect is mediated by D4 receptors. Outcome2->Conclusion

Caption: Logical framework for using L-745,870 to confirm D4 receptor-mediated effects.

References

Application Notes and Protocols for Receptor Occupancy Assays of L-745,870 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1] Understanding the binding of L-745,870 to its target is crucial for elucidating its pharmacological effects and for the development of novel therapeutics. Receptor occupancy (RO) assays are indispensable tools for quantifying the extent and duration of target engagement by a drug candidate in vitro and in vivo. These assays provide critical data for establishing dose-response relationships and for predicting therapeutic efficacy.

This document provides detailed application notes and protocols for conducting receptor occupancy and functional assays for L-745,870 hydrochloride. The protocols are designed for researchers in academic and industrial settings.

L-745,870 Hydrochloride: Receptor Binding Profile

A comprehensive understanding of the binding characteristics of L-745,870 is fundamental to designing and interpreting receptor occupancy studies. The key binding parameters are summarized in the table below.

ParameterValueReceptor SubtypeComments
Kᵢ (inhibition constant) 0.43 nMHuman Dopamine D4High affinity for the primary target.[1]
Kᵢ (inhibition constant) 960 nMHuman Dopamine D2Demonstrates over 2000-fold selectivity for D4 over D2.[1]
Kᵢ (inhibition constant) 2300 nMHuman Dopamine D3High selectivity against the D3 subtype.[1]
Affinity Moderate5-HT₂, sigma sites, α-adrenoceptorsOff-target binding should be considered at higher concentrations.

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. Its activation by dopamine leads to the inhibition of adenylyl cyclase through its coupling to inhibitory G proteins (Gαi/o). This results in a decrease in intracellular cyclic AMP (cAMP) levels. L-745,870, as an antagonist, blocks this signaling cascade by preventing dopamine from binding to the D4 receptor.

D4_Signaling_Pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds and Activates L745870 L-745,870 L745870->D4R Binds and Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates GTPgS_Workflow [35S]GTPγS Binding Assay Workflow start Start prep Prepare Membranes (CHO or HEK293 cells expressing hD4R) start->prep incubate Incubate Membranes with: - Dopamine (agonist) - L-745,870 (test compound) - GDP - [35S]GTPγS prep->incubate filter Terminate Reaction by Rapid Filtration incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Bound Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 determination) count->analyze end End analyze->end AC_Workflow Adenylyl Cyclase Assay Workflow start Start prep Prepare Intact Cells or Membranes (CHO or HEK293 cells expressing hD4R) start->prep preincubate Pre-incubate with L-745,870 prep->preincubate stimulate Stimulate with Forskolin and Dopamine preincubate->stimulate incubate Incubate to allow cAMP production stimulate->incubate lyse Lyse Cells and Terminate Reaction incubate->lyse measure Measure cAMP Levels (e.g., ELISA, HTRF) lyse->measure analyze Data Analysis (IC50 determination) measure->analyze end End analyze->end ExVivo_Workflow Ex Vivo Receptor Occupancy Workflow start Start dose Dose Animals with L-745,870 or Vehicle start->dose wait Allow for Drug Distribution (Time course to be determined) dose->wait sacrifice Sacrifice Animals and Harvest Brains wait->sacrifice section Cryosection Brains sacrifice->section incubate Incubate Sections with [3H]NGD 94-1 section->incubate wash Wash to Remove Unbound Radioligand incubate->wash image Autoradiography or Phosphorimaging wash->image analyze Quantify Radioligand Binding and Calculate % Occupancy image->analyze end End analyze->end

References

Application Notes: L-745,870 Hydrochloride in Glioblastoma Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging brain tumor to treat. Recent research has highlighted the role of neurotransmitter signaling pathways in GBM progression. The dopamine receptor D4 (DRD4) has emerged as a potential therapeutic target, with studies indicating its involvement in the proliferation and survival of glioblastoma stem cells (GSCs). L-745,870 hydrochloride is a potent and selective antagonist of the DRD4. These application notes provide a summary of the current research on the use of L-745,870 hydrochloride in glioblastoma cell line research, including its effects on cell viability and the signaling pathways it modulates. While research on L-745,870 in traditional glioblastoma cell lines like U87MG and T98G is limited, studies on glioblastoma stem cells (GSCs) provide a strong rationale for its investigation.

Data Presentation

The following table summarizes the quantitative data on the half-maximal inhibitory concentration (IC50) of L-745,870 in various glioblastoma stem cell (GSC) lines. This data is crucial for determining effective concentrations for in vitro studies.

Table 1: IC50 Values of L-745,870 in Glioblastoma Stem Cell (GSC) Lines [1]

Glioblastoma Stem Cell LineIC50 (µM)
G3623.1 - 6.2
G4113.1 - 6.2
GNS lines (average of six)3.1 - 6.2

Signaling Pathway

L-745,870, as a DRD4 antagonist, has been shown to impact key signaling pathways involved in glioblastoma cell proliferation and survival. Antagonism of DRD4 leads to the inhibition of downstream effectors, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Extracellular signal-regulated kinase (ERK1/2), and the mammalian target of rapamycin (mTOR).[1][2] This disruption of signaling culminates in G0/G1 cell cycle arrest and apoptosis.[1][3]

DRD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DRD4 DRD4 PDGFRb PDGFRβ DRD4->PDGFRb inhibition ERK ERK1/2 PDGFRb->ERK inhibition mTOR mTOR ERK->mTOR inhibition Autophagy Autophagy Disruption mTOR->Autophagy leads to CellCycle G0/G1 Arrest Autophagy->CellCycle induces Apoptosis Apoptosis CellCycle->Apoptosis leads to L745870 L-745,870 L745870->DRD4 inhibition

Caption: Proposed signaling pathway of L-745,870 in glioblastoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of L-745,870 hydrochloride in glioblastoma cell lines. These protocols are based on methodologies reported in the literature for similar compounds and glioblastoma research.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of L-745,870 on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G, or patient-derived GSCs)

  • L-745,870 hydrochloride

  • Dulbecco's Modified Eagle Medium (DMEM) or specialized GSC medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture glioblastoma cells to ~80% confluency.

    • Trypsinize the cells, count them, and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of L-745,870 hydrochloride in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of L-745,870 in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of L-745,870. Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the L-745,870 concentration to determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed Glioblastoma Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with L-745,870 (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the cell viability (MTT) assay.
Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Glioblastoma cell lines

  • L-745,870 hydrochloride

  • Complete culture medium

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed glioblastoma cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of L-745,870 hydrochloride for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-change in caspase activity.

Apoptosis_Assay_Workflow start Start seed_cells Seed Glioblastoma Cells in white-walled 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with L-745,870 incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate 1-2h at RT add_reagent->incubate3 read Measure Luminescence incubate3->read analyze Analyze Data (Fold-change in caspase activity) read->analyze end End analyze->end

Caption: Workflow for the Caspase-Glo 3/7 apoptosis assay.

Conclusion

L-745,870 hydrochloride demonstrates significant potential as a research tool for investigating the role of the dopamine D4 receptor in glioblastoma. The available data, primarily from glioblastoma stem cell studies, indicates that L-745,870 can inhibit cell viability at low micromolar concentrations by disrupting key oncogenic signaling pathways and inducing apoptosis. Further research is warranted to explore its effects on a broader range of glioblastoma cell lines and to elucidate the full spectrum of its anti-cancer mechanisms. The provided protocols offer a foundation for researchers to systematically evaluate the therapeutic potential of L-745,870 in glioblastoma.

References

Troubleshooting & Optimization

L-745,870 hydrochloride solubility in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of L-745,870 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Solubility Data

The solubility of L-745,870 can vary depending on its salt form (hydrochloride vs. trihydrochloride) and the solvent used. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of L-745,870 hydrochloride

SolventConcentrationNotes
Water≥ 100 mg/mL (275.27 mM)[1]Saturation unknown. Another source reports much lower solubility at 0.2 mg/mL. This discrepancy may be due to different experimental conditions.
DMSO32.26 mg/mL (88.80 mM)[1]Requires sonication. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent[1].
0.1 M HCl25 mg/mL (68.82 mM)[1]Requires sonication and pH adjustment to 3 with HCl[1]. Another source reports 5.5 mg/mL.
Ethanol1.4 mg/mL

Table 2: Solubility of L-745,870 trihydrochloride

SolventConcentration
WaterSoluble to 100 mM[2][3]
PBS (pH 7.2)10 mg/mL[4]
DMSO30 mg/mL[4]
DMF30 mg/mL[4]
Ethanol5 mg/mL[4]

Troubleshooting and FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: My L-745,870 hydrochloride is not dissolving in water at the desired concentration. What can I do?

A1: There are conflicting reports on the aqueous solubility of L-745,870 hydrochloride[1]. If you are experiencing difficulty, consider the following:

  • Verify the Salt Form: Ensure you are using the correct salt form for your desired solubility. The trihydrochloride salt of L-745,870 shows much higher and more consistent aqueous solubility (up to 100 mM)[2][3].

  • Adjust pH: Solubility in acidic solutions is higher. One method reports dissolving the compound in 0.1 M HCl with sonication and adjusting the pH to 3[1].

  • Use Sonication: Gentle warming and sonication can aid in the dissolution process, particularly for preparing concentrated stock solutions in solvents like DMSO[1].

Q2: My stock solution in DMSO appears cloudy or has precipitated over time. What is the cause and how can I prevent it?

A2: This issue is often related to the hygroscopic nature of DMSO. When DMSO absorbs moisture from the air, it can reduce the solubility of the compound, leading to precipitation. To prevent this:

  • Use Fresh Solvent: Always use newly opened, anhydrous-grade DMSO to prepare your stock solutions[1].

  • Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperatures (-20°C for up to one month or -80°C for up to six months)[5][6].

  • Aliquot Solutions: Once prepared, it is best to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture[5][6].

Q3: What are the recommended storage conditions for L-745,870 hydrochloride solutions?

A3: For optimal stability, prepared stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C: Stable for up to 6 months[5][6].

  • -20°C: Stable for up to 1 month[5][6].

Always store solutions in sealed containers, protected from moisture[1][5].

Q4: How does the salt form (hydrochloride vs. trihydrochloride) affect the compound's properties?

A4: Different salt forms of a compound can have distinct physicochemical properties, most notably solubility and stability. For L-745,870, the trihydrochloride salt is reported to have significantly higher aqueous solubility than the hydrochloride form, making it more suitable for experiments requiring aqueous buffers like PBS[2][3][4]. Always check the certificate of analysis for your specific batch to confirm the salt form and its properties.

Experimental Protocols

Protocol: Determining Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[7].

Materials:

  • L-745,870 hydrochloride

  • Selected solvent (e.g., water, PBS, DMSO)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of solid L-745,870 hydrochloride to a known volume of the chosen solvent in a sealed glass vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Equilibration: Place the vial in a shaker or on a stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the undissolved solid[7].

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high concentration measurements. Ensure the filter does not absorb the compound.

  • Quantification: Analyze the concentration of L-745,870 hydrochloride in the clear filtrate using a validated analytical method, such as HPLC. A standard calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure accurate quantification[7].

  • Data Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

Visual Guides

The following diagram illustrates a logical workflow for troubleshooting common solubility issues encountered during experiments with L-745,870 hydrochloride.

G start Start: Compound not dissolving check_solvent Is the correct solvent being used? start->check_solvent aqueous_sol Using aqueous buffer (Water/PBS)? check_solvent->aqueous_sol Yes organic_sol Using organic solvent (DMSO)? check_solvent->organic_sol No check_form Are you using the hydrochloride or trihydrochloride form? use_trihydro Solution: For high aqueous solubility, use the trihydrochloride salt. check_form->use_trihydro Trihydrochloride use_hcl Consideration: Hydrochloride salt has very low reported aqueous solubility. check_form->use_hcl Hydrochloride aqueous_sol->check_form check_dmso_quality Is the DMSO new and anhydrous? organic_sol->check_dmso_quality end_point Problem Solved use_trihydro->end_point aid_dissolution Have you tried aiding dissolution? use_hcl->aid_dissolution old_dmso Problem: Old/wet DMSO is likely the issue. check_dmso_quality->old_dmso No check_dmso_quality->aid_dissolution Yes use_new_dmso Solution: Use newly opened, anhydrous DMSO. Hygroscopic DMSO reduces solubility. use_new_dmso->end_point old_dmso->use_new_dmso sonicate Solution: Use gentle warming or sonication to assist dissolution. aid_dissolution->sonicate No aid_dissolution->end_point Yes sonicate->end_point

Caption: Troubleshooting workflow for L-745,870 hydrochloride solubility issues.

References

Optimizing L-745,870 hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of L-745,870 hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is L-745,870 hydrochloride and what is its primary mechanism of action?

A1: L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor.[1][2][3] Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling pathways.[4] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, when activated, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

Q2: What is the selectivity profile of L-745,870 hydrochloride?

A2: L-745,870 hydrochloride exhibits high selectivity for the dopamine D4 receptor. It has significantly lower affinity for other dopamine receptor subtypes, such as D2 and D3, and moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[1][2][4] This high selectivity makes it a valuable tool for studying the specific roles of the D4 receptor in various cellular processes.

Q3: What are the recommended storage conditions for L-745,870 hydrochloride?

A3: For long-term storage, L-745,870 hydrochloride powder should be desiccated at +4°C.[7] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]

Q4: How should I dissolve L-745,870 hydrochloride?

A4: L-745,870 trihydrochloride is soluble in water up to 100 mM.[7] The hydrochloride salt form is also soluble in DMSO.[8] For cell-based assays, it is common to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final desired concentration in the cell culture medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of L-745,870 in the assay. Incorrect concentration: The concentration used may be too low to effectively antagonize the D4 receptor in your specific experimental setup.Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 0.1 nM to 10 µM) and narrow it down based on the results.
Compound degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions.
Low or no D4 receptor expression: The cell line or tissue being used may not express the dopamine D4 receptor at a sufficient level.Verify D4 receptor expression in your model system using techniques such as qPCR, Western blot, or flow cytometry.
High background signal or off-target effects. Concentration is too high: At higher concentrations, L-745,870 may bind to other receptors, leading to off-target effects.[1][2][4]Use the lowest effective concentration determined from your dose-response studies. Refer to the selectivity profile to be aware of potential off-target receptors.
Compound precipitation: The compound may have precipitated out of the solution, especially at high concentrations in aqueous media.Visually inspect the media for any signs of precipitation. If necessary, sonicate the stock solution or prepare fresh dilutions. Ensure the final solvent concentration in the culture medium is not toxic to the cells.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect experimental outcomes.Standardize your cell culture and assay protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range.
Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability in the final compound concentration.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final diluted compound to add to replicate wells.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of L-745,870

Receptor SubtypeKi (nM)Reference(s)
Dopamine D40.43 - 0.51[1][2][7]
Dopamine D2960[1][2][7]
Dopamine D32300[1][2][7]

Table 2: Effective Concentrations in In Vitro Assays

AssayCell LineEffective ConcentrationObserved EffectReference(s)
Adenylate Cyclase Inhibition AssayhD4HEK, hD4CHO0.1 - 1 µMReversal of dopamine-mediated inhibition of adenylate cyclase[4]
[35S]GTPγS Binding Assay-0.1 - 1 µMReversal of dopamine-mediated stimulation of [35S]GTPγS binding[4]
Mitogenesis AssayCHO (with human D4.2 receptor)EC50 = 27 nM-[2]

Experimental Protocols

Protocol 1: Determination of Optimal L-745,870 Hydrochloride Concentration using a cAMP Assay

This protocol outlines a general procedure to determine the optimal concentration of L-745,870 hydrochloride for antagonizing the dopamine D4 receptor in a cell-based cAMP assay.

1. Materials:

  • Cells expressing the dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human D4 receptor).
  • Cell culture medium and supplements.
  • L-745,870 hydrochloride.
  • Dopamine (or a selective D4 receptor agonist).
  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
  • 96-well or 384-well assay plates.

2. Procedure:

  • Cell Seeding: Seed the D4 receptor-expressing cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.
  • Compound Preparation: Prepare a stock solution of L-745,870 hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10 µM to 0.1 nM). Also, prepare a stock solution of the D4 agonist.
  • Antagonist Incubation: Pre-incubate the cells with the different concentrations of L-745,870 for a specific duration (e.g., 15-30 minutes) at 37°C. Include a vehicle control (solvent only).
  • Agonist Stimulation: Add the D4 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells.
  • Incubation: Incubate the plate for a duration specified by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.
  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the assay kit protocol.
  • Data Analysis: Plot the cAMP levels against the log of the L-745,870 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of L-745,870 that inhibits 50% of the agonist-induced response.

Visualizations

Dopamine_D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates L745870 L-745,870 L745870->D4R Binds & Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_optimization Optimization A1 Prepare D4 Receptor- Expressing Cells B2 Pre-incubate Cells with L-745,870 A1->B2 A2 Prepare L-745,870 Stock Solution B1 Perform Serial Dilutions of L-745,870 A2->B1 B1->B2 B3 Stimulate with D4 Agonist B2->B3 B4 Measure Assay Readout (e.g., cAMP levels) B3->B4 C1 Plot Dose-Response Curve B4->C1 C2 Calculate IC50 Value C1->C2 D1 Determine Optimal Concentration Range C2->D1

Caption: Experimental workflow for optimizing L-745,870 concentration in vitro.

References

Stability of L-745,870 hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of L-745,870 hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of L-745,870 hydrochloride?

A1: L-745,870 hydrochloride is soluble in water. For consistent results, it is recommended to use freshly opened solvents. For in vitro experiments, stock solutions are typically prepared in water or DMSO.[1]

Q2: What are the recommended storage conditions for L-745,870 hydrochloride solutions?

A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store aqueous stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[3] Always protect solutions from light.[2] Solid L-745,870 trihydrochloride should be desiccated at +4°C.

Q3: What is the known stability of L-745,870 hydrochloride in aqueous solutions?

A3: Currently, there is limited publicly available quantitative data on the long-term stability of L-745,870 hydrochloride in aqueous solutions at various pH levels and temperatures. As a compound containing a piperazine moiety, it may be susceptible to degradation over time, particularly under harsh conditions. Studies on piperazine itself have shown that it can undergo thermal and oxidative degradation.[4][5][6][7]

Q4: Are there any known degradation products of L-745,870 hydrochloride?

A4: Specific degradation products for L-745,870 hydrochloride have not been detailed in the available literature. Degradation of the piperazine ring, a core component of the molecule, can lead to the formation of various products, including ethylenediamine, 2-oxopiperazine, and formylpiperazine under oxidative conditions.[5] However, it is important to note that the degradation pathway of the complete L-745,870 molecule may be more complex.

Troubleshooting Guide

Issue: I am observing inconsistent results in my cell culture experiments when using older solutions of L-745,870 hydrochloride.

Possible Cause: The compound may be degrading in your aqueous culture medium over time, leading to a decrease in the effective concentration.

Solution:

  • Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a frozen stock solution for each experiment.

  • Conduct a Pilot Stability Study: If you need to use a solution over a period of time, it is advisable to conduct a simple in-house stability study. This can be done by preparing a larger batch of the working solution, storing it under the same conditions as your experiment, and testing its efficacy at different time points.

  • Filter Sterilization: When preparing aqueous solutions for cell culture, use a 0.22 µm filter to sterilize the solution.

Issue: I am unsure about the compatibility of L-745,870 hydrochloride with my buffer system.

Possible Cause: The pH and composition of the buffer could potentially influence the stability of the compound.

Solution:

  • Use Common Buffers: For initial experiments, use commonly employed physiological buffers such as phosphate-buffered saline (PBS) or HEPES-buffered solutions.

  • pH Considerations: While specific data is unavailable for L-745,870, the stability of many hydrochloride salts of drugs can be pH-dependent. If you suspect pH-related instability, you may need to perform a pH-stability profile.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation or color change, which could indicate instability or incompatibility.

Data Presentation

Table 1: Solubility of L-745,870 Hydrochloride

SolventMaximum ConcentrationReference
Water100 mM

Table 2: Recommended Storage of L-745,870 Hydrochloride Stock Solutions

Storage TemperatureDurationRecommendationsReference
-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[2]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of L-745,870 Trihydrochloride (MW: 436.21 g/mol )

  • Weigh out 4.36 mg of L-745,870 trihydrochloride powder.

  • Add 1 mL of sterile, purified water (e.g., Milli-Q or equivalent) to the powder.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_stability Stability Check (Troubleshooting) prep_solid L-745,870 HCl Solid prep_dissolve Dissolve & Vortex prep_solid->prep_dissolve prep_solvent Aqueous Solvent (e.g., Water) prep_solvent->prep_dissolve prep_stock 10 mM Stock Solution prep_dissolve->prep_stock storage_aliquot Aliquot prep_stock->storage_aliquot storage_freeze Store at -20°C or -80°C (Protect from Light) storage_aliquot->storage_freeze use_thaw Thaw an Aliquot storage_freeze->use_thaw use_dilute Prepare Working Solution use_thaw->use_dilute use_experiment Add to Experiment (e.g., Cell Culture) use_dilute->use_experiment stability_old Inconsistent Results use_experiment->stability_old stability_fresh Use Freshly Prepared Working Solution stability_old->stability_fresh Recommendation

Caption: Workflow for the preparation and use of L-745,870 hydrochloride solutions.

signaling_pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Gi Gi Protein D4R->Gi Activates L745870 L-745,870 HCl L745870->D4R Antagonizes AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Caption: Simplified Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.

References

Potential off-target effects of L-745,870 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-745,870 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target receptors for L-745,870 hydrochloride?

A1: L-745,870 hydrochloride is a highly selective dopamine D4 receptor antagonist. However, it exhibits moderate affinity for serotonin 5-HT2 receptors, sigma sites, and α-adrenergic receptors.[1][2][3] It also shows significantly weaker affinity for dopamine D2 and D3 receptors compared to the D4 receptor.[1][2]

Q2: At what concentrations are off-target effects of L-745,870 likely to be observed?

A2: Off-target effects are more likely to be observed at higher concentrations. While the affinity for the D4 receptor is in the sub-nanomolar range (Ki ≈ 0.43 nM), the IC50 for off-target receptors like 5HT2, sigma, and alpha-adrenergic receptors is less than 300 nM.[3] Therefore, at concentrations approaching or exceeding this range, researchers should be cautious of potential confounding effects from these other receptors.

Q3: What are the potential in-vivo consequences of L-745,870's off-target activities?

A3: At high doses (e.g., 30-100 mg/kg in rodents), L-745,870 can induce effects consistent with dopamine D2 receptor occupancy, such as catalepsy and impaired motor performance.[4] Following oral administration to squirrel monkeys, mild sedation has been observed at 10 mg/kg, with extrapyramidal motor symptoms like bradykinesia becoming apparent at 30 mg/kg.[1][2]

Q4: How can I experimentally assess the selectivity of my batch of L-745,870 hydrochloride?

A4: You can perform radioligand binding assays using cell membranes expressing the dopamine D4 receptor as the primary target, and membranes expressing potential off-target receptors (e.g., dopamine D2, 5-HT2A, alpha-1 adrenergic) as secondary targets. By determining the Ki values for each receptor, you can calculate the selectivity ratio.

Quantitative Data: Off-Target Binding Profile of L-745,870

The following table summarizes the binding affinities (Ki and IC50 values) of L-745,870 for its primary target and known off-target receptors.

Receptor SubtypeBinding Affinity (Ki in nM)Binding Affinity (IC50 in nM)Reference
Dopamine D4 0.43 - 0.51 [1][2][3][5]
Dopamine D2960[1][2][5]
Dopamine D32300[1][2][5]
5-HT2 Receptors< 300[3]
Sigma Sites< 300[3]
Alpha-Adrenergic Receptors< 300[3]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to investigate the off-target effects of L-745,870, along with troubleshooting guides for common issues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-745,870 for various receptors.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing target receptor prep2 Harvest and homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and wash pellet prep3->prep4 prep5 Determine protein concentration prep4->prep5 assay1 Incubate membranes with radioligand and varying concentrations of L-745,870 prep5->assay1 assay2 Incubate to equilibrium assay1->assay2 assay3 Separate bound from free radioligand (e.g., rapid filtration) assay2->assay3 assay4 Measure radioactivity of bound ligand assay3->assay4 analysis1 Plot specific binding vs. log[L-745,870] assay4->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Workflow for Radioligand Binding Assay

Detailed Protocol:

  • Membrane Preparation:

    • Culture cell lines stably expressing the human receptor of interest (e.g., Dopamine D4, D2, 5-HT2A).

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[6]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]spiperone for dopamine receptors).

      • Varying concentrations of L-745,870 hydrochloride.

      • For determining non-specific binding, use a high concentration of a known competing ligand (e.g., unlabeled haloperidol).

      • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[3]

    • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[6]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of L-745,870.

    • Plot the specific binding as a percentage of the control (no L-745,870) against the logarithm of the L-745,870 concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
High Non-specific Binding - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with the filter or plate.- Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in polyethyleneimine (PEI).- Add BSA to the assay buffer.[1][2]
Low Specific Binding Signal - Insufficient receptor density in membranes.- Inactive receptor preparation.- Insufficient incubation time to reach equilibrium.- Use a cell line with higher receptor expression.- Prepare fresh membranes and store them properly at -80°C.- Perform a time-course experiment to determine the time to reach equilibrium.
High Variability Between Replicates - Inconsistent pipetting.- Incomplete mixing of reagents.- Uneven filtration or washing.- Use calibrated pipettes and ensure proper mixing.- Ensure consistent and rapid filtration and washing for all wells.
GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest and can be used to determine if L-745,870 acts as an antagonist or inverse agonist at off-target receptors.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare cell membranes expressing the target receptor prep2 Prepare assay buffer with GDP, MgCl2 prep1->prep2 assay1 Incubate membranes with L-745,870 prep2->assay1 assay2 Add a known agonist for the target receptor assay1->assay2 assay3 Add [35S]GTPγS to initiate the reaction assay2->assay3 assay4 Incubate to allow for [35S]GTPγS binding assay3->assay4 assay5 Terminate reaction and separate bound from free [35S]GTPγS assay4->assay5 assay6 Measure radioactivity assay5->assay6 analysis1 Plot [35S]GTPγS binding vs. log[L-745,870] assay6->analysis1 analysis2 Determine the inhibitory effect of L-745,870 on agonist-stimulated binding analysis1->analysis2

Workflow for GTPγS Binding Assay

Detailed Protocol:

  • Reagents and Preparation:

    • Prepare cell membranes as described for the radioligand binding assay.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Add GDP to the assay buffer (typically 10-30 µM) to reduce basal signaling.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of L-745,870 hydrochloride.

    • Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

    • Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Initiate the G-protein activation by adding [35S]GTPγS (typically 0.1-0.5 nM).

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the L-745,870 concentration.

    • Determine the ability of L-745,870 to inhibit the agonist-stimulated [35S]GTPγS binding.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
High Basal Signal - Constitutive activity of the receptor.- Insufficient GDP concentration.- Increase the concentration of GDP in the assay buffer.- Optimize the membrane protein concentration.
Low Agonist-Stimulated Signal - Poor coupling of the receptor to G-proteins.- Suboptimal concentrations of MgCl2 or NaCl.- Inactive agonist.- Ensure the cell line has good receptor-G protein coupling.- Optimize the concentrations of divalent cations in the assay buffer.- Use a fresh, validated agonist.
"Bell-Shaped" Dose-Response Curve - Receptor desensitization at high agonist concentrations.- Use a lower concentration of the agonist.- Reduce the incubation time.
Adenylate Cyclase Inhibition Assay

This functional assay is particularly relevant for D2-like dopamine receptors (including D4), which are Gi-coupled and inhibit adenylate cyclase activity. This assay can confirm the antagonistic nature of L-745,870 at these receptors.

Signaling Pathway:

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R activates L745870 L-745,870 L745870->D4R blocks Gi Gi Protein D4R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

Dopamine D4 Receptor Signaling Pathway

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells stably expressing the dopamine D4 receptor (e.g., CHO or HEK293 cells).

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of L-745,870 hydrochloride for a defined period (e.g., 15-30 minutes).

    • Add a known D4 receptor agonist (e.g., dopamine or quinpirole) to the wells.

    • Simultaneously, stimulate adenylate cyclase with forskolin.

  • cAMP Measurement:

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the L-745,870 concentration.

    • Determine the ability of L-745,870 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No Inhibition of cAMP by Agonist - Poor receptor expression or function.- Inactive agonist.- Problems with the cAMP assay kit.- Verify receptor expression and functionality.- Use a fresh, validated agonist.- Run the positive and negative controls provided with the cAMP kit.
High Variability in cAMP Levels - Inconsistent cell numbers per well.- Variations in incubation times.- Pipetting errors.- Ensure even cell seeding.- Use a multi-channel pipette for simultaneous additions.- Be precise with incubation times.
L-745,870 Shows Agonist Activity - In some recombinant systems, putative antagonists can show partial agonist activity.- This may be a true pharmacological effect in the specific cell line used. Confirm this finding with other functional assays like the GTPγS binding assay.

References

Troubleshooting inconsistent results with L-745,870 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-745,870 hydrochloride. The information is designed to address common challenges and inconsistencies that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is L-745,870 hydrochloride and what is its primary mechanism of action?

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor.[1][2][3] Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling pathways.[1][4] The D2-like subfamily of dopamine receptors, which includes D2, D3, and D4 receptors, typically couple to Gαi/o proteins, and their activation leads to the downregulation of adenylyl cyclase activity.[4]

Q2: What are the binding affinities of L-745,870 for various dopamine receptor subtypes?

L-745,870 exhibits high selectivity for the dopamine D4 receptor.[1][3][5] Its affinity for D2 and D3 receptors is significantly weaker.[1][3] It also shows moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[1][3]

Q3: What were the findings of clinical trials involving L-745,870?

Despite promising preclinical data suggesting its potential as an antipsychotic agent with a lower risk of extrapyramidal side effects, L-745,870 was found to be ineffective in human clinical trials for the treatment of schizophrenia.[2][6][7] In a multicenter study, it did not show a significant therapeutic advantage over a placebo in acutely psychotic inpatients with schizophrenia.[6]

Troubleshooting Guide

Inconsistent In Vitro Results

Problem: I am observing high variability in my in vitro assays (e.g., cAMP assays, calcium mobilization) when using L-745,870 hydrochloride.

Possible Causes and Solutions:

  • Compound Solubility and Stability:

    • Issue: L-745,870 hydrochloride may not be fully dissolved or may have degraded.

    • Solution: Ensure the compound is completely dissolved in the appropriate solvent. For stock solutions, use newly opened, anhydrous DMSO and consider ultrasonic agitation.[1][3] Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][3] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1][8]

  • Cell Culture Conditions:

    • Issue: Variations in cell line passage number, cell density, or serum concentration can alter receptor expression and signaling pathways.

    • Solution: Use a consistent cell passage number for all experiments. Ensure uniform cell seeding density. Qualify each new batch of serum to ensure consistent results.

  • Assay-Specific Parameters:

    • Issue: Incubation times, agonist concentrations, and detection methods can all contribute to variability.

    • Solution: Optimize and standardize all assay parameters. Perform concentration-response curves for both the agonist and L-745,870 to determine optimal concentrations. Ensure your detection method is within its linear range.

Unexpected In Vivo Results

Problem: My in vivo experiments with L-745,870 hydrochloride are not producing the expected outcomes based on its D4 antagonist activity.

Possible Causes and Solutions:

  • Pharmacokinetics and Brain Penetration:

    • Issue: While L-745,870 is reported to be brain-penetrant and orally active, individual animal model variations can affect its bioavailability and central nervous system exposure.[1][3]

    • Solution: Conduct pharmacokinetic studies in your specific animal model to confirm adequate brain exposure at the doses being tested. Consider alternative routes of administration if oral bioavailability is a concern.

  • Off-Target Effects:

    • Issue: At higher concentrations, L-745,870 can interact with other receptors, such as 5-HT2, sigma sites, and α-adrenoceptors, which could lead to unexpected physiological effects.[1][3][5]

    • Solution: Use the lowest effective dose to maximize selectivity for the D4 receptor. Include appropriate control experiments to rule out the involvement of off-target receptors. For example, co-administration with selective antagonists for the potential off-target receptors.

  • Behavioral Model Selection:

    • Issue: L-745,870 did not show a typical neuroleptic-like profile in several rodent behavioral models used to predict antipsychotic efficacy.[9] For instance, it failed to antagonize amphetamine-induced hyperactivity in mice.[9]

    • Solution: Carefully consider the choice of behavioral model. Models that are highly dependent on D2 receptor antagonism may not be suitable for evaluating a selective D4 antagonist. Explore models where D4 receptor involvement is more clearly established.

Data and Protocols

Quantitative Data Summary
ParameterValueReference
Dopamine D4 Receptor Affinity (Ki) 0.43 nM[1][3][5]
Dopamine D2 Receptor Affinity (Ki) 960 nM[1][3]
Dopamine D3 Receptor Affinity (Ki) 2300 nM[1][3]
Solubility in Water ≥ 100 mg/mL (as hydrochloride)[1]
Solubility in DMSO 32.26 mg/mL (as hydrochloride)[1]
Storage of Stock Solution (-20°C) 1 month[1][8]
Storage of Stock Solution (-80°C) 6 months[1][8]
Experimental Protocols

In Vitro cAMP Inhibition Assay

  • Cell Culture: Plate cells expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of L-745,870 hydrochloride in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

  • Assay Procedure: a. Wash the cells with assay buffer. b. Pre-incubate the cells with various concentrations of L-745,870 hydrochloride for 20-30 minutes. c. Stimulate the cells with a fixed concentration of a dopamine receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-20 minutes. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of L-745,870 hydrochloride and determine the IC50 value.

In Vivo Amphetamine-Induced Hyperactivity in Mice

  • Animals: Use male C57BL/6 mice, group-housed with ad libitum access to food and water.

  • Drug Administration: a. Administer L-745,870 hydrochloride (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, oral). b. After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, s.c.).

  • Behavioral Assessment: a. Immediately after amphetamine injection, place the mice in an open-field arena. b. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the L-745,870-treated groups to the vehicle-treated control group.

Visualizations

Dopamine D4 Receptor Signaling Pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Agonist G_alpha_i_o Gαi/o D4R->G_alpha_i_o G_beta_gamma Gβγ D4R->G_beta_gamma L745870 L-745,870 L745870->D4R Antagonist AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Dopamine D4 receptor signaling cascade and the inhibitory action of L-745,870.

Experimental Workflow for In Vitro cAMP Assay Experimental Workflow for In Vitro cAMP Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture D4R- expressing cells Compound_Prep 2. Prepare L-745,870 and agonist solutions Pre_incubation 3. Pre-incubate cells with L-745,870 Compound_Prep->Pre_incubation Stimulation 4. Stimulate with dopamine agonist Pre_incubation->Stimulation Lysis 5. Lyse cells Stimulation->Lysis cAMP_Measurement 6. Measure cAMP levels Lysis->cAMP_Measurement Data_Analysis 7. Analyze data and determine IC50 cAMP_Measurement->Data_Analysis

Caption: Step-by-step workflow for a typical in vitro cAMP inhibition assay.

Troubleshooting Logic for Inconsistent Results Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results Check_Solubility Check Compound Solubility & Stability Inconsistent_Results->Check_Solubility Check_Cells Verify Cell Culture Conditions Inconsistent_Results->Check_Cells Check_Assay Review Assay Parameters Inconsistent_Results->Check_Assay Check_PK Confirm In Vivo Pharmacokinetics Inconsistent_Results->Check_PK Solution_Solubility Prepare fresh solutions, aliquot stocks Check_Solubility->Solution_Solubility Issue Found Solution_Cells Standardize passage #, cell density, serum Check_Cells->Solution_Cells Issue Found Solution_Assay Optimize and standardize all parameters Check_Assay->Solution_Assay Issue Found Solution_PK Conduct PK studies in your animal model Check_PK->Solution_PK Issue Found

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: L-745,870 Hydrochloride Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of L-745,870 hydrochloride for animal injection. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo injections of L-745,870 hydrochloride?

A1: Based on its high water solubility, the primary recommended vehicle for L-745,870 hydrochloride is sterile water for injection.[1][2] For physiological compatibility, isotonic saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS) at a pH of 7.2 are also commonly used and recommended.[3]

Q2: What is the solubility of L-745,870 hydrochloride in common solvents?

A2: L-745,870 hydrochloride is highly soluble in water.[1][2] It is also soluble in other solvents such as DMSO, DMF, and ethanol.[3][4][5] Refer to the data table below for specific solubility information.

Q3: How should L-745,870 hydrochloride be stored?

A3: The solid compound should be stored desiccated at +4°C or 2-8°C.[1] Once reconstituted in a solvent, it is recommended to aliquot and freeze stock solutions at -20°C or -80°C.[1][4] Stock solutions are generally stable for up to 3 months at -20°C.[1]

Q4: What are the typical routes of administration and dosages used in animal studies?

A4: L-745,870 has been administered to rodents through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration.[6][7][8][9] Dosages can vary significantly depending on the study's objectives, with effective doses reported from 1 mg/kg up to 100 mg/kg in mice.[6][8]

Q5: Is L-745,870 hydrochloride stable in solution?

A5: Stock solutions of L-745,870 hydrochloride are stable for up to 3 months when stored at -20°C.[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use to ensure stability and prevent degradation.[4]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for L-745,870 hydrochloride.

PropertyValueCitations
Molecular Weight 436.21 g/mol (trihydrochloride)[1][2]
Solubility in Water Soluble to 100 mM[2]
Solubility in DMSO 25 mg/mL (76.49 mM) with sonication; 32.26 mg/mL (88.80 mM) with sonication[4][5]
Solubility in PBS (pH 7.2) 10 mg/mL[3]
Solubility in Ethanol 5 mg/mL[3]
Storage (Solid) Desiccate at +4°C[2]
Storage (Solution) Aliquot and freeze at -20°C or -80°C; Stable for up to 3 months at -20°C[1][4]

Experimental Protocol: Preparation of L-745,870 Hydrochloride in Saline for Injection

This protocol outlines the steps for preparing a 1 mg/mL solution of L-745,870 hydrochloride in sterile saline for animal injection.

Materials:

  • L-745,870 hydrochloride powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required mass: Determine the total volume of the solution needed and calculate the corresponding mass of L-745,870 hydrochloride required for a final concentration of 1 mg/mL. Example: For 10 mL of solution, 10 mg of the compound is needed.

  • Weigh the compound: Carefully weigh the calculated amount of L-745,870 hydrochloride powder using a calibrated analytical balance and transfer it to a sterile conical tube.

  • Add the vehicle: Add the desired volume of sterile 0.9% saline to the conical tube containing the powder.

  • Dissolve the compound: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but ensure the solution returns to room temperature before injection.

  • Sterile filter the solution: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube or vial. This step removes any potential microbial contamination and undissolved particulates.

  • Verify clarity: Visually inspect the final solution to ensure it is clear and free of any precipitates or particulates.

  • Administer to animals: Use the freshly prepared, sterile solution for injection.

Troubleshooting Guide

Q: My L-745,870 hydrochloride is not fully dissolving in water or saline. What should I do?

A: If you encounter solubility issues, consider the following:

  • Increase mixing: Ensure you have vortexed the solution thoroughly.

  • Gentle warming: Briefly warm the solution in a 37°C water bath.

  • Sonication: Use an ultrasonic bath to aid dissolution.[4][5]

  • Check concentration: Verify that you have not exceeded the solubility limit. For higher concentrations, consider using a different solvent system, such as a small amount of DMSO followed by dilution with saline, but be mindful of the potential toxicity of the co-solvent in your animal model.

Q: The solution is clear initially, but a precipitate forms over time. Why is this happening and how can I prevent it?

A: Precipitation upon standing can be due to a few factors:

  • pH shift: Although L-745,870 hydrochloride is water-soluble, changes in pH upon dilution in certain buffers can affect its stability. Ensure your final vehicle pH is compatible.

  • Temperature changes: If the solution was warmed to dissolve, it might precipitate as it cools to room temperature if it is near its saturation point.

  • Recommendation: It is always best to prepare the solution fresh on the day of the experiment to avoid issues with stability and precipitation.[4]

Q: Can I use a co-solvent like DMSO for my in vivo study?

A: While L-745,870 hydrochloride is soluble in DMSO, it is important to consider the potential effects of DMSO on your experimental animals. If a co-solvent is necessary, use the lowest possible concentration of DMSO and ensure the final concentration in the injected volume is well-tolerated by the animal species and model being used. Always run appropriate vehicle controls in your study.

Visualizations

Experimental Workflow for Vehicle Preparation

G cluster_0 Preparation Steps start Start calculate Calculate Mass of L-745,870 HCl start->calculate weigh Weigh Compound calculate->weigh add_vehicle Add Sterile Vehicle (e.g., Saline) weigh->add_vehicle dissolve Vortex to Dissolve add_vehicle->dissolve filter Sterile Filter (0.22 µm) dissolve->filter verify Verify Solution Clarity filter->verify administer Administer to Animal verify->administer end End administer->end

Caption: Workflow for preparing L-745,870 hydrochloride solution for animal injection.

Troubleshooting Decision Tree for Vehicle Preparation

G cluster_1 Troubleshooting Guide start Issue: Incomplete Dissolution vortex Vortex Thoroughly start->vortex warm Gentle Warming (37°C) vortex->warm If not dissolved success Solution is Clear vortex->success If dissolved sonicate Use Sonicator warm->sonicate If not dissolved warm->success If dissolved sonicate->success If dissolved fail Still Undissolved sonicate->fail If not dissolved check_conc Re-check Concentration vs. Solubility Limit consider_cosolvent Consider Co-solvent (e.g., low % DMSO) check_conc->consider_cosolvent If concentration is high fail->check_conc

Caption: Decision tree for troubleshooting dissolution issues with L-745,870 hydrochloride.

References

Overcoming poor oral bioavailability of L-745,870 hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-745,870 hydrochloride. The information provided is intended to help overcome challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of L-745,870 hydrochloride?

A1: There are conflicting reports in the available literature regarding the oral bioavailability of L-745,870. Some sources describe it as having "excellent oral bioavailability and brain penetration"[1]. Other commercial suppliers state it has "good pharmacokinetic properties (20-60% oral bioavailability...)" in rats and monkeys[2][3]. This variability suggests that formulation and experimental conditions can significantly impact its absorption.

Q2: L-745,870 hydrochloride is water-soluble. Why might it still have variable or poor oral bioavailability?

A2: While the hydrochloride salt of L-745,870 is water-soluble, several factors can still limit its oral bioavailability:

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation[4][5][6][7]. This is a common cause of low bioavailability for orally administered drugs.

  • Poor Membrane Permeability: Despite its water solubility, the molecule itself may have low permeability across the intestinal epithelium.

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the drug back into the intestinal lumen, reducing net absorption.

  • Gastrointestinal Instability: The compound may degrade in the harsh pH conditions of the stomach or be metabolized by luminal enzymes.

Q3: What are the key physicochemical properties of L-745,870 hydrochloride?

A3: Understanding the physicochemical properties is crucial for formulation development.

PropertyValueSource
Molecular Weight 436.21 g/mol (trihydrochloride)Tocris Bioscience
Formula C₁₈H₁₉N₄Cl·3HClTocris Bioscience
Solubility Soluble to 100 mM in waterTocris Bioscience
Form Solid powderMedKoo Biosciences
Storage Desiccate at +4°CTocris Bioscience

Troubleshooting Guide: Low Oral Bioavailability

This guide provides potential causes and solutions for lower-than-expected oral bioavailability of L-745,870 hydrochloride in your experiments.

Observed Issue Potential Cause Suggested Troubleshooting Steps
High variability in plasma concentrations between subjects. Differences in first-pass metabolism; variability in gastric emptying and intestinal transit time.1. Co-administer a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is identified).2. Utilize a formulation that promotes uniform gastric emptying, such as a standardized liquid diet.
Low Cmax and AUC after oral administration. Extensive first-pass metabolism or poor permeability.1. To address metabolism: Consider alternative routes of administration that bypass the liver, such as subcutaneous or intravenous, to determine the extent of first-pass effect.[5][8]2. To address permeability: Develop and test a lipid-based formulation (e.g., SMEDDS) or a nanoparticle formulation to enhance absorption.
Inconsistent results with powder-in-a-capsule or simple aqueous solution. Poor wetting or dissolution of the powder form in the gastrointestinal tract; potential for precipitation of the free base at intestinal pH.1. Formulate the compound in a solution with co-solvents or surfactants to maintain solubility.2. Consider a solid dispersion formulation to improve the dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a lipid-based formulation to potentially enhance the oral bioavailability of L-745,870 hydrochloride by improving its absorption and reducing first-pass metabolism.

Materials:

  • L-745,870 hydrochloride

  • Oil phase (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Screening of Excipients:

    • Determine the solubility of L-745,870 hydrochloride in various oils, surfactants, and co-surfactants.

    • Select the components that show the highest solubility for the drug.

  • Construction of Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios.

    • Titrate each mixture with water and observe for the formation of a clear microemulsion.

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the SMEDDS formulation.

  • Preparation of L-745,870-loaded SMEDDS:

    • Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the required amounts of the selected excipients into a glass vial.

    • Heat the mixture in a water bath at 40°C to ensure homogeneity.

    • Add the pre-weighed L-745,870 hydrochloride to the mixture and vortex until the drug is completely dissolved.

  • Characterization of the SMEDDS:

    • Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-emulsification time: Add the SMEDDS formulation to water with gentle agitation and record the time taken to form a clear microemulsion.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cells

Objective: To assess the intestinal permeability of L-745,870 hydrochloride and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS)

  • L-745,870 hydrochloride

  • Lucifer yellow (for monolayer integrity)

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add a solution of L-745,870 hydrochloride in HBSS to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at various time points.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Repeat the permeability assay but add the drug solution to the basolateral side and collect samples from the apical side to assess efflux.

  • Sample Analysis:

    • Quantify the concentration of L-745,870 hydrochloride in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Caption: Factors affecting the oral bioavailability of L-745,870 hydrochloride.

G cluster_formulation Formulation Strategies cluster_mechanisms Mechanisms of Bioavailability Enhancement Lipid-Based (SMEDDS) Lipid-Based (SMEDDS) Increased Solubility/Dissolution Increased Solubility/Dissolution Lipid-Based (SMEDDS)->Increased Solubility/Dissolution Enhanced Permeability Enhanced Permeability Lipid-Based (SMEDDS)->Enhanced Permeability Reduced First-Pass Metabolism Reduced First-Pass Metabolism Lipid-Based (SMEDDS)->Reduced First-Pass Metabolism via lymphatic uptake Nanoparticles Nanoparticles Nanoparticles->Increased Solubility/Dissolution Nanoparticles->Enhanced Permeability Nanoparticles->Reduced First-Pass Metabolism Prodrug Approach Prodrug Approach Prodrug Approach->Enhanced Permeability Prodrug Approach->Reduced First-Pass Metabolism by masking metabolic sites Inhibition of Efflux Pumps Inhibition of Efflux Pumps

References

Technical Support Center: Interpreting Unexpected Behavioral Effects of L-745,870

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral effects during experiments with the selective dopamine D4 receptor antagonist, L-745,870.

Frequently Asked Questions (FAQs)

Q1: What is L-745,870 and what is its primary mechanism of action?

L-745,870 is a potent and selective antagonist of the dopamine D4 receptor. It was developed as a potential antipsychotic agent. Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling pathways. While it has shown antipsychotic effects in some animal models, it was found to be ineffective in human clinical trials for schizophrenia.[1]

Q2: What are the expected behavioral effects of L-745,870 in preclinical models?

Based on its D4 receptor antagonism, L-745,870 was expected to exhibit antipsychotic-like properties. However, in many preclinical tests, it failed to show a typical neuroleptic profile. For example, it does not consistently antagonize amphetamine-induced hyperactivity at doses selective for the D4 receptor.

Q3: What are the known off-target binding sites for L-745,870?

While highly selective for the D4 receptor, at higher concentrations, L-745,870 can exhibit moderate affinity for other receptors, including serotonin 5-HT2 receptors, sigma sites, and alpha-adrenergic receptors. These off-target interactions are a likely source of unexpected behavioral effects, particularly at higher doses.

Q4: Has L-745,870 been observed to affect cognitive function?

Yes, unexpectedly, studies have shown that L-745,870 can impair cognitive performance in preclinical models. Specifically, it has been reported to impair memory in the novel object recognition task in rats. This suggests that D4 receptor blockade may interfere with cognitive processes.

Q5: What were the major findings from the clinical trials of L-745,870 in schizophrenia?

Clinical trials of L-745,870 in patients with schizophrenia did not demonstrate efficacy as an antipsychotic. In fact, some data suggested that patients treated with L-745,870 showed a worsening of psychotic symptoms compared to the placebo group.

Troubleshooting Guides

Issue 1: Unexpected Cognitive Deficits Observed in Learning and Memory Tasks

Symptoms:

  • Decreased performance in the novel object recognition test (e.g., reduced discrimination index).

  • Impaired performance in other cognitive tasks such as passive avoidance or the radial arm maze.[2]

Possible Causes:

  • On-Target D4 Receptor Blockade: The dopamine D4 receptor is expressed in brain regions crucial for cognition, such as the prefrontal cortex. Blockade of these receptors by L-745,870 may disrupt normal cognitive processes.

  • Dose-Dependent Effects: The cognitive-impairing effects of L-745,870 may be dose-dependent. Higher doses could lead to more pronounced deficits.

  • Off-Target Effects: At higher concentrations, interactions with other receptors (e.g., 5-HT2A) could contribute to cognitive disruption.

Troubleshooting Steps:

  • Conduct a Dose-Response Study: Systematically evaluate a range of L-745,870 doses to determine if the cognitive impairment is dose-dependent. This can help identify a potential therapeutic window if lower doses are effective for the intended purpose without causing cognitive side effects.

  • Include a Positive Control: Use a known cognitive-impairing agent as a positive control to validate the sensitivity of your behavioral assay.

  • Assess Specific Cognitive Domains: Employ a battery of tests to determine which specific aspects of cognition are affected (e.g., working memory, long-term memory, executive function).

  • Consider Off-Target Mechanisms: If high doses are being used, consider the possibility of off-target effects. Co-administration with selective antagonists for 5-HT2A or adrenergic receptors could help dissect the underlying mechanism.

Issue 2: Unexplained Changes in Locomotor Activity

Symptoms:

  • Significant increase or decrease in spontaneous locomotor activity that was not anticipated.

  • Hyperactivity or hypoactivity in response to stimuli like amphetamine that deviates from expected outcomes.

Possible Causes:

  • High-Dose Off-Target Effects: At high doses, L-745,870 can lose its selectivity and interact with D2 dopamine receptors, which are key regulators of motor activity. D2 receptor antagonism is known to reduce locomotor activity.

  • Interaction with other Neurotransmitter Systems: Off-target effects on serotonergic and adrenergic systems can also modulate locomotor activity.

  • Biphasic Dose-Response: Some compounds exhibit a biphasic dose-response curve, where low doses might have a different effect on locomotion compared to high doses.

Troubleshooting Steps:

  • Verify Dose and Receptor Occupancy: Ensure the administered dose is appropriate for selective D4 receptor antagonism. If possible, use techniques like PET imaging or ex vivo receptor binding assays to confirm D4 receptor occupancy and rule out significant D2 receptor binding at the doses used.

  • Systematic Dose-Response Analysis: Conduct a thorough dose-response study to characterize the effect of L-745,870 on locomotor activity.

  • Control for Environmental Factors: Ensure that the testing environment (e.g., lighting, noise) is consistent across all experimental groups, as these factors can influence locomotor behavior.

  • Compare with a D2 Antagonist: Run a parallel experiment with a selective D2 receptor antagonist (e.g., haloperidol) to compare the locomotor profile and help determine if the observed effects are likely mediated by D2 receptors.

Issue 3: Lack of Efficacy or Unexpected Worsening of Symptoms in Models of Psychosis

Symptoms:

  • Failure of L-745,870 to attenuate behaviors in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition deficits).

  • Observation of a paradoxical worsening of psychosis-like behaviors.

Possible Causes:

  • D4 Receptor May Not Be the Primary Target for Antipsychotic Efficacy: The clinical trial failures suggest that selective D4 receptor antagonism alone may not be sufficient to treat the complex symptoms of schizophrenia.

  • Complex Neurotransmitter Interactions: The interplay between dopamine, serotonin, and other neurotransmitter systems in psychosis is intricate. Blocking only D4 receptors might disrupt a delicate balance, leading to unforeseen consequences.

  • Model-Specific Effects: The predictive validity of certain animal models for antipsychotic efficacy is a subject of ongoing research. The chosen model may not be sensitive to the effects of a selective D4 antagonist.

Troubleshooting Steps:

  • Re-evaluate the Animal Model: Consider using alternative or multiple animal models of psychosis to assess the effects of L-745,870.

  • Investigate Downstream Signaling: Analyze downstream molecular markers in relevant brain regions to understand how L-745,870 is modulating neural circuits.

  • Consider Combination Therapy: Explore the effects of co-administering L-745,870 with agents that target other neurotransmitter systems implicated in psychosis (e.g., 5-HT2A antagonists).

  • Review Clinical Findings: The negative results from human clinical trials should be a key consideration when interpreting preclinical data. The lack of efficacy in your model may accurately reflect the clinical situation.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Profile of L-745,870

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. D4
Dopamine D40.43-
Dopamine D2>1000>2300-fold
Dopamine D3>1000>2300-fold
Serotonin 5-HT2<300Moderate
Sigma Sites<300Moderate
Alpha-Adrenergic<300Moderate

Table 2: Dose-Dependent Behavioral Effects of L-745,870 in Rodents

Behavioral AssaySpeciesDose Range (mg/kg)Observed EffectNotes
Novel Object RecognitionRat1.0 (i.p.)Impaired recognition memorySpecific quantitative data on discrimination index is needed for a full dose-response characterization.
Locomotor ActivityRat1 - 30 (i.p.)Dose-dependent decrease in activityHigher doses are likely to involve D2 receptor antagonism.
Amphetamine-Induced HyperactivityMouse1 - 30 (i.p.)No significant attenuation at selective dosesHigher, non-selective doses may show effects.
CatalepsyMouse100 (i.p.)Induction of catalepsyLikely due to D2 receptor occupancy.
Forced Swim TestRat1.15 (i.p.)No significant effect on immobility timeSuggests a lack of direct antidepressant-like effect at this dose.[1]
Elevated Plus MazeMouseNot specifiedNo significant anxiolytic or anxiogenic effects reportedFurther dose-response studies are needed to confirm.[3]

Experimental Protocols

Novel Object Recognition (NOR) Test

Objective: To assess non-spatial memory.

Procedure:

  • Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

  • Training/Familiarization Phase (Day 1):

    • Place two identical objects in opposite corners of the arena.

    • Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Test Phase (Day 2):

    • After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the animal to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Amphetamine-Induced Hyperactivity

Objective: To model the positive symptoms of psychosis.

Procedure:

  • Habituation: Place individual animals in an open-field activity chamber and allow them to habituate for 30-60 minutes.

  • Baseline Activity: Record baseline locomotor activity for a set period (e.g., 30 minutes).

  • Drug Administration:

    • Administer L-745,870 or vehicle at the desired dose and route.

    • After a pre-treatment interval (e.g., 30 minutes), administer amphetamine (e.g., 1-5 mg/kg, i.p.) or saline.

  • Test Phase: Immediately place the animals back into the activity chambers and record locomotor activity for 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical movements. Compare the amphetamine-induced increase in activity between the L-745,870 and vehicle pre-treated groups.

Three-Chamber Social Interaction Test

Objective: To assess sociability and preference for social novelty.

Procedure:

  • Apparatus: Use a three-chambered box with openings allowing free access between chambers.

  • Habituation: Place the test animal in the center chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Test:

    • Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.

    • Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Test:

    • Introduce a second, novel "stranger" mouse into the previously empty wire cage. The first stranger mouse remains.

    • Again, allow the test animal to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Data Analysis: Calculate the time spent in the chamber with the stranger mouse versus the empty cage (sociability) and the time spent sniffing the novel versus the familiar stranger mouse (social novelty).

Visualizations

Dopamine D4 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Inhibits Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Activation Gi->ERK K_channel K+ Channel Modulation Gi->K_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Canonical Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow for Novel Object Recognition start Start habituation Habituation (2-3 days, 10 min/day) start->habituation training Training Phase (Two identical objects) habituation->training retention Retention Interval (e.g., 24 hours) training->retention test Test Phase (One familiar, one novel object) retention->test data_analysis Data Analysis (Calculate Discrimination Index) test->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Novel Object Recognition Test.

Potential Mechanisms of Unexpected Effects of L-745,870 cluster_0 On-Target Effect cluster_1 Off-Target Effects (at high doses) L745870 L-745,870 D4R D4 Receptor Antagonism L745870->D4R D2R D2 Receptor Antagonism L745870->D2R SHT2AR 5-HT2A Receptor Interaction L745870->SHT2AR Alpha_AR α-Adrenergic Receptor Interaction L745870->Alpha_AR Cognitive_Impairment Cognitive Impairment (e.g., in NOR test) D4R->Cognitive_Impairment Motor_Effects Motor Side Effects (e.g., catalepsy, decreased locomotion) D2R->Motor_Effects Behavioral_Changes Other Behavioral Changes SHT2AR->Behavioral_Changes Alpha_AR->Behavioral_Changes

Caption: Logical Relationships of L-745,870's On- and Off-Target Effects.

References

Technical Support Center: Control Experiments for L-745,870 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-745,870 hydrochloride, a potent and selective dopamine D4 receptor antagonist. This guide will help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is L-745,870 hydrochloride and what is its primary mechanism of action?

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor, with a high binding affinity (Ki of 0.43 nM).[1][2][3] It functions by blocking the action of dopamine at this specific receptor subtype. While it is highly selective for the D4 receptor, it shows weaker affinity for D2 (Ki of 960 nM) and D3 (Ki of 2300 nM) receptors, and has moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[1][2][3]

Q2: How should I prepare and store L-745,870 hydrochloride stock solutions?

Proper preparation and storage are crucial for maintaining the compound's activity.

  • Solubility: L-745,870 hydrochloride is soluble in water (≥ 100 mg/mL) and DMSO (32.26 mg/mL with ultrasonic assistance).[2] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3]

  • Stock Solution Preparation: It is recommended to prepare a concentrated stock solution in a suitable solvent like water or DMSO.

  • Storage: Store the solid compound at 4°C, sealed and protected from moisture.[2] Once in solution, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][3][4]

Q3: What are the expected in vitro effects of L-745,870?

In vitro, L-745,870 is expected to act as a D4 receptor antagonist. This can be observed by its ability to:

  • Reverse dopamine-mediated inhibition of adenylate cyclase in cells expressing the D4 receptor.[1]

  • Block dopamine-induced stimulation of [35S]GTPγS binding.[1]

  • Inhibit dopamine-induced stimulation of extracellular acidification rate.[1]

Q4: What are potential off-target effects of L-745,870 and at what concentrations might they occur?

While highly selective, at higher concentrations, L-745,870 can interact with other receptors. It has moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors (IC50 < 300 nM).[1] Off-target effects on dopamine D2 receptors may be observed at high doses, as suggested by the induction of catalepsy in mice at 100 mg/kg.[5] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.

Troubleshooting Guide

Problem 1: I am not observing the expected antagonist effect of L-745,870 in my cell-based assay.

Possible Causes and Solutions:

  • Cell Line Health and Receptor Expression:

    • Verify D4 Receptor Expression: Confirm that your cell line expresses the dopamine D4 receptor at sufficient levels. Use techniques like RT-PCR, western blot, or radioligand binding to verify expression.

    • Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling. Use cells with a low passage number.

    • Cell Viability: Ensure your cells are healthy and not confluent, as this can affect signaling pathways.

  • Compound Integrity and Concentration:

    • Improper Storage: Ensure the compound has been stored correctly to prevent degradation.

    • Inaccurate Concentration: Double-check the calculations for your dilutions.

    • Solubility Issues: Ensure the compound is fully dissolved in your assay medium. You may need to use a different solvent or sonication.

  • Assay Conditions:

    • Agonist Concentration: If you are using an agonist to stimulate the receptor, ensure you are using a concentration that gives a robust but not maximal response (e.g., EC80). A saturating agonist concentration can overcome the effects of a competitive antagonist.

    • Incubation Time: Optimize the pre-incubation time with L-745,870 before adding the agonist to allow for receptor binding.

Problem 2: I am observing an unexpected agonist-like effect with L-745,870.

Possible Causes and Solutions:

  • Partial Agonism: In some expression systems, particularly those with high receptor density, L-745,870 has been reported to exhibit partial agonist activity.[6][7] This means it can weakly activate the receptor in the absence of a full agonist.

    • Solution: Consider using a cell line with a lower, more physiologically relevant level of D4 receptor expression. You can also test for partial agonism by observing if L-745,870 can inhibit the binding of a radiolabeled antagonist while also stimulating a downstream signaling pathway.

  • Off-Target Effects: The observed effect might be due to the activation of another receptor that is endogenously expressed in your cell line.

    • Solution: Use a negative control cell line that does not express the D4 receptor to see if the effect persists. You can also try to block the effect with antagonists for other potential targets (e.g., 5-HT2 receptors).

Problem 3: My in vivo experiment with L-745,870 is showing inconsistent or no behavioral effects.

Possible Causes and Solutions:

  • Pharmacokinetics and Route of Administration:

    • Bioavailability: L-745,870 has good oral bioavailability and brain penetration.[1] However, the vehicle and route of administration can significantly impact its absorption and distribution.

    • Dosing: Ensure the dose is appropriate for the intended effect and the animal model. Doses as low as 5-60 µg/kg have been shown to occupy 50% of brain D4 receptors in rodents.[1] However, higher doses (e.g., 1 mg/kg, i.p.) have been used in some behavioral studies.[8]

    • Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent. A common vehicle for intraperitoneal injection is saline.[9]

  • Behavioral Paradigm:

    • Model Specificity: The behavioral effects of D4 receptor antagonism can be subtle and highly dependent on the specific behavioral test being used. L-745,870 has shown effects in models of cognitive function and morphine dependence, but not in others like amphetamine-induced hyperactivity.[5][8][9]

    • Animal Strain and Conditions: The genetic background of the animals and the experimental conditions (e.g., time of day, stress levels) can influence behavioral outcomes.

Data Presentation

Table 1: Selectivity Profile of L-745,870 Hydrochloride

Receptor/SiteBinding Affinity (Ki)Reference(s)
Dopamine D40.43 nM[1][2][3]
Dopamine D2960 nM[2][3]
Dopamine D32300 nM[2][3]
5-HT2Moderate Affinity (IC50 < 300 nM)[1]
Sigma SitesModerate Affinity (IC50 < 300 nM)[1]
α-AdrenoceptorsModerate Affinity (IC50 < 300 nM)[1]

Experimental Protocols

Protocol 1: In Vitro Antagonism in a cAMP Assay

This protocol describes a general method to assess the antagonist activity of L-745,870 on dopamine D4 receptors expressed in a cell line (e.g., HEK293 or CHO cells) by measuring the inhibition of forskolin-stimulated cAMP accumulation.

  • Cell Culture: Plate D4 receptor-expressing cells in a suitable multi-well plate and grow to 80-90% confluency.

  • Serum Starvation: The day before the assay, replace the growth medium with a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of L-745,870 hydrochloride in assay buffer. Also, prepare a stock solution of a D4 receptor agonist (e.g., dopamine) and forskolin.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with different concentrations of L-745,870 or vehicle for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the D4 agonist at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase). Incubate for 10-15 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the concentration of L-745,870 to determine its IC50 value.

Control Experiments for Protocol 1:

  • Vehicle Control: Cells treated with the vehicle instead of L-745,870.

  • Basal Control: Cells treated with neither agonist nor antagonist.

  • Forskolin-only Control: Cells treated only with forskolin to determine the maximal stimulated response.

  • Agonist-only Control: Cells treated with the agonist and forskolin to determine the inhibited response.

  • Positive Control Antagonist: Use a known D4 receptor antagonist as a positive control.

  • Negative Control Cell Line: Perform the assay in a parental cell line that does not express D4 receptors to confirm the effect is receptor-mediated.

Mandatory Visualizations

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L745870 L745870->D4R Blocks G_protein Gαi/o-Gβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of L-745,870.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare L-745,870 and Agonist Solutions Preincubation Pre-incubate Cells with L-745,870 or Vehicle Prep_Compound->Preincubation Prep_Cells Culture and Plate D4R-expressing Cells Prep_Cells->Preincubation Stimulation Stimulate with Agonist Preincubation->Stimulation Measurement Measure Downstream Signal (e.g., cAMP levels) Stimulation->Measurement Data_Plot Plot Dose-Response Curve Measurement->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: A typical experimental workflow for assessing L-745,870 antagonist activity.

Troubleshooting_Logic Start Unexpected Result with L-745,870 No_Effect No Antagonist Effect Observed Start->No_Effect Agonist_Effect Agonist-like Effect Observed Start->Agonist_Effect Check_Compound Verify Compound Integrity, Solubility, and Concentration Check_Cells Confirm Cell Health and D4 Receptor Expression Check_Compound->Check_Cells Check_Protocol Review Assay Parameters (e.g., agonist conc., incubation times) Check_Cells->Check_Protocol Optimize_Assay Optimize Assay Conditions Check_Protocol->Optimize_Assay No_Effect->Check_Compound Consider_Partial_Agonism Consider Partial Agonism (High Receptor Expression?) Agonist_Effect->Consider_Partial_Agonism Consider_Off_Target Investigate Off-Target Effects (Use negative control cells) Agonist_Effect->Consider_Off_Target Re-evaluate Re-evaluate Hypothesis Consider_Partial_Agonism->Re-evaluate Consider_Off_Target->Re-evaluate Optimize_Assay->Re-evaluate

Caption: A logical troubleshooting workflow for unexpected results with L-745,870.

References

Validation & Comparative

Validating L-745,870 Hydrochloride Target Engagement in the Brain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-745,870 hydrochloride and its alternatives for validating dopamine D4 receptor target engagement in the brain. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most appropriate pharmacological tools for your research.

Introduction to L-745,870 Hydrochloride

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor. Its ability to penetrate the blood-brain barrier and its high affinity for the D4 receptor make it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders.[1] However, its ineffectiveness in clinical trials for schizophrenia highlights the importance of thoroughly validating target engagement in preclinical models to better predict clinical outcomes.[2][3]

Comparative Analysis of D4 Receptor Antagonists

The selection of a suitable D4 receptor antagonist is critical for elucidating the specific functions of this receptor subtype. Below is a comparison of L-745,870 hydrochloride with other commonly used and novel D4 receptor antagonists.

Binding Affinities (Ki, nM)
CompoundDopamine D4Dopamine D2Dopamine D3Selectivity (D2/D4)Selectivity (D3/D4)
L-745,870 0.43[1]960[1]2300[1]~2233~5349
S-18126 2.4[4]738[4]2840[4]~308~1183
Nemonapride 0.31[5]0.16[5]0.26[5]~0.5~0.8
ML398 36[6][7][8]>20,000[6][7][8]>20,000[6][7][8]>556>556
FAUC 365 340[9]2600 (short), 3600 (long)[9]0.5[9]~7.6 / ~10.6~0.001

Experimental Methodologies for Validating Target Engagement

Validating that a compound engages its intended target in the brain is a crucial step in drug development. This section details key experimental protocols used to assess the target engagement of D4 receptor antagonists.

In Vivo Microdialysis for Measuring Dopamine Release

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[10][11][12][13][14][15]

Protocol Outline:

  • Stereotaxic Surgery: Anesthetized animals are implanted with a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).[13]

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[10]

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline dopamine level.[10]

  • Drug Administration: The D4 antagonist (e.g., L-745,870) is administered systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).

  • Sample Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13][16]

Positron Emission Tomography (PET) for Receptor Occupancy

PET is a non-invasive imaging technique that can be used to quantify the occupancy of a specific receptor by a drug in the living brain.[4][17]

Protocol Outline:

  • Radioligand Selection: A suitable PET radioligand that binds to the D4 receptor is selected. While a specific D4 radioligand is ideal, [11C]raclopride, a D2/D3 antagonist, has been used to study changes in dopamine levels which can be influenced by D4 receptor modulation.[4][17]

  • Baseline Scan: A baseline PET scan is performed to measure the binding of the radioligand in the absence of the D4 antagonist.

  • Drug Administration: The animal or human subject is administered the D4 antagonist at a specific dose.

  • Post-Dose Scan: A second PET scan is performed after drug administration.

  • Data Analysis: The reduction in radioligand binding after drug administration is used to calculate the percentage of D4 receptor occupancy.

Behavioral Assays

Behavioral assays are essential for determining the functional consequences of D4 receptor engagement.

  • Amphetamine-Induced Hyperactivity: This test is used to assess the potential antipsychotic-like effects of a compound.[18][19][20][21]

    • Protocol: Animals are placed in an open-field arena, and their locomotor activity is measured after administration of amphetamine, with and without pre-treatment with the D4 antagonist. A reduction in amphetamine-induced hyperactivity suggests a potential antipsychotic effect.[18][19][20][21]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is disrupted in some psychiatric disorders.[5][6][8][22][23]

    • Protocol: The startle response to a loud acoustic stimulus is measured with and without a preceding weaker prepulse. An increase in the startle response inhibition by the prepulse after drug administration can indicate a pro-cognitive or antipsychotic-like effect.[5][6][8][22][23]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the dopamine D4 receptor signaling pathway and the experimental workflows for in vivo microdialysis and receptor occupancy studies.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Dopamine Dopamine Dopamine->D4R binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream

Dopamine D4 Receptor Signaling Pathway

InVivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis Post_Drug_Collection->HPLC Data_Analysis Data Analysis: Dopamine Quantification HPLC->Data_Analysis

In Vivo Microdialysis Experimental Workflow

PET_Occupancy_Workflow cluster_imaging PET Imaging cluster_analysis Data Analysis Baseline_Scan Baseline PET Scan (Radioligand Injection) Drug_Admin D4 Antagonist Administration Baseline_Scan->Drug_Admin Post_Dose_Scan Post-Dose PET Scan (Radioligand Injection) Drug_Admin->Post_Dose_Scan Image_Recon Image Reconstruction & Co-registration with MRI Post_Dose_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Occupancy_Calc Receptor Occupancy Calculation ROI_Analysis->Occupancy_Calc

PET Receptor Occupancy Experimental Workflow

References

A Comparative Guide to D4 Receptor Antagonism: L-745,870 Hydrochloride vs. Clozapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-745,870 hydrochloride and clozapine, focusing on their antagonistic properties at the dopamine D4 receptor. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a significant target in the development of antipsychotic medications. This is largely due to the atypical antipsychotic clozapine, which exhibits a notably higher affinity for the D4 receptor compared to the D2 receptor, a characteristic believed to contribute to its unique clinical profile and reduced extrapyramidal side effects.[1][2] L-745,870 is a research chemical developed as a highly selective D4 receptor antagonist to probe the specific functions of this receptor.[3][4] This guide will delve into a comparative analysis of these two compounds, examining their binding affinities, functional antagonism, and selectivity profiles.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for L-745,870 and clozapine, providing a clear comparison of their performance as D4 receptor antagonists.

Table 1: Receptor Binding Affinity (Ki) in nM

CompoundDopamine D4 ReceptorDopamine D2 ReceptorDopamine D3 ReceptorSerotonin 5-HT2A Receptor
L-745,870 hydrochloride 0.43 - 2.5[4][5]9602300>300[4]
Clozapine 8.6 (20x less than L-745,870)[4]Lower affinity than D4[2][6]Lower affinity than D4[1]High Affinity[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism

CompoundAssayEffect at D4 Receptor
L-745,870 hydrochloride cAMP AccumulationReverses dopamine-mediated inhibition[4]
[35S]GTPγS BindingReverses dopamine-mediated stimulation[4]
Clozapine cAMP AccumulationAntagonist activity

Experimental Protocols

Radioligand Binding Assay

This assay is a standard method to determine the affinity of a ligand for a receptor.[7][8][9][10]

  • Objective: To determine the equilibrium dissociation constant (Ki) of L-745,870 and clozapine for the dopamine D4 receptor.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared.[11]

    • Incubation: A fixed concentration of a radiolabeled ligand that binds to the D4 receptor (e.g., [3H]spiperone) is incubated with the cell membranes.[4]

    • Competition: Increasing concentrations of the unlabeled test compounds (L-745,870 or clozapine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

    • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration.

    • Detection: The amount of radioactivity on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to antagonize the effect of an agonist on the production of cyclic AMP (cAMP), a second messenger.[12]

  • Objective: To assess the functional antagonist activity of L-745,870 and clozapine at the D4 receptor.

  • Methodology:

    • Cell Culture: Cells stably expressing the human dopamine D4 receptor are cultured.[13]

    • Stimulation: The cells are treated with an agonist (e.g., dopamine) to inhibit adenylyl cyclase and thus decrease the intracellular concentration of cAMP.

    • Antagonist Treatment: The cells are co-incubated with the agonist and increasing concentrations of the test compound (L-745,870 or clozapine).

    • cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.[14][15]

    • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its potency (e.g., IC50).

Visualizations

G cluster_0 Dopamine D4 Receptor Signaling cluster_1 Antagonist Action Dopamine Dopamine D4_Receptor D4 Receptor Dopamine->D4_Receptor Gi_Protein Gi Protein D4_Receptor->Gi_Protein activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Antagonist L-745,870 or Clozapine D4_Receptor_Blocked D4 Receptor Antagonist->D4_Receptor_Blocked blocks

Caption: Dopamine D4 receptor signaling pathway and antagonist action.

G Start Start Prepare_Membranes Prepare cell membranes expressing D4 receptors Start->Prepare_Membranes Incubate_Radioligand Incubate membranes with radioligand (e.g., [3H]spiperone) Prepare_Membranes->Incubate_Radioligand Add_Competitor Add increasing concentrations of L-745,870 or Clozapine Incubate_Radioligand->Add_Competitor Separate Separate bound from unbound radioligand (Filtration) Add_Competitor->Separate Measure_Radioactivity Measure radioactivity Separate->Measure_Radioactivity Analyze_Data Analyze data to determine Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a radioligand binding assay.

G Start Start Culture_Cells Culture cells expressing D4 receptors Start->Culture_Cells Stimulate_Agonist Stimulate with D4 agonist (e.g., Dopamine) Culture_Cells->Stimulate_Agonist Add_Antagonist Add increasing concentrations of L-745,870 or Clozapine Stimulate_Agonist->Add_Antagonist Measure_cAMP Measure intracellular cAMP levels Add_Antagonist->Measure_cAMP Analyze_Data Analyze data to determine functional antagonism Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cAMP accumulation assay.

Discussion and Conclusion

The experimental data clearly demonstrate that L-745,870 hydrochloride is a highly potent and selective antagonist for the dopamine D4 receptor. Its binding affinity for the D4 receptor is significantly higher than that of clozapine.[4] Furthermore, L-745,870 exhibits remarkable selectivity for the D4 receptor over other dopamine receptor subtypes (D2 and D3) and the serotonin 5-HT2A receptor.[4] In contrast, while clozapine has a higher affinity for the D4 receptor compared to the D2 receptor, it also interacts with a wide range of other receptors, including serotonergic, adrenergic, and muscarinic receptors, contributing to its complex pharmacological profile.[2][6]

Functionally, both L-745,870 and clozapine act as antagonists at the D4 receptor, reversing the inhibitory effect of dopamine on cAMP production.[4] However, the high selectivity of L-745,870 makes it an invaluable tool for researchers aiming to specifically investigate the physiological and pathological roles of the D4 receptor without the confounding effects of interacting with other receptor systems.

Despite the promise of selective D4 antagonism for treating schizophrenia, clinical trials with L-745,870 did not show efficacy in treating the positive symptoms of the disorder.[16][17] This has led to a re-evaluation of the "D4 hypothesis of schizophrenia" and suggests that the therapeutic effects of clozapine are likely due to its complex interactions with multiple neurotransmitter systems rather than its action at the D4 receptor alone.

References

A Comparative Guide to L-745,870 Hydrochloride and Other Selective D4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the dopamine D4 receptor presents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. L-745,870 hydrochloride has emerged as a potent and highly selective antagonist for this receptor, serving as a valuable tool in neuroscience research. This guide provides an objective comparison of L-745,870 hydrochloride with other notable selective D4 antagonists, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate compounds for specific research needs.

Performance Comparison of Selective D4 Antagonists

The efficacy and utility of a dopamine D4 antagonist are primarily determined by its binding affinity (Ki) for the D4 receptor and its selectivity over other dopamine receptor subtypes, particularly D2 and D3, to minimize off-target effects. The following tables summarize the quantitative data for L-745,870 hydrochloride and other selected D4 antagonists.

Table 1: Binding Affinities (Ki, nM) of Selective D4 Antagonists at Dopamine Receptors

CompoundD4 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)
L-745,870 0.43 - 0.51[1][2]960[1][2]2300[1][2]
ML398 36[3][4][5][6]>20,000[3][4]>20,000[3][4]
A-412997 *7.9 - 12.1>1000>1000
FAUC 365 ---
Ro 10-4548 ---

Note: A-412997 is a D4 receptor agonist and is included for comparative affinity.

Table 2: Selectivity Profiles of D4 Antagonists (Fold Selectivity)

CompoundD4 vs D2 SelectivityD4 vs D3 Selectivity
L-745,870 ~2232-fold~5349-fold
ML398 >555-fold>555-fold
A-412997 *>82-fold>82-fold
FAUC 365 --
Ro 10-4548 ~100-fold-

Note: A-412997 is a D4 receptor agonist and is included for comparative selectivity.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Antagonists like L-745,870 block this signaling cascade by preventing dopamine from binding to the receptor.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Binds Antagonist L-745,870 (Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize D4 receptor antagonists.

Radioligand Binding Affinity Assay

This assay determines the affinity of a compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D4 receptors Incubate Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, radioligand, and test compounds Reagent_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Experimental Workflow for Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).

      • Varying concentrations of the unlabeled test compound (e.g., L-745,870 hydrochloride).

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.

Detailed Methodology:

  • Membrane and Reagent Preparation:

    • Prepare cell membranes expressing the D4 receptor as described in the radioligand binding assay protocol.

    • Prepare an assay buffer containing GDP (to ensure G proteins are in their inactive state) and other necessary ions (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP).

  • Assay Procedure:

    • In a 96-well plate, add the following:

      • Assay buffer.

      • Varying concentrations of the antagonist (e.g., L-745,870).

      • A fixed concentration of a D4 receptor agonist (e.g., dopamine) to stimulate G-protein activation.

      • Cell membrane preparation.

    • Pre-incubate the plate for a short period (e.g., 15-20 minutes) at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS to each well.

    • Incubate for a further 30-60 minutes at 30°C.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Basal binding is measured in the absence of any agonist. Agonist-stimulated binding is measured in the presence of the agonist alone.

    • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist.

    • Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated G-protein activation.

cAMP Functional Assay

This assay directly measures the downstream consequence of D4 receptor activation/inhibition by quantifying intracellular cAMP levels.

Detailed Methodology:

  • Cell Culture and Plating:

    • Use cells stably expressing the D4 receptor (e.g., CHO or HEK293).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the antagonist (e.g., L-745,870) to the wells and incubate for a short period.

    • Add a fixed concentration of a D4 receptor agonist (e.g., dopamine) to stimulate the receptor, along with forskolin to activate adenylyl cyclase and elevate basal cAMP levels.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent (e.g., HTRF) or luminescent readout.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the percentage of agonist-stimulated cAMP production against the log concentration of the antagonist to determine the IC50 value.

By providing a clear comparison of binding affinities, selectivity profiles, and detailed experimental protocols, this guide aims to facilitate informed decision-making for researchers investigating the role of the dopamine D4 receptor in health and disease.

References

A Comparative In Vivo Efficacy Analysis: L-745,870 Hydrochloride vs. Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-745,870 hydrochloride, a potent and selective dopamine D4 receptor antagonist, ultimately proved ineffective as an antipsychotic agent in human clinical trials.[1][2] In contrast, risperidone, a mixed serotonin 5-HT2A and dopamine D2 receptor antagonist, is a widely used and effective antipsychotic medication.[3] This fundamental difference in clinical outcome underscores the distinct pharmacological pathways these compounds modulate. Preclinical data highlights these differences, with risperidone demonstrating efficacy in animal models predictive of antipsychotic activity, while L-745,870 lacks a similar profile of effects on dopamine metabolism and prolactin levels typically seen with antipsychotics.[4]

Mechanism of Action and Signaling Pathways

L-745,870 and risperidone exert their effects through different primary signaling pathways. L-745,870 is highly selective for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, L-745,870 blocks this inhibitory effect.

Risperidone has a broader receptor profile, with high affinity for both serotonin 5-HT2A and dopamine D2 receptors. Its antipsychotic efficacy is believed to stem from the combined antagonism of these two key receptors in the central nervous system. Blockade of D2 receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of psychosis. The potent 5-HT2A antagonism is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.

cluster_L745870 L-745,870 Signaling Pathway cluster_Risperidone Risperidone Signaling Pathway L745870 L-745,870 D4R Dopamine D4 Receptor L745870->D4R Antagonizes AC_L Adenylyl Cyclase D4R->AC_L Inhibits cAMP_L cAMP Production AC_L->cAMP_L Decreases Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonizes HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR Antagonizes AC_R Adenylyl Cyclase D2R->AC_R Inhibits PLC Phospholipase C HT2AR->PLC Activates cAMP_R cAMP Production AC_R->cAMP_R Decreases IP3_DAG IP3/DAG Signaling PLC->IP3_DAG Increases cluster_CAR Conditioned Avoidance Response Workflow Start Start Trial CS Present Conditioned Stimulus (CS) Start->CS Response Animal Responds within Time Limit? CS->Response Avoidance Record Avoidance Response->Avoidance Yes US Deliver Unconditioned Stimulus (US) Response->US No End End Trial Avoidance->End Escape Record Escape US->Escape Escape->End

References

Cross-Study Validation of L-745,870 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study validation of L-745,870 hydrochloride's effects. It objectively compares the compound's performance with alternatives, supported by experimental data, and details the methodologies of key experiments.

L-745,870 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. Its high affinity for the D4 receptor subtype over other dopamine receptors has made it a valuable tool in neuroscience research. However, despite its preclinical promise, L-745,870 failed to demonstrate efficacy as an antipsychotic in human clinical trials. This guide delves into the quantitative data from various studies to provide a clear comparison of its pharmacological profile and experimental outcomes.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of L-745,870 hydrochloride and comparator compounds from multiple studies. This data highlights the selectivity of L-745,870 for the dopamine D4 receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of L-745,870 and Comparator Compounds

CompoundDopamine D4Dopamine D2Dopamine D35-HT2Sigma Sitesα-AdrenoceptorsReference
L-745,870 0.439602300Moderate AffinityModerate AffinityModerate Affinity[1]
S 18126 2.4>10,000>10,000---[2]
Raclopride >10,0003.52.1---[2]
Clozapine ~8.6~172----[1]
Haloperidol ~2.15-----[1]

Table 2: In Vitro Functional Antagonist Potency (Kb, nM) of L-745,870 and Comparator Compounds

CompoundDopamine D4 ([³⁵S]GTPγS Binding)Dopamine D2 ([³⁵S]GTPγS Binding)Reference
L-745,870 Low KbInactive[2]
S 18126 Low KbInactive[2]
Raclopride Inactive1.8[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are protocols for assays commonly used to characterize L-745,870 hydrochloride.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor.

  • Receptor Preparation: Membranes from cells stably expressing the human dopamine D2, D3, or D4 receptors (e.g., CHO or HEK293 cells) are used.

  • Radioligand: [³H]spiperone is a commonly used radioligand for dopamine receptors.

  • Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ is used.

  • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing compound (e.g., L-745,870). The incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the competitor for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-protein coupled receptors.

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the dopamine receptor of interest are used.

  • Assay Buffer: A typical buffer includes 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Reagents: The assay includes GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation), the agonist (e.g., dopamine), the antagonist (e.g., L-745,870), and [³⁵S]GTPγS.

  • Incubation: Membranes are pre-incubated with the antagonist, followed by the addition of the agonist and then [³⁵S]GTPγS. The reaction is allowed to proceed at 30°C for a specific time (e.g., 30-60 minutes).

  • Termination and Separation: The reaction is stopped by rapid filtration through glass fiber filters.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency (Kb).

cAMP Inhibition Assays

This assay measures the functional consequence of activating Gi/o-coupled receptors, such as the D4 receptor, which inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Cells expressing the dopamine D4 receptor are cultured to near confluency.

  • Stimulation: Intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.

  • Treatment: Cells are then treated with a dopamine D4 receptor agonist in the presence or absence of varying concentrations of L-745,870.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

  • Data Analysis: The ability of L-745,870 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured to determine its antagonist potency.

Clinical Trial in Schizophrenia
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study was conducted.[3]

  • Participants: Acutely psychotic, neuroleptic-responsive inpatients with a diagnosis of schizophrenia were enrolled.[3]

  • Treatment: Following a 3- to 5-day placebo run-in period, patients were randomized (2:1) to receive either L-745,870 (15 mg/day) or a placebo for 4 weeks.[3]

  • Outcome Measures: The primary efficacy measure was the change from baseline in the total score of the Brief Psychiatric Rating Scale (BPRS). The Clinical Global Impressions (CGI) scale was also used.[3]

  • Results: L-745,870 was found to be ineffective as an antipsychotic. A higher percentage of patients receiving L-745,870 discontinued the study due to a lack of therapeutic response compared to the placebo group (32% vs. 16%). The change in BPRS total score favored the placebo group.[3]

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental processes involved in the study of L-745,870, the following diagrams are provided.

cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates Gi Gi Protein D4R->Gi Activates L745870 L-745,870 L745870->D4R Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates leading to

Dopamine D4 receptor signaling pathway and the inhibitory action of L-745,870.

cluster_1 Experimental Workflow: In Vitro Receptor Binding Assay prep 1. Prepare Membranes (from cells expressing D4 receptor) incubation 4. Incubate (Membranes + Radioligand + Competitor) prep->incubation radioligand 2. Prepare Radioligand (e.g., [³H]spiperone) radioligand->incubation competitor 3. Prepare Competitor (L-745,870 dilutions) competitor->incubation filtration 5. Filter (Separate bound from free radioligand) incubation->filtration counting 6. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 7. Data Analysis (Calculate IC₅₀ and Ki) counting->analysis cluster_2 Logical Relationship: From Preclinical to Clinical Evaluation preclinical Preclinical Studies (High D4 affinity & selectivity of L-745,870) hypothesis Hypothesis (Selective D4 antagonism may have antipsychotic effects with fewer side effects) preclinical->hypothesis clinical_trial Phase II Clinical Trial (Randomized, double-blind, placebo-controlled) hypothesis->clinical_trial outcome Outcome (L-745,870 ineffective for schizophrenia) clinical_trial->outcome conclusion Conclusion (Selective D4 antagonism alone is not a sufficient mechanism for treating schizophrenia) outcome->conclusion

References

A Comparative Guide to the Selectivity of L-745,870 Hydrochloride and Raclopride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of two prominent dopamine receptor ligands: L-745,870 hydrochloride and raclopride. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction

L-745,870 hydrochloride is a highly potent and selective antagonist for the dopamine D4 receptor.[1][2][3][4] In contrast, raclopride is a well-established antagonist with high affinity for both dopamine D2 and D3 receptors.[5][6][7] This fundamental difference in selectivity makes them valuable pharmacological tools for dissecting the distinct physiological and pathological roles of these dopamine receptor subtypes.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of L-745,870 hydrochloride and raclopride for human dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)Dopamine D4 Receptor Ki (nM)
L-745,870 hydrochloride 960[1][2][4]2300[1][2][4]0.43 - 0.51[1][2][4]
Raclopride ~1.5 - 1.7[8]~1.2 - 2.3[8]Low Affinity

Note: Ki values can vary slightly between different studies and experimental conditions.

The data clearly illustrates the exceptional selectivity of L-745,870 for the D4 receptor, with over 2000-fold higher affinity for D4 compared to D2 and over 5000-fold compared to D3.[1] Conversely, raclopride displays a strong and roughly equivalent affinity for D2 and D3 receptors, with negligible affinity for the D4 receptor.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for Dopamine Receptor Affinity

1. Cell Culture and Membrane Preparation:

  • Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells are stably transfected to express a single subtype of human dopamine receptor (D2, D3, or D4).

  • Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For membrane preparation, cells are harvested, washed with a buffer (e.g., phosphate-buffered saline), and then homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • A constant concentration of a specific radioligand (e.g., [3H]spiperone) is added to each well.

  • Increasing concentrations of the unlabeled test compound (L-745,870 or raclopride) are then added to compete with the radioligand for binding to the receptors.

  • Non-specific binding is determined in the presence of a high concentration of a known, potent dopamine receptor antagonist (e.g., haloperidol).

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The filters are then dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Selectivity and Experimental Workflow

The following diagrams illustrate the comparative selectivity of L-745,870 and raclopride, as well as the general workflow of the radioligand binding assay.

cluster_L745870 L-745,870 cluster_Raclopride Raclopride L745 L-745,870 D4 D4 Receptor L745->D4 High Affinity (Ki ≈ 0.5 nM) D2_L D2 Receptor L745->D2_L Low Affinity (Ki = 960 nM) D3_L D3 Receptor L745->D3_L Very Low Affinity (Ki = 2300 nM) Raclo Raclopride D2_R D2 Receptor Raclo->D2_R High Affinity (Ki ≈ 1.6 nM) D3_R D3 Receptor Raclo->D3_R High Affinity (Ki ≈ 1.7 nM) D4_R D4 Receptor Raclo->D4_R Low Affinity

Caption: Comparative binding affinity of L-745,870 and raclopride for dopamine receptors.

start Start: Receptor-Expressing Cell Membranes radioligand Add Radioligand (e.g., [3H]spiperone) start->radioligand competitor Add Competing Ligand (L-745,870 or Raclopride) in varying concentrations radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligands incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: IC50 → Ki Calculation counting->analysis

Caption: General workflow of a radioligand competition binding assay.

References

Comparative Analysis of L-745,870 and Nemonapride on Dopamine D4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two key research compounds, L-745,870 and nemonapride, focusing on their pharmacological properties at the dopamine D4 receptor. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these tools for neuroscience research.

Introduction to the Compounds

L-745,870 is recognized as a highly potent and selective antagonist for the dopamine D4 receptor.[1][2] Its high selectivity makes it a valuable pharmacological tool for investigating the specific roles of the D4 receptor in various physiological and pathological processes, distinguishing its effects from those mediated by the highly homologous D2 and D3 receptor subtypes.[1][3]

Nemonapride (also known as emonapride) is a potent antipsychotic agent that acts as an antagonist at D2-like dopamine receptors.[3][4][5] Unlike L-745,870, nemonapride exhibits high affinity for D2, D3, and D4 receptors with less selectivity, and also interacts with serotonin 5-HT1A receptors.[3][4] Its broad profile is characteristic of some atypical antipsychotics and has been utilized in structural biology studies to understand ligand binding to the D4 receptor.[6][7][8]

Comparative Pharmacological Data

The primary distinction between L-745,870 and nemonapride lies in their binding affinity and selectivity for dopamine receptor subtypes. L-745,870 demonstrates a remarkable selectivity for the D4 receptor, with over 2000-fold higher affinity for D4 compared to other dopamine receptor subtypes.[1] Nemonapride, in contrast, is a potent but non-selective antagonist across the D2-like receptor family.[3][4]

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Assay TypeReference
L-745,870 Dopamine D40.43Radioligand Binding ([³H]spiperone)[1]
Dopamine D2>1000Radioligand Binding[1]
Dopamine D3>1000Radioligand Binding[1]
Nemonapride Dopamine D40.31Radioligand Binding[4]
Dopamine D20.16Radioligand Binding[4]
Dopamine D30.26Radioligand Binding[4]

D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6][9] Upon activation by an agonist like dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o).[10] This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][6] This canonical pathway is a primary mechanism through which D4 receptor activation modulates neuronal activity.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R D4 Receptor Gi Gαi/o Protein D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Activates ATP ATP ATP->AC

Simplified D4 receptor signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of compounds like L-745,870 and nemonapride at the D4 receptor.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (e.g., L-745,870) for a receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled competitor compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare D4 Receptor Membranes B Incubate: Membranes + Radioligand + Competitor Compound A->B C Separate Bound/Free via Rapid Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) D->E

Workflow for radioligand binding assay.
Functional Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.

Methodology:

  • Cell Culture: Cells stably expressing the human D4 receptor (e.g., CHO-K1) are cultured and seeded into microplates.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist compound (e.g., L-745,870 or nemonapride) for a defined period.

  • Stimulation: The cells are then stimulated with a fixed concentration of a cAMP-stimulating agent (e.g., forskolin) along with a D4 receptor agonist (e.g., dopamine). The agonist activates the Gαi pathway to counteract the forskolin-induced cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This is often done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified. The data are plotted, and a non-linear regression analysis is performed to determine the IC₅₀ of the antagonist, which reflects its functional potency.

Functional_Assay_Workflow A Seed D4-Expressing Cells in Plates B Pre-incubate with Antagonist (Test Compound) A->B C Stimulate with Agonist + Forskolin B->C D Lyse Cells & Measure Intracellular cAMP C->D E Calculate IC₅₀ for Antagonist Potency D->E

Workflow for functional cAMP assay.

Summary and Conclusion

The comparative analysis of L-745,870 and nemonapride reveals two compounds with distinct pharmacological profiles at the dopamine D4 receptor.

  • L-745,870 is a highly selective D4 receptor antagonist.[1] Its minimal interaction with D2 and D3 receptors makes it an indispensable tool for isolating and studying the specific functions of the D4 receptor system. However, its lack of efficacy in treating schizophrenia in clinical trials has raised questions about the role of D4 antagonism in psychosis.[2][11]

  • Nemonapride is a potent, non-selective D2-like receptor antagonist with high affinity for D2, D3, and D4 receptors.[4] Its broader receptor profile contributes to its antipsychotic effects but also makes it unsuitable for studies requiring specific D4 receptor modulation. Its value lies in its use as a broad-spectrum antipsychotic and as a structural probe for the D2-like receptor family.[7][8]

For researchers aiming to investigate the specific physiological or pathological roles of the dopamine D4 receptor, L-745,870 is the superior tool due to its high selectivity. For studies requiring potent, broad antagonism of the D2-like receptor family or for comparative studies with clinical antipsychotics, nemonapride serves as a relevant reference compound.

References

The Failure of L-745,870 in Schizophrenia: A Tale of a Highly Selective Target

Author: BenchChem Technical Support Team. Date: December 2025

The clinical development of L-745,870, a highly selective dopamine D4 receptor antagonist, for the treatment of schizophrenia was halted after it failed to demonstrate efficacy in human clinical trials. This outcome delivered a significant blow to the "D4 hypothesis" of schizophrenia, which posited that selective blockade of the D4 receptor could be a viable antipsychotic strategy with a favorable side effect profile. This guide provides a comparative analysis of L-745,870, its clinical trial results, and its pharmacological profile against established antipsychotic agents.

A Promising Hypothesis Meets a Disappointing Reality

The rationale for developing L-745,870 stemmed from the pharmacological profile of clozapine, a highly effective atypical antipsychotic. Clozapine exhibits a notable affinity for the dopamine D4 receptor, leading to the hypothesis that this interaction might be a key contributor to its therapeutic effects. The prospect of a highly selective D4 antagonist was alluring, as it held the promise of matching clozapine's efficacy while avoiding the serious side effects associated with its broad receptor engagement, such as agranulocytosis.

However, the clinical trial results for L-745,870 painted a starkly different picture. In a pivotal four-week, double-blind, placebo-controlled study involving acutely psychotic inpatients with schizophrenia, L-745,870 failed to show any statistically significant improvement in symptoms compared to placebo.

Clinical Trial Outcomes: A Clear Lack of Efficacy

The primary measure of efficacy in the key clinical trial of L-745,870 was the change in the Brief Psychiatric Rating Scale (BPRS) total score. The results, as summarized in the table below, were unequivocal.

Outcome MeasureL-745,870 (n=26)Placebo (n=12)p-value
Mean Change from Baseline in BPRS Total Score -1 (-2%)-8 (-15%)0.09
Patients Discontinuing Due to Insufficient Response 32%16%-

Notably, the placebo group demonstrated a greater reduction in BPRS scores than the L-745,870 group. Furthermore, a significantly higher percentage of patients receiving L-745,870 discontinued the trial due to a lack of therapeutic response. In fact, a larger proportion of patients in the L-745,870 group experienced a worsening of their symptoms across several key measures.

A Narrow Focus in a Complex Disease: The Receptor Binding Profile

The failure of L-745,870 is likely attributable to its highly selective receptor binding profile. In contrast, successful antipsychotic medications, both typical and atypical, interact with a broader range of neurotransmitter receptors. This multi-receptor activity is now believed to be crucial for their therapeutic efficacy.

The following table compares the receptor binding affinities (Ki values in nM) of L-745,870 with the atypical antipsychotic clozapine and the typical antipsychotic haloperidol. A lower Ki value indicates a higher binding affinity.

ReceptorL-745,870 (Ki, nM)Clozapine (Ki, nM)Haloperidol (Ki, nM)
Dopamine D4 0.43 215
Dopamine D2 >10001251.2
Dopamine D3 >10004340.7
Serotonin 5-HT2A >10001.630

As the data clearly shows, L-745,870's interaction is almost exclusively with the D4 receptor. In stark contrast, clozapine demonstrates high affinity for a multitude of receptors, including several serotonin and dopamine subtypes. Haloperidol, while primarily a potent D2 antagonist, also interacts with other receptors.

Experimental Protocols

The pivotal clinical trial of L-745,870 was a multicenter, randomized, double-blind, placebo-controlled study. Key aspects of the methodology included:

  • Participants: Acutely psychotic and neuroleptic-responsive inpatients diagnosed with schizophrenia.

  • Design: Following a 3- to 5-day placebo run-in period, patients were randomized in a 2:1 ratio to receive either L-745,870 or a placebo for four weeks.

  • Dosage: L-745,870 was administered at a dose of 15 mg/day.

  • Primary Outcome Measure: The change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score.

  • Secondary Outcome Measures: Included the Clinical Global Impression (CGI) scale and assessments of positive and negative symptoms.

Visualizing the Rationale and the Outcome

The following diagrams illustrate the theoretical underpinnings of the L-745,870 trial and the reasons for its failure.

Hypothesized Dopamine D4 Receptor Signaling Pathway and L-745,870 Action Dopamine Dopamine D4_Receptor D4_Receptor Dopamine->D4_Receptor Binds to G_Protein G_Protein D4_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of Downstream_Effects Downstream Cellular Effects (Reduced Neuronal Excitability) cAMP->Downstream_Effects Leads to L745870 L-745,870 L745870->D4_Receptor Blocks L-745,870 Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Acutely Psychotic Schizophrenia) Placebo_Run_in 3-5 Day Placebo Run-in Patient_Recruitment->Placebo_Run_in Randomization Randomization (2:1) Placebo_Run_in->Randomization Treatment_Phase 4-Week Treatment Phase Randomization->Treatment_Phase L745870_Arm L-745,870 (15 mg/day) Treatment_Phase->L745870_Arm Placebo_Arm Placebo Treatment_Phase->Placebo_Arm Efficacy_Assessment Efficacy Assessment (BPRS, CGI) L745870_Arm->Efficacy_Assessment Efficacy_assessment Efficacy_assessment Placebo_Arm->Efficacy_assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Trial_Failure Conclusion: Lack of Efficacy Data_Analysis->Trial_Failure Logical Relationship of High Selectivity to Clinical Failure cluster_l745870 L-745,870 cluster_successful Successful Antipsychotics (e.g., Clozapine) High_D4_Selectivity High D4 Receptor Selectivity Narrow_Target Narrow Therapeutic Target High_D4_Selectivity->Narrow_Target Lack_of_Efficacy Lack of Clinical Efficacy Narrow_Target->Lack_of_Efficacy Clinical_Efficacy Demonstrated Clinical Efficacy Multi_Receptor Multi-Receptor Profile (D2, D4, 5-HT2A, etc.) Broad_Action Broad Spectrum of Action Multi_Receptor->Broad_Action Broad_Action->Clinical_Efficacy

L-745,870 Hydrochloride: Unraveling its On-Target Effects Through Dopamine D4 Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The selective dopamine D4 receptor antagonist, L-745,870 hydrochloride, has been a valuable tool in dissecting the physiological roles of the D4 receptor. Understanding its effects in dopamine D4 receptor knockout (D4R-/-) models is crucial for confirming its on-target activity and interpreting its pharmacological profile. This guide provides a comprehensive comparison of the effects of L-745,870 in wild-type versus D4 receptor knockout models, supported by experimental data and detailed protocols.

Probing the Selectivity of L-745,870

L-745,870 exhibits high affinity and selectivity for the human dopamine D4 receptor. In vitro binding assays have demonstrated its potent ability to displace radioligands from the D4 receptor with a high degree of selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Profile of L-745,870

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D40.43[1]
Dopamine D2>1000[1]
Dopamine D3>1000[1]
5-HT2Moderate Affinity (<300 nM)[1]
Sigma SitesModerate Affinity (<300 nM)[1]
Alpha-AdrenergicModerate Affinity (<300 nM)[1]

Behavioral Effects: A Tale of Two Genotypes

Behavioral studies in wild-type rodents have established a profile for L-745,870. However, the use of D4 receptor knockout mice allows for a definitive assessment of which of these effects are mediated by its interaction with the D4 receptor.

Locomotor Activity

In wild-type mice, high doses of L-745,870 have been shown to reduce spontaneous locomotor activity[2]. Studies on D4 receptor knockout mice have revealed no significant differences in baseline locomotor activity compared to their wild-type counterparts[3]. While no direct studies have administered L-745,870 to D4 knockout mice, the existing data strongly suggest that the locomotor-suppressant effects of high-dose L-745,870 in wild-type animals are likely mediated through the D4 receptor. It is hypothesized that in D4 knockout mice, L-745,870 would not produce a similar reduction in locomotor activity at doses selective for the D4 receptor.

Table 2: Comparison of L-745,870 Effects on Locomotor Activity

Animal ModelTreatmentEffect on Locomotor Activity
Wild-Type MiceL-745,870 (30 mg/kg)Significant reduction[2]
D4 Receptor Knockout MiceUntreatedNo difference from wild-type[3]
D4 Receptor Knockout MiceL-745,870Hypothesized: No significant effect at D4-selective doses
Anxiety-Related Behaviors

Studies using the elevated plus-maze test in wild-type mice have shown that L-745,870 does not produce any significant changes in anxiety-related behaviors[4]. This suggests that the dopamine D4 receptor may not be a primary modulator of anxiety in this paradigm. The behavioral phenotype of D4 receptor knockout mice shows a reduction in exploratory behavior in novel environments, which could be interpreted as an anxiety-like phenotype or a deficit in novelty-seeking[3]. The lack of anxiolytic or anxiogenic effects of L-745,870 in wild-type mice, coupled with the knockout phenotype, suggests a complex role for the D4 receptor in anxiety and exploration that is not simply reversed by antagonism.

Prepulse Inhibition (PPI)

In wild-type rats, L-745,870 failed to reverse the disruption of prepulse inhibition (PPI) induced by the dopamine agonist apomorphine[2]. PPI is a measure of sensorimotor gating, and its disruption is a common finding in animal models of schizophrenia. The inability of L-745,870 to restore PPI suggests that D4 receptor antagonism alone is not sufficient to modulate this particular sensorimotor gating deficit. To date, there are no published studies examining the effects of L-745,870 on PPI in D4 receptor knockout mice.

Alternative Dopamine D4 Receptor Antagonists

Several other compounds have been developed with antagonist activity at the dopamine D4 receptor. A comparison of their binding affinities highlights the relative selectivity of L-745,870.

Table 3: Comparison of Dopamine D4 Receptor Antagonists

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Reference
L-745,870 0.43 >1000 >1000 [1]
S 181262.4>1000>1000[5]
RacloprideHighPotentPotent[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Dopamine_D4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D4 receptor signaling pathway.

Experimental_Workflow cluster_animals Animal Groups cluster_treatment Treatment Groups cluster_assays Behavioral Assays WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_L745870 WT + L-745,870 WT->WT_L745870 KO D4R-/- Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_L745870 KO + L-745,870 KO->KO_L745870 Locomotor Locomotor Activity WT_Vehicle->Locomotor Anxiety Anxiety Tests (e.g., Elevated Plus-Maze) WT_Vehicle->Anxiety PPI_Test Prepulse Inhibition WT_Vehicle->PPI_Test WT_L745870->Locomotor WT_L745870->Anxiety WT_L745870->PPI_Test KO_Vehicle->Locomotor KO_Vehicle->Anxiety KO_Vehicle->PPI_Test KO_L745870->Locomotor KO_L745870->Anxiety KO_L745870->PPI_Test DataAnalysis Data Analysis and Comparison Locomotor->DataAnalysis Anxiety->DataAnalysis PPI_Test->DataAnalysis

Caption: General experimental workflow for comparison.

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of L-745,870 for dopamine receptor subtypes.

Method:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D4, D2, or D3 receptor subtypes.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound (L-745,870).

  • Incubation and Washing: The mixture is incubated to allow for binding equilibrium. Unbound radioligand is removed by rapid filtration.

  • Scintillation Counting: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Spontaneous Locomotor Activity

Objective: To assess the effect of L-745,870 on general motor activity.

Method:

  • Animals: Adult male mice (wild-type and D4R-/-) are used.

  • Habituation: Mice are habituated to the testing environment (e.g., open-field arena) for a set period.

  • Drug Administration: L-745,870 or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Testing: Following a predetermined pretreatment time, mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using an automated tracking system.

  • Data Analysis: The data are analyzed using appropriate statistical tests (e.g., ANOVA) to compare the effects of the drug between genotypes.

Elevated Plus-Maze

Objective: To evaluate the anxiolytic or anxiogenic potential of L-745,870.

Method:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Adult male mice are used.

  • Drug Administration: L-745,870 or vehicle is administered prior to testing.

  • Testing: Each mouse is placed in the center of the maze, and its behavior (e.g., time spent in open arms, number of entries into open and closed arms) is recorded for a set duration.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between treatment groups.

Prepulse Inhibition of Acoustic Startle

Objective: To measure sensorimotor gating.

Method:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Animals: Adult male rats or mice are used.

  • Acclimation: Animals are acclimated to the startle chamber with background noise.

  • Testing Session: The session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 70-85 dB) precedes the startling pulse.

    • No-stimulus trials: Background noise only.

  • Drug Administration: L-745,870, a dopamine agonist (e.g., apomorphine), and/or vehicle are administered.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

References

Benchmarking L-745,870 Hydrochloride Against Novel D4 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in neuropharmacology. Primarily expressed in the prefrontal cortex, limbic system, and hippocampus, it plays a crucial role in cognitive processes, emotional regulation, and reward pathways. Its implication in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders, has driven extensive research into developing selective ligands.

For years, L-745,870 hydrochloride has served as a gold-standard pharmacological tool. It is a potent and highly selective antagonist for the D4 receptor, enabling researchers to probe the receptor's function with high precision. However, the quest for improved therapeutics continues, leading to the development of novel D4 receptor ligands with diverse pharmacological profiles, including new antagonists, partial agonists, and functionally selective (biased) ligands. This guide provides an objective comparison between L-745,870 and emerging D4 receptor ligands, supported by experimental data and detailed methodologies.

L-745,870 Hydrochloride: The Benchmark Antagonist

L-745,870 is a brain-penetrant, orally active compound that exhibits sub-nanomolar affinity for the human D4 receptor.[1][2][3] Its key advantage lies in its remarkable selectivity over other dopamine receptor subtypes, particularly D2 and D3, which are associated with motor side effects and hyperprolactinemia when blocked.[3] This high selectivity has established L-745,870 as an indispensable tool for in vitro and in vivo studies to elucidate the specific roles of the D4 receptor.

Functionally, L-745,870 acts as a neutral antagonist, effectively blocking dopamine-mediated signaling through the D4 receptor, such as the inhibition of adenylyl cyclase and the stimulation of [-35S]GTPγS binding.[3]

The Landscape of Novel D4 Receptor Ligands

Recent drug discovery efforts have expanded the repertoire of D4 ligands beyond simple antagonists. The development of novel chemotypes is driven by several goals: to achieve even greater selectivity, to explore different functional outcomes (agonism, partial agonism), and to target the D4 receptor for new therapeutic indications like glioblastoma.[4][5]

Novel ligands can be broadly categorized:

  • Next-Generation Antagonists: These compounds aim to match or exceed the selectivity of L-745,870 while possessing different physicochemical properties. For example, novel piperidine and piperazine derivatives have been developed that show exceptionally high selectivity ratios and potential anti-cancer activity in glioblastoma models.[4][5]

  • Agonists and Partial Agonists: Unlike antagonists, agonists activate the D4 receptor. Selective agonists like A-412997 have been shown to improve cognitive performance in animal models without the abuse liability associated with psychostimulants, suggesting potential for treating ADHD.[6][7][8]

  • Biased Ligands: These sophisticated molecules are designed to selectively activate either the G-protein signaling pathway or the β-arrestin pathway. A biased ligand might, for instance, block β-arrestin recruitment while partially activating G-protein signaling, offering a nuanced approach to modulating receptor function and potentially reducing side effects.[5]

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities of L-745,870 and compare it with representative novel D4 receptor ligands.

Table 1: Binding Affinity Profile of L-745,870 Hydrochloride

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D40.43[1][2][3]
Dopamine D2960[1][2]
Dopamine D32300[1][2]

Table 2: Comparative Binding Profiles of D4 Receptor Antagonists

CompoundKi (nM) - D4Ki (nM) - D2Ki (nM) - D3D2/D4 SelectivityD3/D4 SelectivityFunctional Activity
L-745,870 (Benchmark)0.43[1][2]960[1][2]2300[1][2]~2232x~5348xAntagonist[3]
S-18126 (Novel)2.4[9]>1000>1000>416x>416xAntagonist[9]
U-101958 (Novel)~1.0 - 2.0>1000>1000>500x>500xAntagonist/Partial Agonist[10][11][12]
Novel Ligand 16 (for GBM)~1.623628>10000~2239x>6172xAntagonist[4]
Novel Ligand 24 (for GBM)~0.4234941560~8318x~3715xAntagonist[5]

Note: Ki values can vary slightly between studies depending on the experimental conditions (e.g., radioligand used, cell line).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways associated with the D4 receptor and a typical workflow for evaluating novel ligands.

D4_Signaling_Pathway cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein (αβγ) D4R->G_protein Activates BetaArrestin β-Arrestin D4R->BetaArrestin Recruits (Biased Signaling) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates L745870 L-745,870 (Antagonist) L745870->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Cellular Response BetaArrestin->D4R Internalization/ Desensitization

Caption: D4 receptor canonical and biased signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Characterization binding_assay Radioligand Binding Assay (Determine Affinity & Selectivity - Ki) gtp_assay [35S]GTPγS Binding Assay (Measure G-Protein Activation) binding_assay->gtp_assay camp_assay cAMP Accumulation Assay (Measure Functional Potency - IC50/EC50) binding_assay->camp_assay arrestin_assay β-Arrestin Recruitment Assay (Assess Functional Selectivity) binding_assay->arrestin_assay invivo In Vivo Studies (Animal Models of Cognition, etc.) gtp_assay->invivo camp_assay->invivo arrestin_assay->invivo synthesis Ligand Synthesis & Purification synthesis->binding_assay

Caption: Experimental workflow for evaluating novel D4 receptor ligands.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize D4 receptor ligands.

Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a ligand for a specific receptor.

  • Objective: To determine the binding affinity and selectivity of test compounds for D4, D2, and D3 receptors.

  • Materials:

    • Cell Membranes: From cell lines (e.g., HEK293, CHO) stably expressing human recombinant D4, D2, or D3 receptors.[4]

    • Radioligand: Typically [³H]spiperone or [³H]N-methylspiperone, a high-affinity antagonist radioligand.[4][13][14]

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

    • Test Compounds: L-745,870 and novel ligands dissolved to various concentrations.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

  • Procedure:

    • Incubate cell membranes (10-25 µg protein) with a fixed concentration of the radioligand (typically at or below its Kd value).[13][14]

    • Add varying concentrations of the unlabeled test compound (competition curve).

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.[15]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[15]

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the functional activation of G proteins following receptor stimulation.

  • Objective: To determine if a ligand acts as an agonist, antagonist, or inverse agonist at the D4 receptor.

  • Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon G protein activation.[16][17]

  • Procedure:

    • Incubate receptor-expressing cell membranes with the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist (e.g., dopamine).

    • Add GDP to the assay buffer to facilitate the exchange reaction.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes at 30°C).

    • Separate bound and free [³⁵S]GTPγS via filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Agonists will show a concentration-dependent increase in [³⁵S]GTPγS binding, from which potency (EC₅₀) and efficacy (Eₘₐₓ) can be determined. Antagonists, like L-745,870, will block the agonist-induced increase in binding.[9][16]

This assay measures the downstream effect of D4 receptor activation on the second messenger, cyclic AMP.

  • Objective: To quantify the functional effect of ligands on adenylyl cyclase activity.

  • Principle: The D4 receptor is coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5] To measure this inhibition, cAMP levels are first artificially raised using forskolin.[18][19]

  • Procedure:

    • Plate whole cells expressing the D4 receptor.

    • Pre-treat cells with the test compound (agonist or antagonist).

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a set period.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often based on HTRF or AlphaScreen technology.[20][21]

  • Data Analysis: Agonists will cause a concentration-dependent decrease in the forskolin-stimulated cAMP levels. Antagonists will reverse the inhibitory effect of a co-incubated agonist.

This assay is used to determine if a ligand exhibits functional selectivity (biased agonism).

  • Objective: To measure the recruitment of β-arrestin to the D4 receptor upon ligand binding.

  • Principle: Upon activation by an agonist, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G protein-independent signaling.[22][23] This recruitment can be measured in live cells using bioluminescence resonance energy transfer (BRET) or enzyme complementation (e.g., NanoBiT) assays.[22][24][25]

  • Procedure:

    • Use cells co-expressing the D4 receptor fused to one part of a reporter system (e.g., a luciferase fragment) and β-arrestin fused to the complementary part.

    • Add the test ligand at various concentrations.

    • If the ligand promotes the interaction between the receptor and β-arrestin, the reporter fragments are brought into close proximity, generating a detectable light or energy transfer signal.[23][24]

    • Measure the signal using a luminometer or plate reader.

  • Data Analysis: A concentration-response curve is generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment. Comparing these values to those from G-protein-dependent assays (e.g., GTPγS or cAMP) allows for the quantification of signaling bias.

Conclusion

L-745,870 hydrochloride remains a cornerstone for D4 receptor research due to its well-characterized profile as a potent and highly selective antagonist. It provides a reliable benchmark against which new chemical entities can be compared. The field is rapidly evolving, with novel ligands demonstrating not only superior selectivity but also diverse functional activities. The development of agonists, partial agonists, and biased ligands opens up new therapeutic possibilities for treating a range of disorders, from cognitive deficits in ADHD to the proliferation of cancer cells in glioblastoma. The application of the detailed experimental protocols described herein is essential for accurately characterizing these novel compounds and advancing our understanding of D4 receptor pharmacology.

References

Safety Operating Guide

Proper Disposal Procedures for L-745,870 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

L-745,870 hydrochloride is a potent and selective D₄ dopamine receptor antagonist used in laboratory research.[1] Adherence to proper disposal protocols is essential to ensure the safety of laboratory personnel and to minimize environmental impact. The following guidelines are based on available safety data sheets and are intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

While L-745,870 trihydrochloride does not meet the classification criteria for hazardous substances according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Potential Hazards:

  • Inhalation: May cause irritation of the throat and a feeling of tightness in the chest.[2]

  • Ingestion: May lead to irritation of the throat.[2]

  • Skin Contact: Mild irritation may occur at the site of contact.[2]

  • Eye Contact: May cause irritation and redness.[2]

Personal Protective Equipment (PPE): To prevent exposure, the following PPE should be worn when handling L-745,870 hydrochloride:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

Spill and Accidental Release Measures

In the event of a spill, take the following steps:

  • Evacuate personnel from the immediate area.[2]

  • Ensure adequate ventilation.[2]

  • Avoid breathing dust, vapors, or mist.[2]

  • Wear appropriate PPE as described above.[2]

  • Cover the spill with a suitable absorbent material.[2]

  • Sweep up the material and place it in an appropriate, labeled container for disposal.[2]

  • Do not let the product enter drains.[2]

Disposal Procedures

The primary method for the disposal of L-745,870 hydrochloride is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the waste material into a suitable, sealed, and clearly labeled container.

  • Professional Collection: Arrange for the collection of the waste by a specialized disposal company that handles chemical waste.[2]

  • Regulatory Compliance: Ensure that the disposal method complies with all national, state, and local regulations for hazardous or toxic wastes.[2]

  • Approved Disposal Methods: The designated disposal company will typically use a regulated landfill site or another approved method for the destruction or disposal of the chemical.[2]

It is important to note that L-745,870 trihydrochloride does not meet the criteria for classification as hazardous for transport.[2]

Quantitative Data

No specific quantitative data regarding disposal parameters (e.g., concentration limits for disposal) are available in the provided safety data sheets. The key data points for L-745,870 trihydrochloride are summarized below:

PropertyValueReference
Molecular FormulaC₁₈H₁₉N₄Cl·3HCl[2]
Molecular Weight436.21[1][2]
CAS Number866021-03-6[1][2]
Solubility in Waterto 100 mM[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of L-745,870 hydrochloride.

G cluster_prep Preparation for Disposal cluster_action Disposal Action cluster_final Final Disposition A Identify L-745,870 HCl Waste B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Sealed Container B->C D Contact Specialized Chemical Waste Disposal Company C->D E Arrange for Collection D->E F Ensure Compliance with National and Local Regulations E->F G Transport to a Regulated Landfill or Approved Facility F->G H Proper Disposal / Destruction G->H

Disposal workflow for L-745,870 hydrochloride.

References

Personal protective equipment for handling L-745870 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with L-745,870 hydrochloride. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Safety Data

According to the Safety Data Sheet (SDS), L-745,870 trihydrochloride is not classified as a hazardous substance under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] However, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled with care, assuming it is a potentially hazardous substance.

Potential Symptoms of Exposure: [1]

  • Inhalation: May cause irritation of the throat and a feeling of tightness in the chest.

  • Ingestion: May lead to irritation of the throat.

  • Skin Contact: Mild irritation may occur at the site of contact.

  • Eye Contact: Can cause irritation and redness.

ParameterInformationSource
Product Name L-745,870 trihydrochlorideTocris Bioscience
CAS Number 866021-03-6Tocris Bioscience
Molecular Formula C18H19N4Cl.3HClTocris Bioscience
Molecular Weight 436.21Tocris Bioscience
Hazard Classification Does not meet classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008.Tocris Bioscience
First Aid: Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Consult a doctor.Tocris Bioscience
First Aid: Skin Contact Immediately wash with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Consult a doctor.Tocris Bioscience
First Aid: Eye Contact Flush with copious amounts of water for at least 15 minutes. Consult a doctor.Tocris Bioscience
First Aid: Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a doctor.Tocris Bioscience
Fire-Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. May emit toxic fumes in a fire. Wear self-contained breathing apparatus.Tocris Bioscience

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling L-745,870 hydrochloride. The following PPE should be utilized to create a barrier between the researcher and the chemical.

Recommended PPE:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splash or aerosol generation, consider a disposable gown.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator, such as an N95 or higher, within a chemical fume hood.[2]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands don2 Don Gown don1->don2 don3 Don Respirator don2->don3 don4 Don Goggles don3->don4 don5 Don Gloves don4->don5 doff1 Remove Gloves doff2 Remove Gown doff1->doff2 doff3 Wash Hands doff2->doff3 doff4 Remove Goggles doff3->doff4 doff5 Remove Respirator doff4->doff5 doff6 Wash Hands doff5->doff6 Spill_Response cluster_spill Chemical Spill Workflow spill1 Evacuate Area spill2 Alert Supervisor spill1->spill2 spill3 Don Appropriate PPE spill2->spill3 spill4 Contain Spill spill3->spill4 spill5 Absorb with Inert Material spill4->spill5 spill6 Collect and Place in Waste Container spill5->spill6 spill7 Decontaminate Area spill6->spill7 spill8 Dispose of Waste spill7->spill8

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
L-745870 hydrochloride
Reactant of Route 2
Reactant of Route 2
L-745870 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。